Dihydropyrimidine
説明
Structure
3D Structure
特性
分子式 |
C4H6N2 |
|---|---|
分子量 |
82.10 g/mol |
IUPAC名 |
1,2-dihydropyrimidine |
InChI |
InChI=1S/C4H6N2/c1-2-5-4-6-3-1/h1-3,5H,4H2 |
InChIキー |
WCFAPJDPAPDDAQ-UHFFFAOYSA-N |
正規SMILES |
C1NC=CC=N1 |
製品の起源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Review of Dihydropyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrimidine (DHPM) derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to natural products and their wide spectrum of biological activities.[1] First synthesized by Pietro Biginelli in 1893, this scaffold has become a cornerstone in the development of novel therapeutic agents.[2][3] The inherent versatility of the this compound core allows for extensive structural modifications, leading to a diverse library of compounds with activities ranging from anticancer and antimicrobial to cardiovascular and anti-inflammatory effects.[4][5][6] This in-depth technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, quantitative biological data, key signaling pathways, and detailed experimental protocols relevant to drug discovery and development.
Synthesis of this compound Derivatives
The most prominent method for synthesizing this compound derivatives is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[3][7] This acid-catalyzed condensation reaction offers a straightforward and efficient route to the core DHPM scaffold.[8]
General Experimental Protocol for Biginelli Reaction
A typical experimental procedure for the Biginelli synthesis is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent, commonly ethanol.[8]
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid. Hydrochloric acid is traditionally used, but other catalysts like ytterbium triflate or indium(III) chloride have been employed to improve yields and reaction times.[7]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9][10]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, often in an ice bath, to induce precipitation of the product. The crude product is then collected by vacuum filtration and washed with a cold solvent, such as ethanol.[8][9] Further purification can be achieved through recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or column chromatography on silica gel.[10][11]
-
Characterization: The structure and purity of the synthesized this compound derivatives are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[9][11] Melting point analysis is also performed to determine the purity of the crystalline product.[10][12]
Biological Activities and Quantitative Data
This compound derivatives have been extensively evaluated for a multitude of biological activities. The following tables summarize the quantitative data for some of the most significant therapeutic areas.
Anticancer Activity
The anticancer potential of DHPMs is one of the most widely studied areas, with many derivatives showing potent activity against various cancer cell lines. A notable mechanism of action is the inhibition of the mitotic kinesin Eg5.[13][14]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Monastrol | Multiple | ~14 | [13] |
| Derivative 1 | A549 | 3.60 | [1] |
| Derivative 2 | HeLa | 43.63 | [1] |
| Derivative 3 | K562 | 67.97 | [1] |
| Derivative 4 | MCF-7 | 44.9 | [1] |
| Compound 12 | Multiple | 0.087 (EGFR) | [15] |
| Compound 15 | Multiple | 0.084 (EGFR) | [15] |
Antimicrobial Activity
DHPMs have demonstrated significant antibacterial and antifungal properties, with some compounds exhibiting low minimum inhibitory concentrations (MICs) against resistant strains.[2][4][16]
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| DHPM-A | Pseudomonas aeruginosa | 62.5 | [1] |
| DHPM-B | Staphylococcus aureus | 0.16 | [2] |
| DHPM-C | Escherichia coli | 32 | [4] |
| DHPM-D | Candida albicans | 32 | [4] |
| Compound 10 | Acinetobacter baumannii | 62.5 | [16] |
| Compound 16 | Staphylococcus aureus | 62.5 | [16] |
Antiviral Activity
Several this compound derivatives have been identified as having potent antiviral activity against a range of viruses.[17]
| Compound ID | Virus | EC50 (µM) | Reference |
| DHPM-4m | Punta Toro virus | 3 | [17] |
| DHPM-4h | Varicella zoster virus | 57 | [17] |
| Compound 4 | Influenza B | 0.29 | [18] |
| Compound 6 | Influenza B | 0.19 | [18] |
Anti-inflammatory Activity
The anti-inflammatory effects of DHPMs have been demonstrated through the inhibition of key inflammatory enzymes like mPGES-1 and 5-LOX.[5]
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 3j | mPGES-1 | 0.92 | [5] |
| Compound 3j | 5-LOX | 1.98 | [5] |
| Compound VI | PGE2 production | 0.24 | [5] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their interaction with various molecular targets and signaling pathways.
Inhibition of Mitotic Kinesin Eg5
A key mechanism for the anticancer activity of many DHPMs, including the well-known compound Monastrol, is the inhibition of the mitotic kinesin Eg5.[13][14] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[13] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[13][19]
Modulation of L-type Calcium Channels
This compound derivatives are structurally similar to dihydropyridines, a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina.[20] DHPMs can act as antagonists of L-type calcium channels, inhibiting the influx of calcium ions into cells, which leads to vasodilation and a reduction in blood pressure.[21][22]
Experimental Workflows in Drug Discovery
The discovery and development of this compound derivatives as therapeutic agents often involve systematic experimental workflows.
High-Throughput Screening (HTS) Workflow
High-throughput screening is a common strategy to identify initial "hit" compounds from large chemical libraries.
Structure-Activity Relationship (SAR) Workflow
Once initial hits are identified, a structure-activity relationship (SAR) study is conducted to optimize the potency and selectivity of the compounds.
Conclusion
This compound derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their straightforward synthesis via the Biginelli reaction allows for the generation of diverse chemical libraries amenable to high-throughput screening and lead optimization. The well-documented anticancer, antimicrobial, antiviral, and anti-inflammatory activities, supported by quantitative data, highlight the importance of this scaffold in modern drug discovery. The elucidation of their mechanisms of action, such as the inhibition of Eg5 kinesin and modulation of calcium channels, provides a rational basis for the design of more potent and selective drug candidates. The systematic application of experimental workflows, from initial screening to detailed SAR studies, will undoubtedly lead to the development of novel this compound-based therapeutics for a wide range of diseases.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new this compound/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. theochem.mercer.edu [theochem.mercer.edu]
- 9. rjpn.org [rjpn.org]
- 10. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and docking study of 3,4-dihydropyrimidine-2-one derivatives as inhibitors of the Mitotic Kinesin, Eg5 [tips.sums.ac.ir]
- 15. Design and Synthesis of New this compound Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 17. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dapt.us [dapt.us]
- 19. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 21. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
The Biginelli Reaction: A Deep Dive into Mechanisms and Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Biginelli reaction, a one-pot three-component cyclocondensation, stands as a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] First reported by Italian chemist Pietro Biginelli in 1891, this acid-catalyzed reaction involves an aldehyde, a β-ketoester, and urea (or thiourea).[1][3] The resulting DHPM scaffold is of significant interest to the pharmaceutical industry, forming the core of various biologically active compounds, including antiviral, antitumor, antibacterial, and anti-inflammatory agents, as well as calcium channel blockers.[4][5]
Despite its century-old history and widespread application, the precise mechanism of the Biginelli reaction has been a subject of extensive investigation and debate. Several pathways have been proposed, each involving distinct key intermediates. This guide provides a comprehensive overview of the accepted and proposed mechanisms, details the critical intermediates, presents relevant quantitative data, and offers representative experimental protocols.
Proposed Reaction Mechanisms
The mechanism of the Biginelli reaction is generally accepted to proceed through a series of bimolecular reactions.[1] Over the years, three primary pathways have been proposed: the Acyliminium (or Iminium) pathway, the Knoevenagel pathway, and the Enamine pathway. Experimental and computational evidence strongly favors the Acyliminium pathway as the most probable route under typical Biginelli conditions.[6][7]
The Acyliminium Ion Pathway
This is the most widely accepted mechanism for the acid-catalyzed Biginelli reaction.[6][7] Spectroscopic studies, particularly using 1H and 13C NMR, have provided significant evidence supporting the formation of an N-acyliminium ion as the key intermediate.[6][7] This pathway begins with the acid-catalyzed condensation between the aldehyde and urea.
The key steps are:
-
Formation of the N-Acyliminium Ion: The reaction initiates with the nucleophilic addition of urea to the protonated aldehyde, forming a hemiaminal intermediate.[8] This is followed by acid-catalyzed dehydration to generate a highly electrophilic N-acyliminium ion.[3][8][9] This initial condensation is often considered the rate-determining step.[3]
-
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and attacks the electrophilic carbon of the N-acyliminium ion.[4][10] This step forms an open-chain ureide intermediate.[6][8]
-
Cyclization and Dehydration: The terminal amino group of the ureide intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl group, leading to a cyclized hexahydropyrimidine intermediate.[9][10]
-
Final Product Formation: A final acid-catalyzed dehydration step eliminates a molecule of water, yielding the stable 3,4-dihydropyrimidin-2(1H)-one (DHPM) product.[1][9]
Caption: The widely accepted Acyliminium Ion pathway for the Biginelli reaction.
The Knoevenagel Pathway
An earlier proposed mechanism by Sweet and Fissekis in 1973 suggested that the reaction begins with a Knoevenagel condensation between the aldehyde and the β-ketoester.[1][11]
The key steps are:
-
Knoevenagel Condensation: An acid-catalyzed aldol-type condensation between the aldehyde and ethyl acetoacetate forms an α,β-unsaturated ketoester.[11]
-
Carbenium Ion Formation: Subsequent dehydration leads to a resonance-stabilized carbenium ion.[1][11] This step was proposed to be rate-limiting.[1]
-
Urea Addition and Cyclization: Urea then acts as the nucleophile, adding to the carbenium ion. The resulting intermediate then undergoes cyclization to form the final DHPM product.[1][11]
However, further studies have cast doubt on this mechanism under standard Biginelli conditions. For instance, reacting a pre-formed α,β-unsaturated ketoester with thiourea under acidic conditions yielded 2-amino-1,3-thiazines instead of the expected DHPM, contradicting this proposed pathway.[11]
Caption: The proposed Knoevenagel pathway, now largely considered less likely.
The Enamine Pathway
The Enamine pathway is particularly relevant for Biginelli reactions catalyzed by primary or secondary amines, a common strategy in asymmetric synthesis.[12] In this mechanism, the β-dicarbonyl compound first reacts with the amine catalyst.
The key steps are:
-
Enamine Formation: The β-ketoester reacts with a secondary amine catalyst (or a primary amine catalyst) to form a nucleophilic enamine intermediate.[12][13]
-
Iminium Ion Formation: Concurrently, the aldehyde reacts with urea to form the N-acyliminium ion, as in the first pathway.
-
Nucleophilic Attack: The enamine intermediate attacks the iminium ion to form a new C-C bond.[12]
-
Hydrolysis and Cyclization: The resulting intermediate is hydrolyzed to regenerate the catalyst, followed by intramolecular cyclization and dehydration to yield the DHPM product.[12]
This pathway is crucial for understanding the stereoselectivity achieved in many organocatalyzed Biginelli reactions, where the chiral amine catalyst directs the facial selectivity of the enamine's attack on the imine.[12][14]
Caption: The Enamine pathway, prevalent in organocatalyzed Biginelli reactions.
Key Intermediates
The identification and characterization of intermediates are crucial for validating a proposed reaction mechanism.
-
N-Acyliminium Ion: This is the cornerstone intermediate of the most accepted pathway.[6][9] It is a highly electrophilic species formed from the condensation of the aldehyde and urea. Its presence is supported by NMR studies and trapping experiments.[6][7]
-
Open-Chain Ureide: Formed after the nucleophilic attack of the β-ketoester enol on the N-acyliminium ion.[6][8] This intermediate contains all three components of the reaction before the final ring-closing step.
-
Hexahydropyrimidine: This is the saturated cyclic intermediate formed after the intramolecular attack of the urea's NH2 group on the ketone carbonyl.[8][15] It is often transient and quickly dehydrates to the more stable DHPM. In some cases, particularly with electron-withdrawing groups like CF3, this intermediate can be isolated.[15]
-
Enamine: In amine-catalyzed versions, the enamine formed from the β-ketoester and the catalyst is the key nucleophilic intermediate that attacks the iminium ion.[12][13]
-
Carbenium Ion: This intermediate is central to the Knoevenagel pathway.[1][11] It is proposed to form via dehydration of the initial aldol adduct from the aldehyde and β-ketoester. However, direct evidence for its role in the Biginelli reaction is lacking.[7]
Quantitative Data and Reaction Conditions
The efficiency of the Biginelli reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions. The classical protocol often suffered from low yields. Modern methods have significantly improved yields and shortened reaction times.
| Catalyst Type | Catalyst Example(s) | Solvent | Conditions | Typical Yields | Reference |
| Brønsted Acid | HCl, Tartaric Acid | Ethanol, Water | Reflux | Low to Moderate | |
| Lewis Acid | Yb(OTf)₃ | Solvent-free | Heating | >85% | [10] |
| Lewis Acid | InCl₃, FeCl₃, ZrCl₄ | Ethanol, Acetonitrile | Reflux | Good to Excellent | [16] |
| Heterogeneous | Dicalcium Phosphate | Ethanol | Reflux | >80% | |
| Organocatalyst | Chiral Primary Amines | Toluene | Room Temp. | Good (with high ee) | [12][14] |
| Ionic Liquid | [bmim]BF₄ | Ionic Liquid | Heating | >70% | [17] |
| Microwave | Clay, other catalysts | Solvent-free | Microwave Irradiation | Excellent | [10][18] |
Experimental Protocols
Below are generalized protocols for conducting the Biginelli reaction under classical and modern conditions.
Protocol 1: Classical Acid-Catalyzed Biginelli Reaction
This protocol is based on the original procedure but is known to give variable and sometimes low yields.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add the aldehyde (10 mmol), the β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and urea (15 mmol).
-
Add absolute ethanol (20 mL) as the solvent.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 drops).
-
Heat the reaction mixture to reflux and maintain it for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., methanol or ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[19]
Protocol 2: Lewis Acid-Catalyzed Solvent-Free Biginelli Reaction
This modern protocol often provides higher yields and shorter reaction times.
Methodology:
-
In a clean, dry flask, combine the aldehyde (5 mmol), the β-ketoester (5 mmol), urea (or thiourea, 7.5 mmol), and the Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%).
-
Heat the solvent-free mixture in an oil bath at 80-100 °C for the specified time (typically 30 minutes to 3 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water or a water/ethanol mixture to the solidified mass and stir vigorously.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with water and then a small amount of cold ethanol.
-
Dry the product. Recrystallization may be performed if necessary to achieve high purity.[10][15]
Logical Relationships of Proposed Mechanisms
The three proposed mechanisms represent different hypotheses for the sequence of bond-forming events. While they all start with the same three components and end with the same DHPM product, they diverge in the initial key step and the nature of the primary electrophilic and nucleophilic species.
Caption: Logical flow comparing the three primary proposed Biginelli mechanisms.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction - ChemContent [chemcontent.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Biginelli Reaction [sigmaaldrich.com]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. redalyc.org [redalyc.org]
The Multifaceted Biological Activities of Dihydropyrimidinone Derivatives: A Technical Guide
Dihydropyrimidinone (DHPM) derivatives, a class of heterocyclic compounds readily synthesized through the Biginelli reaction, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the key pharmacological properties of DHPM derivatives, focusing on their anticancer, antimicrobial, antiviral, and calcium channel blocking activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Anticancer Activity: Targeting Mitotic Progression and Beyond
The most extensively studied biological activity of DHPM derivatives is their anticancer potential.[1] This is largely attributed to the discovery of monastrol, a DHPM derivative that acts as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[3][4][5]
Mechanism of Action: Eg5 Inhibition
Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[4][6] Monastrol and its analogues bind to an allosteric site on the Eg5 motor domain, inhibiting its ATPase activity.[7][8] This inhibition prevents the separation of centrosomes, leading to the formation of monoastral spindles and ultimately arresting cells in mitosis.[3][5] This mitotic arrest activates the spindle assembly checkpoint, which can subsequently trigger apoptosis (programmed cell death) in cancer cells.[3][9] The specificity of Eg5 inhibitors for proliferating cells makes them attractive anticancer drug candidates with potentially fewer side effects compared to traditional microtubule-targeting agents like taxanes and vinca alkaloids.[6]
Beyond Eg5 inhibition, some DHPM derivatives have been shown to target other pathways involved in cancer progression. For instance, certain derivatives have demonstrated inhibitory activity against mTOR and VEGFR-2, key regulators of cell growth, proliferation, and angiogenesis.[10][11] Others have been found to induce apoptosis through p53-mediated pathways or by inhibiting tubulin polymerization.[11][12]
Quantitative Anticancer Data
The cytotoxic activity of various DHPM derivatives has been evaluated against a wide range of cancer cell lines. The following table summarizes some of the reported quantitative data.
| Compound ID/Description | Cancer Cell Line | Assay Type | IC50 / GI50 / % Inhibition | Reference |
| Monastrol | HeLa | Eg5 ATPase Activity | IC50 = 14 µM | [3] |
| Compound 19 | NCI-H460 (Lung) | Cytotoxicity | 88% Growth Inhibition | [10] |
| Compound 19 | SK-MEL-5 (Melanoma) | Cytotoxicity | 86% Growth Inhibition | [10] |
| Compound 19 | HL-60 (TB) (Leukemia) | Cytotoxicity | 85% Growth Inhibition | [10] |
| Compound 19 | mTOR | Enzyme Inhibition | IC50 = 0.64 µM | [10] |
| Compound 19 | VEGFR-2 | Enzyme Inhibition | IC50 = 1.97 µM | [10] |
| Compound 68 | MCF-7 (Breast) | Cytotoxicity | IC50 = 65.54 µM | [13] |
| Compound 68 | HepG-2 (Liver) | Cytotoxicity | IC50 = 73.71 µM | [13] |
| Compound 68 | A549 (Lung) | Cytotoxicity | IC50 = 43.97 µM | [13] |
| Compound 120 | MCF-7 (Breast) | Cytotoxicity | IC50 = 15.27 µg/mL | [13] |
| Compound 120 | HT-29 (Colon) | Cytotoxicity | IC50 = 10.87 µg/mL | [13] |
| Compound C9 | Eg5 ATPase Activity | Enzyme Inhibition | IC50 = 30.25 µM | [4] |
| Oxadiazole derivative 2 | HL-60(TB) (Leukemia) | Cytotoxicity | IC50 = 0.056 µM | [11] |
Antimicrobial Activity: A Broad Spectrum of Action
DHPM derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[14][15]
Antibacterial and Antifungal Effects
Studies have shown that DHPMs can be effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[16][17] The lipophilic nature of the dihydropyrimidine scaffold is thought to contribute to their activity against Gram-negative bacteria.[15] Antifungal activity has also been observed against clinically relevant species such as Candida albicans and Aspergillus niger.[14][15]
Quantitative Antimicrobial Data
The antimicrobial efficacy of DHPM derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Synthetic DHPMs | Gram-positive cocci | 0.16–80 | [16] |
| Synthetic DHPMs | Gram-negative bacilli | 23.2–80 | [16] |
| Various DHPMs | Escherichia coli | 32, 64 | [15] |
| Various DHPMs | Pseudomonas aeruginosa | 32, 64 | [15] |
| Various DHPMs | Staphylococcus aureus | 32, 64 | [15] |
| Various DHPMs | Aspergillus niger | 32 | [15] |
| Various DHPMs | Candida albicans | 32 | [15] |
Antiviral Activity
The antiviral potential of DHPM derivatives has also been explored.[18] Notably, some marine alkaloids containing a DHPM core, such as Batzelladines A and B, have been identified as inhibitors of HIV gp-120 binding to CD4 receptors.[18] Furthermore, synthetic DHPM derivatives have shown selective inhibitory activity against viruses like the Punta Toro virus, a member of the Bunyaviridae family.[18]
Calcium Channel Blocking Activity
Dihydropyrimidinones are structurally related to dihydropyridines (DHPs), a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina.[19][20] This structural similarity has led to the investigation and confirmation of DHPMs as potent calcium channel modulators.[19] They are considered bioisosteres of DHPs and have shown promise as cardiovascular agents.[19] Some derivatives have been found to be equipotent to nifedipine and amlodipine in vitro.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of the biological activities of DHPM derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14][21]
Methodology:
-
Cell Seeding: Plate cells (e.g., A549) in 96-well plates at a density of 1x10^5 cells per well and incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the DHPM derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[14]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[14]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Methodology:
-
Compound Preparation: Prepare a stock solution of the DHPM derivative in a suitable solvent like DMSO. Perform serial dilutions in a 96-well microtiter plate using Mueller-Hinton broth (MHB).[16][17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), aliquots from the wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.[16]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][22]
Methodology:
-
Cell Treatment: Treat cancer cells with the DHPM derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).[22]
-
Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol.[22]
-
Staining: Wash the fixed cells with PBS and then stain the cellular DNA with a fluorescent dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.[22]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity, allowing for the identification of cell cycle arrest at a specific phase.
Conclusion
Dihydropyrimidinone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer agents, particularly through the inhibition of the mitotic kinesin Eg5, has established them as a valuable scaffold in cancer drug discovery. Furthermore, their demonstrated antimicrobial, antiviral, and calcium channel blocking properties highlight their potential for development into therapeutic agents for a variety of diseases. The synthetic accessibility of the DHPM core via the Biginelli reaction allows for extensive structural modifications, providing a fertile ground for the generation of new derivatives with enhanced potency and selectivity. Future research, guided by the detailed experimental protocols outlined in this guide, will undoubtedly continue to uncover the full therapeutic potential of this remarkable class of heterocyclic compounds.
References
- 1. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 - ProQuest [proquest.com]
- 5. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 18. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. mdpi.com [mdpi.com]
- 21. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
The Dawn of a New Era in Drug Discovery: An In-depth Technical Guide to Novel Dihydropyrimidine Hybrids
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, dihydropyrimidines (DHPMs) have emerged as a privileged structure, demonstrating a remarkable spectrum of biological activities. This technical guide delves into the core of recent advancements in the discovery and synthesis of novel dihydropyrimidine hybrids, offering a comprehensive resource for researchers and drug development professionals. This guide will explore the synthetic methodologies, quantitative biological data, experimental protocols, and the intricate signaling pathways influenced by these promising compounds.
This compound derivatives are renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The versatility of the DHPM scaffold allows for molecular hybridization, a strategy that combines the DHPM core with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel mechanisms of action. This approach has led to the development of potent inhibitors for various biological targets.
Synthetic Strategies: The Biginelli Reaction and Beyond
The cornerstone of this compound synthesis is the Biginelli reaction, a one-pot multicomponent reaction that typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.[4][5][6] This reaction provides a straightforward and atom-economical route to a wide array of functionalized DHPMs.[7]
General Experimental Protocol for Biginelli Reaction:
A typical procedure involves the reflux of a mixture of an aromatic aldehyde (1 mmol), a β-ketoester like ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent such as ethanol. The reaction is often catalyzed by a Brønsted or Lewis acid, like hydrochloric acid or ytterbium triflate, to enhance the reaction rate and yield.[6][8] The reaction mixture is heated for several hours, and upon cooling, the product often precipitates and can be isolated by filtration and purified by recrystallization.
Recent advancements have focused on developing more environmentally friendly and efficient modifications of the Biginelli reaction, including the use of microwave irradiation, ultrasound, and green catalysts.[9]
A Spectrum of Biological Activities: Quantitative Insights
The true potential of this compound hybrids is revealed through their potent biological activities across various disease models. The following tables summarize the quantitative data from recent studies, providing a comparative overview of their efficacy.
Anticancer Activity
This compound hybrids have demonstrated significant potential as anticancer agents by targeting various mechanisms, including receptor tyrosine kinases and cell cycle progression.[4][7][10]
| Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| 8h | MCF-7 (Breast) | 3.94 | EGFR, TrkA | [7] |
| 8i | HCT-116 (Colon) | 15.78 | EGFR, TrkA | [7] |
| 6f | HepG2 (Liver) | 10.07 ± 1.2 | hLig1 | [11] |
| 3d | Glioma Xenograft | 54.9% tumor inhibition | - | [10] |
| 3r | MCF-7 (Breast) | 1.15 ± 0.31 | Induces ROS, reduces MMP | [12] |
Anti-inflammatory Activity
By targeting key enzymes in the inflammatory cascade, DHPM hybrids have emerged as promising anti-inflammatory agents.[8][13][14]
| Compound | Inhibition Assay | IC50 (µM) | Target(s) | Reference |
| 3j | mPGES-1 | 0.92 | mPGES-1, 5-LOX | [13][14] |
| 3j | 5-LOX | 1.98 | mPGES-1, 5-LOX | [13][14] |
| VI | PGE2 production in A549 cells | 0.24 | mPGES-1 | [14] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. This compound derivatives have shown encouraging activity against a range of pathogenic bacteria and fungi.[9][15][16]
| Compound(s) | Microorganism | MIC (µg/mL) | Reference |
| C6, C22 | E. coli, P. aeruginosa, S. aureus | 32, 64 | [15] |
| Various | Aspergillus niger, Candida albicans | 32 | [15] |
| 1 | E. coli | 12.5 | [5] |
| 3 | S. aureus | 25 | [5] |
| D1, D3 | Candida albicans, Aspergillus niger | - (Zone of Inhibition) | [16] |
Key Experimental Protocols in Biological Evaluation
To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are crucial.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound hybrids for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This widely used animal model assesses the in vivo anti-inflammatory potential of novel compounds.[8]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The this compound compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the biological activities of this compound hybrids is paramount for rational drug design. Graphviz diagrams are employed here to illustrate key signaling pathways and experimental workflows.
Caption: Dual inhibition of EGFR and TrkA by a DHPM hybrid leading to anticancer effects.
Caption: Dual inhibition of mPGES-1 and 5-LOX by a DHPM hybrid for anti-inflammatory action.
Caption: General workflow for the discovery and evaluation of novel DHPM hybrids.
Conclusion and Future Directions
The field of this compound hybrids is a vibrant and rapidly evolving area of medicinal chemistry. The inherent versatility of the DHPM scaffold, coupled with the power of molecular hybridization and the efficiency of multicomponent reactions, provides a robust platform for the discovery of novel drug candidates. The compelling quantitative data and the elucidation of their mechanisms of action underscore the therapeutic potential of these compounds. Future research will likely focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, as well as the exploration of novel biological targets. The continued investigation of this compound hybrids holds immense promise for addressing unmet medical needs and advancing the frontiers of drug discovery.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one | MDPI [mdpi.com]
- 11. Design, synthesis and anticancer activity of dihydropyrimidinone–semicarbazone hybrids as potential human DNA ligase 1 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Design and synthesis of new this compound/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition [frontiersin.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
foundational concepts in dihydropyrimidine research
An In-depth Technical Guide to Foundational Concepts in Dihydropyrimidine Research
Introduction
Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds that form a cornerstone of modern medicinal chemistry.[1] Their core structure is a six-membered ring containing two nitrogen atoms, and they are of significant biological interest as they are structurally related to the pyrimidine bases found in DNA and RNA.[2][3] First synthesized in 1893 by Italian chemist Pietro Biginelli, these compounds have since been identified as privileged structures in drug discovery, demonstrating a vast range of pharmacological activities.[4][5] DHPM derivatives are known to act as calcium channel blockers, anticancer agents, anti-inflammatory, antibacterial, and antiviral compounds.[6][7] This guide provides an in-depth overview of the , including their synthesis, key biological activities, and the experimental protocols used for their evaluation, tailored for professionals in drug development and scientific research.
Core Synthesis: The Biginelli Reaction
The most fundamental method for synthesizing DHPMs is the Biginelli reaction, a one-pot, three-component condensation reaction.[5] This acid-catalyzed cyclocondensation typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[4] The efficiency, high yields, and ability to generate molecular diversity from readily available starting materials make the Biginelli reaction a powerful tool in combinatorial chemistry and drug discovery.[8][9]
Reaction Mechanism
The mechanism of the Biginelli reaction is understood as a series of bimolecular steps. The reaction is believed to commence with a rate-limiting acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine ion intermediate.[4][10] This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step involves ring closure through intramolecular condensation and subsequent dehydration to yield the 3,4-dihydropyrimidin-2(1H)-one or-thione.[4]
Experimental Protocol: General Biginelli Synthesis
The following is a generalized protocol for the synthesis of dihydropyrimidinone derivatives based on established methodologies.[11]
-
Reaction Setup : In a round-bottomed flask, combine the aldehyde (1.0 eq), ethyl acetoacetate (1.0-2.0 eq), and urea or thiourea (1.5-2.0 eq) in a suitable solvent such as ethanol.[5][11]
-
Catalyst Addition : Add a catalytic amount of an acid, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or a Lewis acid like ytterbium triflate (Yb(OTf)₃), to the mixture.[4][10][11] The pH is often adjusted to acidic conditions (e.g., pH 5) for optimal reaction rates.[11]
-
Reflux : Heat the mixture to reflux (typically 80-100°C) with constant stirring for 1 to 4 hours.[11] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Isolation : Upon completion, allow the reaction mixture to cool to room temperature. The DHPM product, which is often sparingly soluble in the solvent, will precipitate.[8]
-
Purification : Collect the solid product by filtration. Wash the precipitate with cold ethanol or water to remove unreacted starting materials and the catalyst. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Characterization : Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.[12]
Data Presentation: Synthesis Yields
The efficiency of the Biginelli reaction can be influenced by various factors, including the choice of catalyst and reaction conditions.
| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | Ethanol, Reflux | ~90% | [5] |
| 4-Cl-Benzaldehyde | Ethyl Acetoacetate | Urea | H₂SO₄ (pH 5) | 80°C, 1h | 91.9% | [11] |
| 4-Cl-Benzaldehyde | Ethyl Acetoacetate | Urea | H₂SO₄ (pH 4) | 80°C, 1h | 72.9% | [11] |
| Various Aldehydes | Ethyl Acetoacetate | Urea | Yb(OTf)₃ | Solvent-free | 82-95% | [10] |
| Various Aldehydes | 1,3-Dicarbonyls | Urea | InCl₃ | Reflux | 81-96% | [10] |
Key Biological Activities and Mechanisms of Action
DHPMs are recognized for their diverse pharmacological profiles, which has led to their development as therapeutic agents for a variety of diseases.[6]
Calcium Channel Blockade
A primary and well-established activity of DHPMs is the modulation of L-type calcium channels.[13] They are considered aza-analogs of dihydropyridines (DHPs) like nifedipine and amlodipine, which are widely used to treat hypertension and angina.[13][14] By blocking the influx of Ca²⁺ ions into vascular smooth muscle cells, these compounds induce vasodilation, leading to a reduction in blood pressure.[15][16]
Quantitative Data: Calcium Channel Blocker Activity
| Compound | In Vitro Activity | In Vivo Model | Potency Comparison | Reference |
| This compound 12a | Vasorelaxant, equipotent to nifedipine and amlodipine | Spontaneously Hypertensive Rat | More potent and longer acting than nifedipine | [15] |
| Enantiomer 20a | IC₅₀ = 12 nM | Spontaneously Hypertensive Rat | More potent and longer acting than nifedipine | [17] |
Anticancer Activity
DHPMs exhibit significant potential in oncology through various mechanisms of action.[3]
-
Mitotic Kinesin Eg5 Inhibition : The prototypical DHPM, Monastrol, was identified as a specific inhibitor of the Eg5 kinesin motor protein.[3][6] Eg5 is essential for forming the bipolar mitotic spindle during cell division. Its inhibition by Monastrol leads to mitotic arrest and subsequent apoptosis in cancer cells.[3]
-
Tyrosine Kinase Inhibition : More recently, DHPM derivatives have been designed as inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[18] Dual inhibition of these pathways can potently suppress tumor growth and angiogenesis.[18] Some derivatives also show activity against other kinases like TrkA.[19]
Quantitative Data: Anticancer Activity of DHPM Derivatives
| Compound | Target(s) | Cancer Cell Line | IC₅₀ | Reference |
| Compound II | Apoptosis Induction | Various | Potent cytotoxic effect | [18] |
| Compound III | EGFR | Various | 0.25 µM (EGFR) | [18] |
| Compound IV | VEGFR-2, mTOR | NCI-60 Panel | 1.97 µM (VEGFR-2) | [18] |
| Compound 12 | EGFR, VEGFR-2 | Breast (MCF-7) | 84 nM (EGFR), 3.5 nM (VEGFR-2) | [18] |
| Compound 8h | EGFR, TrkA | Breast (MCF-7) | 3.94 µM | [19] |
| Compound 1 | Antibacterial | E. coli | 12.5 µg/mL (MIC) | [11] |
| Compound 3 | Antibacterial | S. aureus | 25 µg/mL (MIC) | [11] |
| Compounds 58 & 59 | Antitubercular | M. tuberculosis | 0.02 µg/mL (MIC) | [2] |
This compound Dehydrogenase (DPD) and Pyrimidine Metabolism
It is crucial to distinguish the class of synthetic drugs (DHPMs) from the metabolic enzyme this compound Dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism (breakdown) of pyrimidines like uracil and thymine.[20][21] It plays a critical role in the pharmacokinetics of the fluoropyrimidine anticancer drug 5-fluorouracil (5-FU), as it rapidly degrades over 80% of the administered dose into inactive metabolites.[22][23] Therefore, inhibitors of DPD are co-administered with 5-FU to increase its bioavailability and therapeutic efficacy.[22][24]
References
- 1. An Overview of Synthesis and Biological Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moodle2.units.it [moodle2.units.it]
- 9. organicreactions.org [organicreactions.org]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]
- 12. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 15. This compound calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genesis of Dihydropyrimidinoneψ Calcium Channel Blockers: Re...: Ingenta Connect [ingentaconnect.com]
- 17. This compound calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of New this compound Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Insights into the mechanism of this compound dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 22. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 23. Crystal structure of this compound dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cancernetwork.com [cancernetwork.com]
The Architectural Precision of Dihydropyrimidines: A Technical Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Dihydropyrimidine-based compounds represent a versatile class of heterocyclic molecules with a broad spectrum of pharmacological activities. Their mechanisms of action are diverse, targeting fundamental biological processes with high specificity. This technical guide provides an in-depth exploration of the core mechanisms of action for three prominent classes of this compound compounds: L-type calcium channel blockers, this compound dehydrogenase (DPD) inhibitors, and the mitotic kinesin Eg5 inhibitor, monastrol.
This compound Calcium Channel Blockers: Modulators of Vascular Tone
This compound (DHP) calcium channel blockers are a cornerstone in the management of hypertension and angina. Their primary mechanism involves the allosteric modulation of L-type voltage-gated calcium channels, predominantly in vascular smooth muscle cells.
Mechanism of Action
DHPs bind to a specific receptor site on the α1 subunit of the L-type calcium channel, which is distinct from the binding sites of other calcium channel blockers like phenylalkylamines and benzothiazepines. This binding stabilizes the channel in an inactivated state, preventing the influx of extracellular calcium ions into the smooth muscle cells. The reduction in intracellular calcium concentration leads to smooth muscle relaxation, vasodilation, and a subsequent decrease in blood pressure.[1][2][3] Some evidence also suggests a dual mode of action for certain dihydropyridines, involving the release of nitric oxide from the vascular endothelium, which further contributes to vasodilation.
Signaling Pathway: L-type Calcium Channel Blockade
The binding of a this compound antagonist to the L-type calcium channel inhibits the influx of calcium, leading to a cascade of events that result in smooth muscle relaxation.
Quantitative Data: Potency of Dihydropyridine Calcium Channel Blockers
The inhibitory potency of various dihydropyridine derivatives against L-type calcium channels is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their dissociation constant (Kᵢ). Lower values indicate higher potency.
| Compound | IC₅₀ (nM) | Target/Assay System | Reference |
| Nifedipine | 2.9 | Rat Aorta | [4] |
| Amlodipine | 7400 | Mineralocorticoid Receptor Antagonist Assay | [5] |
| Felodipine | 160-450 | Mineralocorticoid Receptor Antagonist Assay | [5] |
| Nicardipine | 4.63 (µM) | Kv4.3L K+ channels | [6] |
| Nitrendipine | 160-450 | Mineralocorticoid Receptor Antagonist Assay | [5] |
| Nimodipine | 160-450 | Mineralocorticoid Receptor Antagonist Assay | [5] |
| SQ 32,547 | 5.5 | Rat Aorta | [4] |
| SQ 32,926 | 8.1 | Rat Aorta | [4] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Channels
This protocol allows for the direct measurement of the effect of this compound compounds on L-type calcium channel currents in isolated cells.
1. Cell Preparation:
-
Culture cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, HEK293 cells transfected with the channel subunits) on glass coverslips.
-
On the day of the experiment, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
2. Solutions:
-
External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with TEA-OH). Barium is used as the charge carrier to increase current amplitude and block potassium channels.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels from the inside.
3. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for a high-resistance seal.
4. Recording:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium channel currents.
5. Data Acquisition and Analysis:
-
Record baseline currents in the absence of the this compound compound.
-
Perfuse the recording chamber with the external solution containing various concentrations of the test compound.
-
Record the currents at each concentration after steady-state inhibition is reached.
-
Measure the peak inward current at each concentration and normalize it to the baseline current.
-
Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC₅₀ value.
This compound Dehydrogenase (DPD) Inhibitors: Enhancing Chemotherapy
DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidine bases, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). This compound-based DPD inhibitors are crucial for modulating the pharmacokinetics of 5-FU.[4][7]
Mechanism of Action
DPD inhibitors act primarily through competitive or irreversible inhibition of the DPD enzyme.[7] By binding to the active site of DPD, these compounds prevent the breakdown of 5-FU into its inactive metabolite, dihydrofluorouracil. This inhibition leads to increased bioavailability and sustained plasma concentrations of 5-FU, thereby enhancing its cytotoxic effects on tumor cells.[4][8]
Signaling Pathway: DPD-Mediated 5-Fluorouracil Catabolism
The inhibition of DPD redirects 5-FU from the catabolic pathway towards the anabolic pathway, where it is converted into its active cytotoxic metabolites.
Quantitative Data: Potency of this compound-Based DPD Inhibitors
The potency of DPD inhibitors is crucial for their clinical efficacy in combination with 5-FU.
| Compound | IC₅₀ | Kᵢ | Target/Assay System | Reference |
| Eniluracil | - | - | Irreversible inhibitor | [7] |
| Gimeracil | - | - | DPD inhibitor | - |
| Uracil | - | - | Competitive inhibitor | [4] |
| 5-Ethynyluracil | - | - | Irreversible inactivator | [8] |
Experimental Protocol: DPD Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound compounds on DPD.[9]
1. Reagents and Buffers:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 1 mM dithiothreitol (DTT).
-
Substrate: 5-Fluorouracil (5-FU).
-
Cofactor: NADPH.
-
Enzyme: Purified or recombinant this compound dehydrogenase (DPD).
-
Test Compounds: this compound inhibitors dissolved in DMSO.
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (final concentration, e.g., 250 µM), and the DPD enzyme in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5-FU (final concentration, e.g., 50 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
3. Detection and Analysis:
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the plate to pellet precipitated proteins.
-
Analyze the supernatant for the amount of remaining 5-FU or the formation of dihydrofluorouracil (DHFU) using high-performance liquid chromatography (HPLC) with UV detection.
-
Calculate the percentage of DPD activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity against the inhibitor concentration and fit the data to determine the IC₅₀ value.
Monastrol: An Allosteric Inhibitor of Mitotic Kinesin Eg5
Monastrol is a cell-permeable small molecule that represents a class of this compound compounds targeting the mitotic machinery, specifically the kinesin motor protein Eg5.
Mechanism of Action
Monastrol acts as a specific and reversible allosteric inhibitor of Eg5. It binds to a loop (L5) on the Eg5 motor domain, a site distant from the ATP and microtubule binding sites. This binding prevents the conformational changes necessary for ATP hydrolysis, thereby inhibiting the ATPase activity of Eg5. Since Eg5 is essential for the establishment and maintenance of the bipolar mitotic spindle, its inhibition by monastrol leads to the formation of monopolar spindles and mitotic arrest.
Signaling Pathway: Spindle Assembly Checkpoint Activation
The formation of monopolar spindles due to Eg5 inhibition activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation.
Quantitative Data: Potency of Eg5 Inhibitors
The potency of monastrol and other Eg5 inhibitors is determined by their ability to inhibit the ATPase activity of the Eg5 enzyme.
| Compound | IC₅₀ (µM) | Target/Assay System |
| Monastrol | ~14 | Microtubule-activated Eg5 ATPase |
| S-Trityl-L-cysteine | 0.14 | Microtubule-activated Eg5 ATPase |
Experimental Protocol: Kinesin Eg5 ATPase Activity Assay
This protocol measures the rate of ATP hydrolysis by Eg5 and its inhibition by compounds like monastrol.[10]
1. Reagents and Buffers:
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
-
Enzyme: Purified recombinant human Eg5 motor domain.
-
Substrate: ATP.
-
Microtubules: Taxol-stabilized microtubules.
-
Coupling System (for spectrophotometric assay): Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.
-
Test Compounds: Monastrol or other inhibitors dissolved in DMSO.
2. Assay Procedure (Coupled Spectrophotometric Assay):
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, microtubules (e.g., 1 µM), PK/LDH, PEP, and NADH.
-
Add the test compound at various concentrations.
-
Add the Eg5 enzyme (e.g., 50 nM) and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding ATP (e.g., 1 mM).
-
Immediately monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is coupled to the rate of ADP production by Eg5.
3. Data Analysis:
-
Calculate the rate of ATP hydrolysis from the rate of change in absorbance at 340 nm.
-
Determine the percentage of Eg5 activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity versus inhibitor concentration and fit the data to determine the IC₅₀ value.
This technical guide provides a foundational understanding of the mechanisms of action for key this compound compounds. The detailed protocols and quantitative data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.6.2 Calcium-channel blockers (CCBs) | NI Formulary [niformulary.hscni.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. globalrph.com [globalrph.com]
- 5. The Spindle Assembly Checkpoint Functions during Early Development in Non-Chordate Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical implications of this compound dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of mitotic progression by the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Dihydropyrimidinones: A Medicinal Chemistry Perspective for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dihydropyrimidinone (DHPM) scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. First synthesized via the Biginelli reaction in 1893, this versatile core is found in numerous pharmacologically active molecules and natural products.[1][2] DHPM derivatives have demonstrated a wide array of therapeutic applications, including anticancer, anti-inflammatory, antihypertensive, and antibacterial properties.[1][3] This technical guide provides a comprehensive overview of the medicinal chemistry of DHPMs, focusing on their synthesis, key therapeutic targets, structure-activity relationships (SAR), and detailed experimental protocols for their evaluation.
Core Synthetic Strategies: The Biginelli Reaction
The most prominent method for synthesizing the DHPM core is the one-pot, three-component Biginelli reaction.[4] This acid-catalyzed cyclocondensation involves an aldehyde, a β-ketoester, and urea (or thiourea) to efficiently generate the dihydropyrimidinone ring.[5] Over the years, numerous modifications have been developed to improve yields and shorten reaction times, including the use of microwave irradiation and various catalysts.[1][5]
A general workflow for the synthesis and subsequent biological screening of a DHPM library is outlined below. This process typically starts with the selection of diverse starting materials to generate a library of compounds, followed by purification and characterization, and culminating in a series of biological assays to identify lead compounds.
Anticancer Activity: Targeting Mitotic Kinesin Eg5
One of the most extensively studied therapeutic applications of DHPMs is in oncology.[6] The prototypical DHPM, Monastrol, was identified as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[6][7] Eg5 is a motor protein essential for the formation and maintenance of the bipolar spindle during mitosis, making it an attractive target for cancer therapy.[8]
Mechanism of Action of Monastrol
Monastrol binds to an allosteric site on the Eg5 motor domain, distinct from the microtubule- and nucleotide-binding sites.[9][10] This binding event traps Eg5 in a state with tightly bound ADP, slowing down product release and thereby inhibiting the ATPase cycle of the enzyme.[7][11] The inhibition of Eg5's motor activity prevents the separation of centrosomes, leading to the formation of monoastral spindles and arresting the cell cycle in mitosis, which ultimately triggers apoptosis in cancer cells.[12]
References
- 1. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agscientific.com [agscientific.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A pathway of structural changes produced by monastrol binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
The Dihydropyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dihydropyrimidine (DHPM) core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to provide ligands for a diverse range of biological targets. First reported by Pietro Biginelli in 1893, the straightforward synthesis and versatile derivatization of this scaffold have led to the discovery of a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the this compound core in drug discovery, detailing its synthesis, biological applications with quantitative data, key signaling pathway interactions, and detailed experimental protocols.
Synthesis of the this compound Core: The Biginelli Reaction
The most prominent method for synthesizing the this compound scaffold is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[3][4] This reaction is typically acid-catalyzed and offers a high degree of atom economy and operational simplicity.[3] Over the years, numerous modifications to the classical Biginelli reaction have been developed to improve yields, shorten reaction times, and expand the diversity of accessible derivatives, including the use of microwave irradiation and various catalysts.[5][6]
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.
Anticancer Activity
A significant area of investigation for this compound derivatives is in oncology. Many DHPMs have exhibited potent cytotoxic activity against a variety of cancer cell lines.[7][8][9] The anticancer efficacy of these compounds is often attributed to their ability to interfere with key cellular processes involved in cancer progression.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 19 | NCI-H460 | Not explicitly stated as IC50, but 88% growth inhibition | [1] |
| 19 | SK-MEL-5 | Not explicitly stated as IC50, but 86% growth inhibition | [1] |
| 19 | HL-60 (TB) | Not explicitly stated as IC50, but 85% growth inhibition | [1] |
| RS-10 | HepG2 | 87 ± 0.2 µg/mL | |
| RS-15 | HepG2 | 78 ± 3.7 µg/mL | |
| 1d | U87 | 9.72 ± 0.29 | [9] |
| 1d | U251 | 13.91 ± 0.86 | [9] |
| 1h | U87 | 9.3 ± 0.81 | [9] |
| 1h | U251 | 14.01 ± 0.76 | [9] |
| 3d | U87 | 12.02 ± 0.5 | [9] |
| 3d | U251 | 6.36 ± 0.73 | [9] |
| 3g | U87 | 9.52 ± 0.81 | [9] |
| 3g | U251 | 7.32 ± 0.86 | [9] |
| 8h | HCT-116 | 3.94 | [10] |
| 8h | PC-3 | 15.78 | [10] |
| 8i | MCF-7 | Not explicitly stated as IC50, but significant inhibitory effect | [10] |
| 4f | MCF-7 | 2.15 | [11] |
| 4e | MCF-7 | 2.401 | [11] |
| 3e | MCF-7 | 2.41 | [11] |
| 4g | MCF-7 | 2.47 | [11] |
| 4h | MCF-7 | 2.33 | [11] |
| 12 | MCF-7 | 0.038 | [12] |
| 15 | MCF-7 | 0.036 | [12] |
Antibacterial and Antifungal Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial and fungal strains.[5][13][14][15][16]
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Various DHPMs | Gram-positive cocci | 0.16–80 | [13] |
| Various DHPMs | Gram-negative bacilli | 23.2–80 | [13] |
| 10 | A. baumannii | 62.5 | [5] |
| 16 | S. aureus | 62.5 | [5] |
| 14 | E. coli | 125 | [5] |
| 14, 16 | P. aeruginosa | 250 | [5] |
| 20 | K. pneumonia | 500 | [5] |
| Various DHPMs | P. aeruginosa | 62.5 | [14] |
| C6, C22 | Various bacteria | 32, 64 | [15] |
| Various DHPMs | Candida albicans, Aspergillus niger | 32 | [15] |
Anti-inflammatory Activity
Several this compound derivatives have been reported to possess significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[17][18][19][20][21]
Calcium Channel Blocking Activity
Dihydropyrimidines are aza-analogs of dihydropyridines, a well-established class of calcium channel blockers used in the treatment of hypertension and other cardiovascular diseases.[22][23][24][25][26] Consequently, many DHPM derivatives have been investigated as calcium channel modulators.[22][24]
| Compound ID | Preparation | IC50 (nM) | Reference |
| SQ 32,547 | Rat aorta | 5.5 | [24] |
| SQ 32,926 | Rat aorta | 8.1 | [24] |
| Nifedipine (Reference) | Rat aorta | 2.9 | [24] |
Mechanism of Action: Targeting the Mitotic Kinesin Eg5
One of the most well-characterized this compound-based drugs is Monastrol. Monastrol arrests cells in mitosis by specifically inhibiting Eg5, a member of the kinesin-5 family of motor proteins that is essential for the formation of a bipolar spindle.[27][28][29][30] Monastrol acts as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket of Eg5.[28] This binding event prevents the conformational changes necessary for ATP hydrolysis and microtubule-stimulated ADP release, ultimately leading to mitotic arrest and apoptosis in cancer cells.[28][31]
References
- 1. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of New this compound Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsr.com [ijpsr.com]
- 20. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. Synthesis, QSAR and calcium channel antagonist activity of new 1,4-dihydropyridine derivatives containing 1-methyl-4,5-dichloroimidazolyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacologic profile of the this compound calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. This compound calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. agscientific.com [agscientific.com]
- 30. A pathway of structural changes produced by monastrol binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Dihydropyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on its Pharmacological Importance
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is a six-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 3. First synthesized by Italian chemist Pietro Biginelli in 1893, this chemical moiety has evolved from a synthetic curiosity into a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have established the DHPM core as a cornerstone in the development of drugs for diverse therapeutic areas.[3][4][5] DHPM derivatives have demonstrated a remarkable range of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, antiviral, antibacterial, and antioxidant effects.[5][6][7]
This technical guide provides a comprehensive overview of the pharmacological significance of the dihydropyrimidine scaffold, detailing its synthesis, mechanisms of action across various diseases, quantitative biological data, and key experimental protocols for its evaluation.
Core Synthesis: The Biginelli Multicomponent Reaction
The most fundamental and widely used method for synthesizing the this compound core is the Biginelli reaction.[8][9] This one-pot, three-component reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound (typically a β-ketoester like ethyl acetoacetate), and urea or thiourea.[9][10] The reaction's simplicity, efficiency, and the ability to generate molecular diversity have made it a powerful tool in combinatorial chemistry and drug discovery.[1]
Experimental Protocol: General Synthesis of a DHPM Derivative
This protocol describes a classic, solvent-based Biginelli condensation.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea or Thiourea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount, ~0.5 mL)
-
Ice-cold distilled water
-
Recrystallization solvent (e.g., hot ethanol)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Add 25 mL of ethanol to dissolve the reactants.
-
Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of ice-cold water, stirring continuously.
-
A solid precipitate will form. Allow it to stand for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with cold water to remove unreacted urea and catalyst.
-
Dry the crude product in an oven at 60 °C.
-
Purify the crude solid by recrystallization from hot ethanol to obtain the pure this compound derivative.[11]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Key Pharmacological Activities
Calcium Channel Blockade (Antihypertensive Activity)
The most well-established therapeutic application of the dihydropyridine scaffold (a close analogue of DHPM) is in cardiovascular medicine. Dihydropyridine derivatives are potent L-type calcium channel blockers used extensively as antihypertensive agents.[12][13]
Mechanism of Action: Dihydropyridines primarily act on the smooth muscle cells of blood vessels.[14] They bind to the L-type voltage-gated calcium channels, inhibiting the influx of extracellular Ca²⁺ into the cells.[12][15] This reduction in intracellular calcium concentration prevents the activation of myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation (widening of blood vessels).[12][16] The resulting decrease in systemic vascular resistance lowers blood pressure.[13] Some DHPMs also induce the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effect.[16]
Quantitative Data: Calcium Channel Blocking Activity
| Compound Name | Structure/Modification | Target | Activity | Reference |
| Nifedipine | Prototypical 1,4-Dihydropyridine | L-type Ca²⁺ Channel | IC₅₀ ≈ 100 nM | [17] |
| Amlodipine | 2-[(2-aminoethoxy)methyl] group | L-type Ca²⁺ Channel | IC₅₀ ≈ 1.9 nM | [18] |
| Felodipine | 2,3-dichlorophenyl at C4 | L-type Ca²⁺ Channel | IC₅₀ ≈ 1.2 nM | [18] |
| N3-Substituted DHPM | N3-propyl-morpholine | L- & T-type Ca²⁺ Channels | IC₅₀ = 0.54 µM (L-type) | [19] |
Experimental Protocol: Whole-Cell Patch Clamp Assay for Ca²⁺ Channel Inhibition This electrophysiological technique directly measures the ionic current through calcium channels in a single cell.
-
Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the channel subunits or primary vascular smooth muscle cells) on glass coverslips.
-
Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with internal solution (containing Cs⁺ to block K⁺ channels).
-
Recording Setup: Place a coverslip with adherent cells on the stage of an inverted microscope. Perfuse the cells with an external solution containing Ba²⁺ or Ca²⁺ as the charge carrier.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette, allowing electrical access to the cell's interior.
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to activate the voltage-gated calcium channels and elicit an inward current.
-
Data Acquisition: Record the peak inward current under baseline conditions.
-
Compound Application: Perfuse the cell with the external solution containing the test DHPM compound at various concentrations.
-
Post-Drug Recording: After incubation, repeat the voltage protocol and record the inhibited peak current.
-
Analysis: Calculate the percentage of current inhibition for each concentration. Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
Anticancer Activity
The DHPM scaffold is a prominent feature in several potent anticancer agents.[4] Their mechanisms are diverse, targeting key proteins involved in cell division and signaling.[20]
Mechanism of Action: A primary anticancer mechanism for DHPMs is the inhibition of mitotic kinesin Eg5, a motor protein essential for forming the bipolar mitotic spindle during cell division.[11][20] The prototypical Eg5 inhibitor, Monastrol, binds to an allosteric pocket on the Eg5 motor domain, preventing its ATPase activity and arresting cells in mitosis, which ultimately leads to apoptosis.[11][21] Other DHPM derivatives have been developed to inhibit crucial signaling pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Tropomyosin receptor kinase A (TrkA), which are often overactive in cancer.[22] Some DHPMs also act as inhibitors of mTOR and VEGFR-2, key regulators of cell growth and angiogenesis.[23]
Quantitative Data: Anticancer Activity of DHPM Derivatives
| Compound ID | Target Cell Line | Target Enzyme/Pathway | Activity (IC₅₀ / GI₅₀) | Reference |
| Monastrol | Various | Mitotic Kinesin Eg5 | IC₅₀ ≈ 14 µM (ATPase assay) | [21] |
| Compound 19 | HL-60(TB) Leukemia | mTOR / VEGFR-2 | GI: 85% at 10 µM | [23] |
| Compound 8h | MCF-7 (Breast Cancer) | EGFR / TrkA | IC₅₀ = 3.94 µM | [22] |
| Compound 8i | HCT-116 (Colon Cancer) | EGFR / TrkA | IC₅₀ = 10.11 µM | [22] |
| MAL3-101 | Breast Cancer Cells | Hsp90 Pathway | Induces Apoptosis | [19] |
Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the DHPM test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (and a vehicle control, e.g., DMSO). Incubate for 48-72 hours.[19][22]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[22]
Anti-inflammatory Activity
DHPMs have emerged as promising anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.[6][24] This offers a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[24]
Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of enzymes responsible for producing pro-inflammatory mediators. Certain DHPM derivatives have been shown to be effective inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), an enzyme that catalyzes the final step in the production of prostaglandin E₂ (PGE₂), a key mediator of pain and inflammation.[24][25] Others act as dual inhibitors of mPGES-1 and 5-lipoxygenase (5-LOX), thereby blocking the synthesis of both prostaglandins and leukotrienes.[25]
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Overview of Synthesis and Biological Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 12. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 13. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 14. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 15. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An Investigation into the Biological Effects of Dihydropyrimidines [ignited.in]
- 22. Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Exploration of the this compound scaffold for the development of new potential anti-inflammatory agents blocking prostaglandin E₂ synthase-1 enzyme (mPGES-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design and synthesis of new this compound/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Dihydropyrimidines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dihydropyrimidine (DHPM) scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its remarkable and diverse pharmacological profile. First reported by Pietro Biginelli in 1893, the synthesis of these compounds, primarily through the elegant one-pot multicomponent Biginelli reaction, has paved the way for the discovery of a plethora of bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, biological activities, structure-activity relationships (SAR), and therapeutic applications of dihydropyrimidines, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Synthesis of the this compound Core
The cornerstone of this compound synthesis is the Biginelli reaction , a three-component condensation of an aldehyde, a β-ketoester (or other active methylene compound), and urea or thiourea.[1][2][3] This acid-catalyzed reaction offers a straightforward and efficient route to highly functionalized DHPMs.[4][5]
General Experimental Protocol for Biginelli Reaction
A typical experimental protocol for the synthesis of a this compound derivative, such as Monastrol, is as follows:
Materials:
-
3-Hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
A mixture of 3-hydroxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.5 mmol) is taken in a round-bottom flask.
-
Ethanol (10 mL) is added to the mixture to dissolve the reactants.
-
A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added to the solution.
-
The reaction mixture is refluxed for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.
Biological Activities and Therapeutic Applications
This compound derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.[6]
Anticancer Activity
A significant number of DHPMs exhibit potent anticancer properties. The most prominent example is Monastrol , which acts as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5 (KIF11).[7][8][9] Inhibition of Eg5 leads to the formation of monoastral spindles, causing mitotic arrest and subsequent apoptosis in cancer cells.[10][11][12]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Monastrol | HeLa | 14 | [7] |
| Monastrol Analog 1 | NCI-H460 (Lung) | 0.088 (GI%) | [4] |
| Monastrol Analog 2 | SK-MEL-5 (Melanoma) | 0.086 (GI%) | [4] |
| Monastrol Analog 3 | HL-60 (Leukemia) | 0.085 (GI%) | [4] |
| DHPM-19 | mTOR | 0.64 | [4] |
| DHPM-19 | VEGFR-2 | 1.97 | [4] |
GI% refers to the percentage of growth inhibition at a given concentration.
The inhibitory activity of DHPMs against Eg5 kinesin is often assessed using a microtubule-activated ATPase assay.[10][13]
Principle: Eg5 utilizes the energy from ATP hydrolysis to move along microtubules. Inhibitors of Eg5 will reduce the rate of ATP hydrolysis.
Procedure:
-
Recombinant human Eg5 motor domain is purified.
-
Taxol-stabilized microtubules are prepared from purified tubulin.
-
The assay is performed in a 96-well plate format.
-
Each well contains a reaction buffer, a fixed concentration of microtubules, and the Eg5 enzyme.
-
The DHPM compound, dissolved in DMSO, is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released, often using a malachite green-based colorimetric assay.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Calcium Channel Blocking Activity
Dihydropyrimidines are structural bioisosteres of dihydropyridines (DHPs), a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina.[14][15] They exert their effect by blocking the influx of Ca2+ ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[16][17]
| Compound | Preparation | IC50 (µM) | Reference |
| DHPM-6C | Rat Ileum (KCl-induced contraction) | Potent Activity | [16] |
| DHPM Analog 1 | Guinea-pig ileum | -log IC50 correlated with QSAR | |
| DHPM Analog 2 | Rat Ileum | Comparable to Nifedipine | [18] |
The spasmolytic activity of DHPMs is commonly evaluated on isolated smooth muscle preparations, such as the rat ileum.[16][19][20]
Procedure:
-
A segment of the rat ileum is isolated and mounted in an organ bath containing an appropriate physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
The tissue is allowed to equilibrate under a resting tension.
-
Contractions are induced by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the bath, which depolarizes the cell membrane and opens voltage-gated L-type calcium channels.
-
Once a stable contraction is achieved, the DHPM derivative is added cumulatively in increasing concentrations.
-
The relaxation of the ileum is measured and expressed as a percentage of the KCl-induced contraction.
-
The IC50 value, the concentration of the compound that produces 50% relaxation, is then determined.
Antimicrobial Activity
Various this compound derivatives have been reported to possess significant antibacterial and antifungal properties.[18][21][22][23]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| DHPM-4a | S. aureus | 8-16 | [6][22] |
| DHPM-4b | S. aureus | 4 | [6] |
| DHPM-10 | A. baumannii | 62.5 | [23] |
| DHPM-16 | S. aureus | 62.5 | [23] |
| DHPM-C4 | C. albicans | 6.25 | [21] |
| DHPM-C15 | C. albicans | 6.25 | [21] |
The minimum inhibitory concentration (MIC) of DHPMs against bacteria is typically determined using the broth microdilution method.[8][21]
Procedure:
-
A serial two-fold dilution of the DHPM compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity
Certain this compound derivatives have shown promise as antiviral agents, particularly against enveloped viruses.[24][25][26][27][28] The marine alkaloids Batzelladines A and B, which contain a DHPM core, are known to inhibit the binding of the HIV gp-120 protein to CD4 receptors. More recent studies have identified DHPMs with activity against viruses such as the Bunyamwera virus.[11][29][30] The proposed mechanisms of action often involve interference with viral entry, replication, or assembly.[31]
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures involved in this compound research, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Eg5 Kinesin Inhibition Pathway by Dihydropyrimidines.
Caption: Mechanism of Action of this compound Calcium Channel Blockers.
Experimental and Drug Discovery Workflows
Caption: General Workflow for this compound Drug Discovery.
Structure-Activity Relationship (SAR)
Caption: Key Structure-Activity Relationships of Dihydropyrimidines.
Conclusion and Future Perspectives
Dihydropyrimidines continue to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of the DHPM scaffold via the Biginelli reaction, coupled with its diverse pharmacological activities, makes it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on the development of more potent and selective DHPM derivatives through rational drug design and combinatorial chemistry approaches. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical translation. The insights and methodologies presented in this guide aim to facilitate and inspire further exploration into the vast therapeutic potential of dihydropyrimidines.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. BIGINELLI REACTION | PPT [slideshare.net]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. selleckchem.com [selleckchem.com]
- 8. agscientific.com [agscientific.com]
- 9. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A pathway of structural changes produced by monastrol binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. L-type calcium channel blocker: Significance and symbolism [wisdomlib.org]
- 17. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 28. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.physiology.org [journals.physiology.org]
- 30. What are Ergosterol modulators and how do they work? [synapse.patsnap.com]
- 31. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Dihydropyrimidinones as Potent Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of dihydropyrimidinones (DHPMs), a class of heterocyclic compounds that have emerged as a promising scaffold in the development of novel anticancer agents. This document details their synthesis, mechanisms of action, and the key structural features influencing their therapeutic efficacy. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding of the subject.
Introduction
Dihydropyrimidinones (DHPMs) are a class of compounds characterized by a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. First synthesized by Pietro Biginelli in 1893, these molecules have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and notably, anticancer properties.[1][2] The core DHPM scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of its biological activity. The anticancer effects of DHPMs are often attributed to their ability to interfere with key cellular processes involved in cancer progression, such as cell division and signaling pathways that regulate cell growth and survival.[2][3]
Synthesis of Dihydropyrimidinones: The Biginelli Reaction
The most common and efficient method for synthesizing the DHPM core is the one-pot multicomponent Biginelli reaction.[4][5][6] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (or other active methylene compound), and urea or thiourea.[4][5][6][7] The versatility of this reaction allows for the introduction of a wide variety of substituents at different positions of the DHPM ring, which is crucial for exploring the structure-activity relationships.
General Experimental Protocol for Biginelli Reaction
The following is a representative protocol for the synthesis of DHPMs. It should be noted that reaction conditions, such as the choice of catalyst, solvent, and temperature, can be optimized for specific substrates to improve yields.[8][9][10]
Materials:
-
Aryl or aliphatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid, Lewis acids like Yb(OTf)3) (catalytic amount)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free conditions)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Thin-layer chromatography (TLC) plate
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and the catalyst in the chosen solvent.
-
The reaction mixture is then stirred and heated to reflux (typically between 80-100 °C) for a period ranging from 2 to 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., cold ethanol or water) to remove any unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) of DHPMs as Anticancer Agents
The anticancer activity of DHPMs is highly dependent on the nature and position of the substituents on the dihydropyrimidine ring. Extensive research has led to the elucidation of key SAR principles that guide the design of more potent and selective DHPM-based anticancer agents.[2][3]
Key SAR observations include:
-
C4-Position: The substituent at the C4 position, typically an aryl group derived from the aldehyde reactant, plays a crucial role in determining the anticancer activity. The nature of the substitution on this aryl ring significantly influences the potency. For instance, the presence of electron-withdrawing or lipophilic groups on the phenyl ring at the C4 position has been shown to enhance anticancer activity in several studies.[11][12]
-
N1 and N3-Positions: Modifications at the N1 and N3 positions of the DHPM ring can impact the compound's pharmacokinetic and pharmacodynamic properties. N1-alkylation has been explored to introduce various functionalities and improve activity.[11][12]
-
C5-Position: The ester group at the C5-position, originating from the β-ketoester, is another critical determinant of activity. Variations in the ester group can affect the molecule's solubility and interaction with its biological target.
-
C6-Position: The substituent at the C6 position, typically a methyl group from ethyl acetoacetate, can also be modified to modulate activity.
-
C2-Position: The substitution of the oxygen atom at the C2 position with a sulfur atom (to form dihydropyrimidinethiones) has been shown to enhance the anticancer activity in some cases.[11]
Quantitative SAR Data
The following tables summarize the in vitro anticancer activities (IC50 values) of representative DHPM derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of C4-Substituted Dihydropyrimidinone Derivatives
| Compound ID | C4-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | A549 (Lung) | >50 | [4] |
| 1b | 4-Chlorophenyl | A549 (Lung) | 15.2 | [4] |
| 1c | 4-Hydroxyphenyl | MCF-7 (Breast) | 28.4 | [13] |
| 1d | 2-Hydroxyphenyl | MCF-7 (Breast) | 2.15 | [13] |
| 1e | 3-Nitrophenyl | HCT-116 (Colon) | 8.7 | [14] |
Table 2: Anticancer Activity of N1-Alkylated Dihydropyrimidinone Derivatives
| Compound ID | N1-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | -H | U87 (Glioblastoma) | 87.34% survival at 10µM | [11] |
| 2b | -CH2-Ph | U87 (Glioblastoma) | 25.46% survival at 10µM | [11] |
| 2c | -CH2-CH=CH2 | U251 (Glioblastoma) | 39.87% survival at 10µM | [11] |
Mechanisms of Anticancer Action
DHPMs exert their anticancer effects through various mechanisms, often by targeting key proteins and signaling pathways that are dysregulated in cancer cells.
Inhibition of Mitotic Kinesin Eg5
One of the most well-established mechanisms of action for DHPMs is the inhibition of the mitotic kinesin Eg5 (also known as KIF11).[3][15][16][17] Eg5 is a motor protein that plays a crucial role in the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in cancer cells.[15][18] Monastrol was the first identified small-molecule inhibitor of Eg5 and has served as a prototype for the development of numerous DHPM-based Eg5 inhibitors.[15]
Modulation of Signaling Pathways
DHPMs have also been shown to target various signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. These include:
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[19][20][21][22][23] Some DHPM derivatives have been found to inhibit the mTOR pathway, leading to the suppression of tumor growth.
-
VEGFR-2 Pathway: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][24][25][26][27] DHPMs that inhibit VEGFR-2 signaling can block tumor-induced angiogenesis.
-
EGFR Pathway: The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[28][29][30][31][32] Certain DHPMs have been designed to inhibit EGFR signaling.
-
TrkA Pathway: Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that is involved in the development and survival of neurons and has been implicated in the progression of some cancers.[5][6][33][34][35]
Experimental Protocols for Anticancer Evaluation
The evaluation of the anticancer potential of newly synthesized DHPMs typically involves a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[13][36][37][38][39]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
DHPM compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, treat the cells with various concentrations of the DHPM compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) should be included.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the general experimental workflow for the development of DHPMs as anticancer agents and the key signaling pathways they target.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of DHPMs as anticancer agents.
Eg5 Kinesin Inhibition Pathway
Caption: Mechanism of action of DHPMs via inhibition of the Eg5 kinesin motor protein.
mTOR Signaling Pathway
Caption: Simplified representation of the mTOR signaling pathway and its inhibition by DHPMs.
VEGFR-2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fortislife.com [fortislife.com]
- 17. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mTOR - Wikipedia [en.wikipedia.org]
- 20. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. commerce.bio-rad.com [commerce.bio-rad.com]
- 26. ClinPGx [clinpgx.org]
- 27. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ClinPGx [clinpgx.org]
- 33. researchgate.net [researchgate.net]
- 34. aacrjournals.org [aacrjournals.org]
- 35. researchgate.net [researchgate.net]
- 36. benchchem.com [benchchem.com]
- 37. MTT assay protocol | Abcam [abcam.com]
- 38. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis and Biological Evaluation of Dihydropyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydropyrimidine (DHPM) derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry. Their structural similarity to key biological molecules and their diverse pharmacological activities have made them a focal point for drug discovery and development. This guide provides an in-depth overview of the synthesis of DHPMs, with a focus on the Biginelli reaction, and details the methodologies for evaluating their biological potential, particularly as anticancer and antimicrobial agents.
Synthesis of this compound Derivatives
The cornerstone of this compound synthesis is the Biginelli reaction , a one-pot, three-component condensation reaction first reported by Pietro Biginelli in 1893.[1][2][3][4] This reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, catalyzed by an acid.[2][5]
The classical Biginelli reaction, while foundational, often suffers from low yields and long reaction times.[4] Consequently, numerous modifications have been developed to enhance efficiency and expand the substrate scope. These advancements include the use of various catalysts such as Lewis acids (e.g., Yb(OTf)₃, InBr₃), Brønsted acids, and ionic liquids, as well as the application of microwave irradiation and solvent-free reaction conditions.[6][7][8][9] Solid-phase synthesis techniques have also been adapted for the Biginelli reaction, enabling the creation of large combinatorial libraries of DHPM derivatives for high-throughput screening.[1][6][10]
General Synthetic Protocol: The Biginelli Reaction
A typical laboratory-scale procedure for the synthesis of a this compound derivative via the classical Biginelli reaction is as follows:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a Brønsted acid (e.g., HCl).
-
Reflux the reaction mixture for several hours (typically 4-20 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the crude product with cold solvent to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
The structure of the synthesized compounds is then confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]
Reaction Mechanism
The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions.[2][5][7] An initial acid-catalyzed condensation between the aldehyde and urea forms an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining amine group onto the carbonyl group, followed by dehydration, yields the final this compound product.[5][8]
References
- 1. scispace.com [scispace.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Strategies for Dihydropyrimidinone Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core synthetic strategies for producing dihydropyrimidinones (DHPMs), a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The document details the seminal Biginelli reaction, including its modern variations, as well as alternative synthetic routes. Experimental protocols, quantitative data summaries, and mechanistic visualizations are provided to serve as a practical resource for laboratory professionals.
The Biginelli Reaction: A Century-Old Workhorse
First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction remains the most straightforward and widely used method for synthesizing DHPMs.[1] The classical approach involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1]
Reaction Mechanism
The precise reaction mechanism of the Biginelli reaction has been a subject of debate, with three plausible pathways generally accepted in the literature: the iminium, enamine, and Knoevenagel intermediates.[1] The iminium pathway is often the most cited.
// Nodes Aldehyde [label="Aldehyde"]; Urea [label="Urea"]; Ketoester [label="β-Ketoester"]; Acyliminium [label="N-Acyliminium Ion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enol [label="Enol of β-Ketoester"]; Intermediate_A [label="Open-chain Intermediate"]; DHPM [label="Dihydropyrimidinone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aldehyde -> Acyliminium [label=" + Urea, H+"]; Urea -> Acyliminium; Ketoester -> Enol [label="Tautomerization"]; Acyliminium -> Intermediate_A [label=" + Enol"]; Enol -> Intermediate_A; Intermediate_A -> DHPM [label="Cyclization & Dehydration", color="#EA4335"];
// Invisible nodes for spacing {rank=same; Aldehyde; Ketoester;} } केंदot Caption: Proposed Iminium Pathway for the Biginelli Reaction.
Catalysis in the Biginelli Reaction
While the classical Biginelli reaction uses strong Brønsted acids like HCl, modern synthetic chemistry has introduced a vast array of catalysts to improve yields, shorten reaction times, and promote greener reaction conditions. These can be broadly categorized as Lewis acids, Brønsted acids, organocatalysts, and heterogeneous catalysts.
Table 1: Comparison of Catalytic Systems for the Biginelli Reaction
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Ethanol | Reflux | 4-5 h | 85-95 | [1] |
| Sulfamic acid | Solvent-free (MW) | - | 2-5 min | 88-96 | [2] | |
| Lewis Acid | Ytterbium(III) triflate (Yb(OTf)₃) | Acetonitrile | Reflux | 1-2 h | 90-98 | [3] |
| Tin(II) chloride (SnCl₂) | Acetonitrile | 100 | 1-5 h | 80-92 | [1] | |
| Heterogeneous | Montmorillonite-KSF | Solvent-free | 100 | 1 h | 85-95 | [4] |
| Alumina Sulfuric Acid | Solvent-free | Room Temp | 0.5-1.5 h | 86-94 | [5] | |
| Ionic Liquid | [Btto][p-TSA] | Solvent-free | 90 | 30 min | 85-96 | [6] |
Experimental Protocols
This protocol is a general representation of the classical Biginelli synthesis.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add the concentrated hydrochloric acid dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.[7][8]
This method offers a greener and more rapid alternative to classical heating.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)
Procedure:
-
In a microwave-safe vessel, thoroughly mix the aromatic aldehyde, ethyl acetoacetate, urea, and sulfamic acid.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for the time required to complete the reaction (typically 2-5 minutes), as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the solidified mass and stir.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[2]
Alternative Synthetic Strategies
While the Biginelli reaction is dominant, several other strategies have been developed to access dihydropyrimidinones, often allowing for different substitution patterns.
Atwal Modification
The Atwal modification is a significant alternative that involves the condensation of a pre-formed α,β-unsaturated carbonyl compound (chalcone or enone) with an O,S-substituted isourea in a basic medium.[9] This two-step approach can improve the efficiency for certain substrates, particularly with sterically hindered aldehydes.[9]
// Nodes Aldehyde [label="Aldehyde"]; Ketoester [label="β-Ketoester"]; Enone [label="α,β-Unsaturated Carbonyl", fillcolor="#FBBC05", fontcolor="#202124"]; Isourea [label="O,S-Substituted Isourea"]; DHPM [label="Dihydropyrimidinone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aldehyde -> Enone [label=" + β-Ketoester (Knoevenagel)"]; Ketoester -> Enone; Enone -> DHPM [label=" + Isourea (Base)"]; Isourea -> DHPM; } केंदot Caption: Workflow for the Atwal Modification.
Step 1: Synthesis of the Chalcone
-
Dissolve the substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).
-
Slowly add an aqueous solution of potassium hydroxide (40%) with constant stirring.
-
Stir the reaction mixture at room temperature for 3 hours.
-
After completion (monitored by TLC), pour the mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry.[10]
Step 2: Cyclocondensation to Dihydropyrimidinone
-
Dissolve the synthesized chalcone (10 mmol) and thiourea (10 mmol) in ethanol (15 mL).
-
Add an aqueous solution of potassium hydroxide (40%) and reflux the mixture for 4 hours.
-
Cool the reaction mixture, pour it into ice-cold water, and neutralize with dilute HCl.
-
Collect the precipitated dihydropyrimidinone by filtration, wash with water, and purify by recrystallization.[10]
Synthesis from Chalcones
A related approach involves the direct cyclocondensation of pre-synthesized chalcones with urea or thiourea under basic conditions. This method is particularly useful for preparing 4,6-diaryl-substituted dihydropyrimidinones.[9]
Table 2: Comparison of Non-Biginelli Strategies
| Strategy | Key Intermediates | Conditions | Advantages |
| Atwal Modification | α,β-Unsaturated carbonyl, Isourea | Two steps, basic medium | Good for hindered aldehydes, alternative substitution patterns |
| From Chalcones | Chalcone, Urea/Thiourea | Two steps, basic medium | Access to 4,6-diaryl DHPMs |
Purification and Characterization
The purification of dihydropyrimidinones typically involves recrystallization or column chromatography.
-
Recrystallization: Ethanol is a commonly used solvent for the recrystallization of DHPMs.[6] For less soluble compounds, a mixture of solvents such as ethanol-water may be employed.[11]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is an effective method. A gradient of ethyl acetate in hexane is a common eluent system.[12]
The characterization of the synthesized compounds is routinely performed using standard spectroscopic techniques.
-
NMR Spectroscopy:
-
¹H NMR: Characteristic signals include a doublet for the C4-H proton (around 5.1-5.4 ppm) and singlets for the N1-H and N3-H protons (ranging from 7.7 to 9.5 ppm). The methyl group at C6 typically appears as a singlet around 2.2-2.5 ppm.[3][13]
-
¹³C NMR: Key signals include the C=O carbon at C2 (around 152-155 ppm), the C4 carbon (around 54-60 ppm), and the C6 carbon (around 145-150 ppm).[3][13]
-
-
Infrared (IR) Spectroscopy: Important vibrational bands include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1680-1720 cm⁻¹), and C=C stretching (around 1640-1660 cm⁻¹).[13]
-
Mass Spectrometry: Provides the molecular weight of the synthesized compound, confirming its identity.[13]
Conclusion
The synthesis of dihydropyrimidinones is a well-established field, with the Biginelli reaction serving as the cornerstone. The development of a wide range of catalysts and reaction conditions has significantly enhanced the efficiency, scope, and environmental friendliness of this transformation. Furthermore, alternative synthetic routes, such as the Atwal modification and synthesis from chalcones, provide access to a broader diversity of DHPM structures. This guide offers a foundational understanding and practical protocols for researchers engaged in the synthesis of these pharmacologically important molecules.
References
- 1. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solved The following are 1H-NMR and 13C-NMR spectra of a | Chegg.com [chegg.com]
- 4. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. theochem.mercer.edu [theochem.mercer.edu]
- 9. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. cjm.ichem.md [cjm.ichem.md]
Methodological & Application
Application Notes and Protocols: Dihydropyrimidine Synthesis via the Biginelli Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a one-pot, three-component cyclocondensation reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1][2][3] This multicomponent reaction (MCR) typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[4][5] DHPMs are a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties.[5][6][7] Notably, DHPMs are recognized as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1] A prominent example is Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, which has been identified as a promising lead compound for the development of novel anticancer drugs.[2][8]
Recent advancements in the Biginelli reaction focus on improving yields, shortening reaction times, and employing environmentally benign methodologies. These include the use of microwave irradiation, ultrasound assistance, novel catalysts like ionic liquids, and solvent-free conditions.[7][9][10] This document provides an overview of the reaction mechanism, detailed protocols for various synthetic approaches, and comparative data to guide researchers in applying this versatile reaction to drug discovery and development.
Reaction Mechanism
The mechanism of the Biginelli reaction has been a subject of study, with the pathway proposed by Kappe now widely accepted.[1][11] The reaction is believed to proceed through an N-acyliminium ion intermediate.
Key Mechanistic Steps: [1][4][12]
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea, which, after dehydration, forms a highly electrophilic N-acyliminium ion.
-
Nucleophilic Addition: The enol form of the β-ketoester acts as the key nucleophile, adding to the iminium ion.
-
Cyclization and Dehydration: The final step involves intramolecular cyclization through the attack of the urea's second amino group onto the ketone carbonyl, followed by dehydration to yield the final 3,4-dihydropyrimidine product.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. BIGINELLI REACTION | PPT [slideshare.net]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jipbs.com [jipbs.com]
- 8. scielo.br [scielo.br]
- 9. ionike.com [ionike.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Dihydropyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] The stereochemistry at the C4 position is often crucial for their pharmacological efficacy, making the development of asymmetric synthetic routes to enantiomerically pure DHPMs a significant area of research.[1][2] The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, is the most common method for synthesizing DHPMs.[3][4][5] This document provides detailed application notes and protocols for key catalytic asymmetric methodologies to produce chiral dihydropyrimidine derivatives.
I. Metal-Catalyzed Asymmetric Biginelli Reaction
Metal complexes with chiral ligands are effective catalysts for the enantioselective Biginelli reaction, offering high yields and good to excellent enantioselectivities.
A. Chiral Schiff Base Copper(II) Complex Catalysis
A chiral Schiff base copper(II) complex, such as bis{(S)-(+)-(1-phenylethyl)-[(2-oxo-1H-benzo-1-ylidene)methyl]aminato}copper(II) (BPACu), has been demonstrated to be an effective catalyst for the asymmetric synthesis of DHPMs and their sulfur analogs under solvent-free conditions.[1][2] This method is advantageous due to high yields, good enantioselectivities, short reaction times, and easy work-up.[1]
Experimental Protocol: Synthesis of Chiral DHPMs using BPACu Catalyst [1]
This protocol is adapted from Kamali, A. R. (2015).[1]
1. Reagents and Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Bis{(S)-(+)-(1-phenylethyl)-[(2-oxo-1H-benzo-1-ylidene)methyl]aminato}copper(II) (BPACu) catalyst
-
Ethanol
-
Diethyl ether
2. Reaction Setup:
-
In a round-bottom flask, combine the aldehyde (2 mmol), ethyl acetoacetate (2 mmol), urea or thiourea (3 mmol), and the BPACu catalyst (5 mol%).
-
Heat the mixture in an oil bath at 90 °C with stirring for 3 hours.
3. Work-up and Purification:
-
After cooling the reaction mixture to room temperature, add diethyl ether to precipitate the solid product.
-
Isolate the solid by filtration.
-
Evaporate the solvent from the filtrate.
-
Recrystallize the crude product from ethanol to obtain the pure chiral this compound derivative.
Data Presentation: Performance of BPACu Catalyst in Asymmetric Biginelli Reaction [1]
| Entry | Aldehyde (R) | X | Product | Yield (%) | ee (%) |
| 1 | C₆H₅ | O | (S)-DHPO | 92 | 79 |
| 2 | 4-Cl-C₆H₄ | O | (S)-DHPO | 95 | 75 |
| 3 | 4-NO₂-C₆H₄ | O | (S)-DHPO | 96 | 69 |
| 4 | C₆H₅ | S | (S)-DHPT | 94 | 72 |
| 5 | 4-Cl-C₆H₄ | S | (S)-DHPT | 92 | 68 |
Reactions were performed with the corresponding aldehyde, ethyl acetoacetate, and urea/thiourea at 90°C for 3 hours under solvent-free conditions with 5 mol% of the catalyst. Enantiomeric excess was determined by chiral HPLC analysis.
B. Chiral Ytterbium(III) Triflate Catalysis
A recyclable chiral ytterbium(III) triflate complexed with a hexadentate amine phenol ligand has been developed for the highly enantioselective Biginelli condensation.[6] This method provides access to a wide range of optically active dihydropyrimidines in high yields and excellent enantioselectivities (up to 99% ee) under mild conditions.[6]
Experimental Protocol: Ytterbium-Catalyzed Asymmetric Biginelli Reaction [6]
This protocol is a general representation based on the work of Huang et al. (2005).[6]
1. Reagents and Materials:
-
Aldehyde
-
β-dicarbonyl compound
-
Urea or thiourea
-
Chiral Yb(OTf)₃-ligand complex (5 mol%)
-
Solvent (e.g., ethanol)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
2. Reaction Setup:
-
To a solution of the aldehyde (1.0 mmol) and the β-dicarbonyl compound (1.0 mmol) in the chosen solvent, add urea or thiourea (1.5 mmol).
-
Add the chiral Yb(OTf)₃-ligand complex (5 mol%).
-
Stir the mixture at the optimized temperature (e.g., room temperature) for the specified time (e.g., 24-48 hours).
3. Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired chiral this compound.
Data Presentation: Enantioselective Biginelli Reaction Catalyzed by Chiral Ytterbium Complex [6]
| Entry | Aldehyde | β-ketoester | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 92 | 99 |
| 3 | 2-Naphthylaldehyde | Ethyl acetoacetate | 90 | 96 |
| 4 | Benzaldehyde | Methyl acetoacetate | 93 | 97 |
Conditions: Aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), catalyst (5 mol%) in ethanol at room temperature for 36h.
II. Organocatalytic Asymmetric Biginelli Reaction
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of DHPMs, avoiding the use of metals.[2][7] Chiral Brønsted acids and chiral amines are among the most successful organocatalysts.
A. Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids, such as BINOL-derived phosphoric acids, are excellent catalysts for the enantioselective Biginelli and Biginelli-like reactions.[2] They have been successfully employed in the synthesis of various chiral dihydropyrimidines and spiro(indoline-pyrimidine) diones.[2] Another approach involves the organocatalytic transfer hydrogenation of 2-hydroxypyrimidines using a chiral phosphoric acid and a hydrogen source like Hantzsch ester to furnish chiral DHPMs with excellent yields and enantioselectivities.[8][9]
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Asymmetric Biginelli-like Reaction [2]
This protocol is a generalized procedure based on the work of Stucchi et al.[10] as cited in a recent review.[2]
1. Reagents and Materials:
-
N-substituted isatin
-
Urea
-
Alkyl acetoacetate
-
BINOL-derived phosphoric acid catalyst (e.g., TRIP)
-
Solvent (e.g., toluene)
-
Silica gel for column chromatography
2. Reaction Setup:
-
To a reaction vessel, add the N-substituted isatin (0.5 mmol), urea (1.0 mmol), alkyl acetoacetate (0.6 mmol), and the chiral phosphoric acid catalyst (10 mol%) in the solvent.
-
Stir the reaction mixture at the designated temperature until completion, monitored by TLC.
3. Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral spiro(indoline-pyrimidine) dione.
Data Presentation: Chiral Phosphoric Acid Catalyzed Synthesis of Spiro(indoline-pyrimidine) Diones [2]
| Entry | Isatin Substituent (N) | Alkyl Acetoacetate (R) | Yield (%) | ee (%) |
| 1 | Boc | Ethyl | 85 | 92 |
| 2 | Benzyl | Ethyl | 88 | 90 |
| 3 | Boc | Methyl | 82 | 93 |
Reaction conditions are generalized based on reported procedures.
III. Visualizations
Experimental Workflow: Metal-Catalyzed Asymmetric Biginelli Reaction
Caption: Workflow for Metal-Catalyzed Asymmetric Biginelli Reaction.
Logical Relationship: Biginelli Reaction Mechanism
Caption: Proposed Mechanism of the Biginelli Reaction.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Activity Screening of Dihydropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to screening dihydropyrimidine (DHPM) derivatives for various biological activities. Dihydropyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential. This document outlines detailed protocols for assessing their anticancer, antibacterial, anti-inflammatory, and calcium channel blocking activities, accompanied by data presentation tables and diagrams of relevant signaling pathways.
Anticancer Activity Screening
This compound derivatives have shown promise as anticancer agents, primarily through the inhibition of the mitotic kinesin Eg5. Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| DHPM-A1 | A549 (Lung) | <10 | Doxorubicin | - |
| DHPM-A2 | A549 (Lung) | <10 | Doxorubicin | - |
| DHPM-A3 | A549 (Lung) | <10 | Doxorubicin | - |
| DHPM-A4 | A549 (Lung) | <10 | Doxorubicin | - |
| Compound 4f | MCF-7 (Breast) | 2.15 | Tamoxifen | 1.88 |
| Compound 4e | MCF-7 (Breast) | 2.401 | Tamoxifen | 1.88 |
| Compound 3e | MCF-7 (Breast) | 2.41 | Tamoxifen | 1.88 |
| Compound 4h | MCF-7 (Breast) | 2.33 | Tamoxifen | 1.88 |
| Compound 4g | MCF-7 (Breast) | 2.47 | Tamoxifen | 1.88 |
| Compound 1d | U87 (Glioblastoma) | 9.72 | - | - |
| Compound 1d | U251 (Glioblastoma) | 13.91 | - | - |
| Compound 1h | U87 (Glioblastoma) | 9.3 | - | - |
| Compound 1h | U251 (Glioblastoma) | 14.01 | - | - |
| Compound 3d | U87 (Glioblastoma) | 12.02 | - | - |
| Compound 3d | U251 (Glioblastoma) | 6.36 | - | - |
| Compound 3g | U87 (Glioblastoma) | 9.52 | - | - |
| Compound 3g | U251 (Glioblastoma) | 7.32 | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate the plate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Signaling Pathway: Mitotic Kinesin Eg5 Inhibition
Caption: Inhibition of Eg5 by this compound derivatives disrupts mitotic spindle formation.
Antibacterial Activity Screening
This compound derivatives have demonstrated notable antibacterial properties against a range of pathogenic bacteria.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
The following table presents the MIC values of various this compound derivatives against Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| DHPM-B1 | Staphylococcus aureus | Positive | 62.5 | Gentamicin | - |
| DHPM-B1 | Methicillin-resistant S. aureus (MRSA) | Positive | - | Gentamicin | - |
| DHPM-B1 | Escherichia coli | Negative | - | Gentamicin | - |
| DHPM-B1 | Pseudomonas aeruginosa | Negative | 62.5 | Gentamicin | - |
| DHPM-B2 | Staphylococcus aureus | Positive | - | Gentamicin | - |
| DHPM-B2 | Methicillin-resistant S. aureus (MRSA) | Positive | - | Gentamicin | - |
| DHPM-B2 | Escherichia coli | Negative | - | Gentamicin | - |
| DHPM-B2 | Pseudomonas aeruginosa | Negative | 62.5 | Gentamicin | - |
| Compound C6 | Escherichia coli | Negative | 32 | Ciprofloxacin | - |
| Compound C6 | Pseudomonas aeruginosa | Negative | 32 | Ciprofloxacin | - |
| Compound C6 | Staphylococcus aureus | Positive | 64 | Ciprofloxacin | - |
| Compound C22 | Escherichia coli | Negative | 32 | Ciprofloxacin | - |
| Compound C22 | Pseudomonas aeruginosa | Negative | 32 | Ciprofloxacin | - |
| Compound C22 | Staphylococcus aureus | Positive | 64 | Ciprofloxacin | - |
| Compound 10 | Staphylococcus aureus | Positive | 62.5 | Cefotaxime/Ceftriaxone | - |
| Compound 16 | Staphylococcus aureus | Positive | 62.5 | Cefotaxime/Ceftriaxone | - |
| Compound 14 | Escherichia coli | Negative | 125 | Cefotaxime/Ceftriaxone | - |
| Compound 14 | Pseudomonas aeruginosa | Negative | 250 | Cefotaxime/Ceftriaxone | - |
| Compound 16 | Pseudomonas aeruginosa | Negative | 250 | Cefotaxime/Ceftriaxone | - |
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the this compound derivatives in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity Screening
Certain this compound derivatives have been shown to possess anti-inflammatory properties.
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The following table shows the percentage inhibition of paw edema in the carrageenan-induced rat paw edema model by various this compound derivatives.
| Compound ID | Dose (mg/kg) | Time after Carrageenan (h) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| Compound 3c | - | 5 | 55 | Celecoxib | - |
| Compound 3e | - | 5 | 71 | Celecoxib | - |
| Compound 3h | - | 5 | 62 | Celecoxib | - |
| Compound 3j | - | 5 | 68 | Celecoxib | - |
| DHPM-C1 | 50 | 3 | 45.8 | Indomethacin | 58.3 |
| DHPM-C2 | 50 | 3 | 52.1 | Indomethacin | 58.3 |
| DHPM-C3 | 50 | 3 | 39.6 | Indomethacin | 58.3 |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
This compound derivatives
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the this compound derivatives or the reference drug (e.g., Indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: Pro-inflammatory Cytokine Signaling
Caption: this compound derivatives can mitigate inflammation by inhibiting pro-inflammatory signaling pathways.
Calcium Channel Blocking Activity Screening
This compound derivatives are structurally similar to dihydropyridine calcium channel blockers and have been investigated for their potential to modulate calcium channels.
Data Presentation: L-type Calcium Channel Blocking Activity of this compound Derivatives
The following table summarizes the IC50 values for the inhibition of L-type calcium channels by various this compound derivatives.
| Compound ID | Preparation | IC50 (nM) | Reference Compound | IC50 (nM) |
| SQ 32,547 | Rat Aorta | 5.5 | Nifedipine | 2.9 |
| SQ 32,926 | Rat Aorta | 8.1 | Nifedipine | 2.9 |
| Compound 6 | - | 16 | - | - |
| Compound 7 | - | 12 | - | - |
| Compound 4c | - | - | Nifedipine | - |
| Compound 7a | - | - | Nifedipine | - |
| Compound 7b | - | - | Nifedipine | - |
| Compound 7c | - | - | Nifedipine | - |
| Compound 8c | - | - | Nifedipine | - |
| Compound 9a | - | - | Nifedipine | - |
| Compound 9b | - | - | Nifedipine | - |
| Compound 9c | - | - | Nifedipine | - |
Experimental Protocol: Whole-Cell Patch Clamp Assay
The whole-cell patch clamp technique is the gold standard for studying ion channel function and pharmacology.
Materials:
-
Cells expressing L-type calcium channels (e.g., HEK293 cells transfected with Cav1.2)
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions
-
This compound derivatives
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Current Recording: Apply depolarizing voltage steps to activate L-type calcium channels and record the resulting inward calcium currents.
-
Compound Application: Perfuse the cell with the external solution containing the this compound derivative at various concentrations.
-
Data Analysis: Measure the peak calcium current at each concentration and plot a concentration-response curve to determine the IC50 value.
Signaling Pathway: L-type Calcium Channel Blockade
Caption: this compound derivatives can block L-type calcium channels, reducing calcium influx.
Catalyst Selection for Efficient Biginelli Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Biginelli reaction, a one-pot multicomponent reaction, is a cornerstone in synthetic organic chemistry for the preparation of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs (DHPMs). These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including acting as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1] The efficiency of this reaction is highly dependent on the choice of catalyst. This document provides a comprehensive guide to catalyst selection for the Biginelli reaction, complete with comparative data and detailed experimental protocols.
Introduction to the Biginelli Reaction
The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2] The reaction mechanism is generally accepted to proceed through a series of bimolecular reactions, initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[3] This is followed by the nucleophilic addition of the β-ketoester enol form to the iminium ion, and subsequent cyclization and dehydration to yield the final DHPM product.[3][4]
Catalyst Selection: A Comparative Overview
A wide array of catalysts have been developed to improve the yields, shorten reaction times, and facilitate milder reaction conditions for the Biginelli reaction. These can be broadly classified into homogeneous and heterogeneous catalysts.
Homogeneous Catalysts
Homogeneous catalysts, which exist in the same phase as the reactants, are often highly active and selective.
-
Brønsted Acids: Protic acids like HCl and H₂SO₄ were traditionally used in the classical Biginelli reaction.[2] While effective, they often require harsh reaction conditions and can lead to side reactions.[5] More recently, milder Brønsted acids such as p-toluenesulfonic acid (p-TSA) have been employed.[6]
-
Lewis Acids: A vast number of Lewis acids have been successfully utilized to catalyze the Biginelli reaction. These include metal halides (e.g., ZnCl₂, InCl₃, FeCl₃), metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃), and boron trifluoride (BF₃·OEt₂).[1][4][6] Lewis acids activate the aldehyde carbonyl group, facilitating the initial condensation step. Yb(OTf)₃, for instance, has been shown to significantly increase yields and shorten reaction times under solvent-free conditions.[4]
Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of easy separation, reusability, and reduced environmental impact.[5]
-
Zeolites and Clays: These solid acid catalysts, such as HY zeolite and montmorillonite K-10, have proven to be effective and environmentally friendly options for the Biginelli reaction.[7]
-
Nanoparticles: Nanocatalysts, owing to their high surface area-to-volume ratio, often exhibit superior catalytic activity.[8][9][10] For example, Fe₂CuAl₂O₇ nanoparticles have been used as an efficient and reusable catalyst in water.[11]
-
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with well-defined active sites. Co-MOFs have been demonstrated as green, reusable heterogeneous catalysts for the Biginelli reaction under solvent-free conditions.[12]
-
Polymer-Supported Catalysts: Immobilizing catalysts on polymeric supports combines the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (easy recovery).[13] Polyaniline-supported FeCl₃ is one such example that has been used effectively.[14]
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts for the Biginelli reaction with benzaldehyde, ethyl acetoacetate, and urea as model substrates.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| HCl | Catalytic amount | Ethanol | Reflux | 16 | Moderate | [11] |
| Yb(OTf)₃ | 10 | Solvent-free | 100 | 0.5 | 95 | [4] |
| InCl₃ | 10 | THF | Reflux | 8 | 92 | [4] |
| LiClO₄ | 10 | Acetonitrile | Reflux | 5 | 94 | [4] |
| Heterogeneous Catalysts | ||||||
| Fe₂CuAl₂O₇ Nanoparticles | 15 mg | Water | 80 | 1 | 96 | [11] |
| Co-MOF-1 | 10 | Solvent-free | 100 | 2 | 98 | [12] |
| Polyaniline-FeCl₃ | 20 mg | Ethanol | Reflux | 1.5 | 90 | [14] |
| Dicalcium Phosphate (DCPD) | 7 | Ethanol | Reflux | 0.25 | 94 | |
| Sulfonated Carbon (from rice husk) | 50 mg | Solvent-free | 100 | 1 | 92 | [15] |
Experimental Protocols
General Procedure for the Biginelli Reaction
A mixture of an aldehyde (1.0 mmol), a β-dicarbonyl compound (1.0 mmol), and urea or thiourea (1.5 mmol) is subjected to the specific catalytic conditions outlined below. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up according to the protocol specific to the catalyst used. The crude product is then purified, typically by recrystallization or column chromatography.
Protocol 1: Lewis Acid Catalysis (e.g., Yb(OTf)₃) under Solvent-Free Conditions
-
To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.1 mmol).
-
Heat the mixture at 100°C with stirring for the time specified in the data table (or until completion as monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Add water to the solidified mixture and stir vigorously.
-
Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Protocol 2: Heterogeneous Catalysis (e.g., Fe₂CuAl₂O₇ Nanoparticles) in Water
-
In a round-bottom flask, suspend the Fe₂CuAl₂O₇ nanocatalyst (15 mg) in water (5 mL).
-
Add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol).
-
Heat the reaction mixture at 80°C with vigorous stirring for the required time.
-
After completion of the reaction (monitored by TLC), recover the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Isolate the product from the filtrate by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Protocol 3: Heterogeneous Catalysis (e.g., Co-MOF) under Solvent-Free Conditions
-
In a reaction vial, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.5 mmol), urea (1.0 mmol), and the Co-MOF catalyst (10 mol%).
-
Heat the solvent-free mixture at 100°C with stirring for 2 hours.
-
After cooling to room temperature, add ethanol and stir to dissolve the product.
-
Separate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the solid residue from ethanol to obtain the pure product.
Visualizing the Workflow and Reaction Mechanism
Biginelli Reaction Mechanism
The following diagram illustrates the widely accepted acid-catalyzed mechanism for the Biginelli reaction.
Caption: Proposed mechanism of the Biginelli reaction.
Experimental Workflow for Catalyst Screening
This diagram outlines a general workflow for screening different catalysts for the Biginelli reaction.
Caption: General workflow for catalyst screening in the Biginelli reaction.
Logical Relationships in Catalyst Selection
The choice of catalyst often depends on the desired reaction attributes, such as environmental impact, cost, and ease of use. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting a suitable catalyst.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. citedrive.com [citedrive.com]
- 9. Recent Advances in Biginelli Reaction using Nanoparticles, Zeolit...: Ingenta Connect [ingentaconnect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Design and Synthesis of Dihydropyrimidine-Based EGFR/VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are crucial receptor tyrosine kinases (RTKs) that play pivotal roles in cancer progression.[1][2] EGFR is often overexpressed in various cancers, leading to uncontrolled cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that supplies tumors with essential nutrients.[3][4][5] The simultaneous inhibition of both EGFR and VEGFR-2 signaling pathways has emerged as a promising strategy in cancer therapy to achieve a synergistic antitumor effect.[4][6] Dihydropyrimidine-based compounds have shown potential as scaffolds for the development of potent dual EGFR/VEGFR-2 inhibitors.[1][2]
These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of novel this compound derivatives as dual inhibitors of EGFR and VEGFR-2. Detailed protocols for synthesis and key biological assays are provided to guide researchers in this field.
Design Rationale
The design of this compound-based dual EGFR/VEGFR-2 inhibitors often involves the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2] The core this compound scaffold serves as a robust framework that can be functionalized at various positions to optimize binding to the ATP-binding pockets of both EGFR and VEGFR-2 kinases. Molecular docking studies have shown that the this compound nucleus can enhance binding within the active sites of these kinases by forming additional interactions with key amino acid residues.[1][2]
Signaling Pathways
Targeting both the EGFR and VEGFR-2 pathways can lead to a more comprehensive blockade of tumor growth and progression. The following diagrams illustrate the simplified signaling cascades of EGFR and VEGFR-2.
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified VEGFR-2 Signaling Pathway.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the in vitro biological activities of representative this compound-based EGFR/VEGFR-2 inhibitors.
Table 1: EGFR and VEGFR-2 Inhibitory Activity of Selected Compounds [1][2]
| Compound | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Reference Drug (IC₅₀, nM) |
| 12 | 87 ± 5 | 4.20 | Erlotinib (80 ± 5) |
| 15 | 84 ± 5 | 3.50 | Sorafenib (0.17) |
| 14 | Not specified | 5.30 | |
| III | 250 ± 10 | Not specified | Erlotinib (300 ± 10) |
| IV | Not specified | 1970 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Table 2: Antiproliferative Activity (GI₅₀) of Selected Compounds against Cancer Cell Lines [1][2]
| Compound | GI₅₀ (nM) | Cancer Cell Line | Reference Drug (GI₅₀, nM) |
| 12 | 37 | Not specified | Erlotinib (33) |
| 15 | 35 | Not specified | Erlotinib (33) |
GI₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocols
The following protocols are generalized from published literature and provide a framework for the synthesis and evaluation of this compound-based inhibitors.
General Experimental Workflow
Caption: General workflow for inhibitor development.
Protocol 1: General Synthesis of this compound Derivatives
This protocol is based on the Biginelli reaction for the synthesis of isopropyl 6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylates.[1][2]
Materials:
-
Appropriate aromatic aldehyde (2 mmol)
-
Isopropyl acetoacetate (2 mmol, ~290 µL)
-
Urea or thiourea (3 mmol)
-
Ethanol
-
Glacial acetic acid (0.5 mmol, ~29 µL)
-
Round-bottom flask
-
Stir plate and stir bar
-
Reflux condenser
Procedure:
-
To a stirred solution of the appropriate aldehyde (2 mmol) and isopropyl acetoacetate (2 mmol) in ethanol, add glacial acetic acid (0.5 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add urea or thiourea (3 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro EGFR Tyrosine Kinase (EGFR-TK) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against EGFR.
Materials:
-
Recombinant human EGFR enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized compounds (inhibitors)
-
Reference inhibitor (e.g., Erlotinib)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well microtiter plates
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ADP-Glo™ Kinase Assay.
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, the EGFR enzyme, and the substrate.
-
Add the serially diluted test compounds or reference inhibitor to the wells. Include a control well with DMSO only (no inhibitor).
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate for a specific duration (e.g., 30-60 minutes) at the reaction temperature.
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is similar to the EGFR assay but specific for VEGFR-2.[1][2]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
ATP
-
Appropriate substrate for VEGFR-2 (e.g., a synthetic peptide)
-
Synthesized compounds (inhibitors)
-
Reference inhibitor (e.g., Sorafenib)
-
Assay buffer
-
96-well microtiter plates
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar.
-
Luminometer
Procedure:
-
Follow the same general steps as outlined in Protocol 2, substituting the EGFR enzyme and substrate with the VEGFR-2 enzyme and its specific substrate.
-
Use a known VEGFR-2 inhibitor, such as Sorafenib, as the reference compound.
-
Calculate the percentage of inhibition and determine the IC₅₀ values for the test compounds against VEGFR-2.
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT or Sulforhodamine B Assay)
This protocol is used to evaluate the antiproliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized compounds
-
Reference drug (e.g., Erlotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
-
Solubilization buffer (for MTT assay) or Tris base (for SRB assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and the reference drug for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
-
For SRB Assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and air dry the plates.
-
Solubilize the protein-bound dye with Tris base.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent dual EGFR/VEGFR-2 inhibitors. The protocols outlined in these application notes provide a foundational framework for the synthesis and biological evaluation of such compounds. By systematically exploring the structure-activity relationships and employing the described assays, researchers can advance the discovery of novel and effective anticancer agents. It has been observed that certain this compound derivatives exhibit potent cytotoxic activity and have the potential to function as dual inhibitors of EGFR and VEGFR-2.[2] For instance, some compounds have shown promising results with IC₅₀ values in the nanomolar range for both EGFR and VEGFR-2 inhibition.[1][2] Further optimization of these lead compounds could pave the way for new therapeutic strategies in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of New this compound Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: High-Throughput Screening of Dihydropyrimidine Libraries
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This versatile scaffold is a key component in a variety of therapeutic agents, exhibiting antiviral, antitumor, anti-inflammatory, and antibacterial properties.[2][3] Notably, DHPM derivatives have been successfully developed as calcium channel blockers for treating hypertension and as potent inhibitors of critical targets in oncology, such as the mitotic kinesin Eg5.[1][4]
The synthesis of DHPMs is most efficiently achieved through the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and a urea or thiourea.[5][6] This reaction's simplicity and adaptability make it ideal for generating large, diverse libraries of DHPMs for high-throughput screening (HTS), a cornerstone of modern drug discovery.[7][8] HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[8]
This document provides detailed application notes and protocols for the development of this compound libraries and their subsequent high-throughput screening to identify novel drug candidates.
Synthesis of this compound Libraries: The Biginelli Reaction
The Biginelli reaction is a robust and straightforward method for the parallel synthesis of this compound libraries.[9] Both classical and microwave-assisted methods can be employed to generate a diverse set of compounds by varying the three core components: the aldehyde, the β-ketoester, and the urea/thiourea.
Experimental Protocol: Parallel Synthesis of a this compound Library (Conventional Heating)
-
Preparation of Reactants: In an array of reaction tubes, add an aromatic aldehyde (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and a urea or thiourea (1.5 mmol).
-
Solvent and Catalyst Addition: To each tube, add ethanol (3 mL) and a catalytic amount of a Brønsted acid (e.g., HCl, 3-4 drops) or a Lewis acid.
-
Reaction: Cap the tubes and heat the reaction block to 80°C. Stir the reactions for 4-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the reaction mixtures to cool to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. The crude product can be further purified by recrystallization from ethanol.
Experimental Protocol: Microwave-Assisted Synthesis of a this compound Library
For a more rapid synthesis, microwave irradiation can be employed, significantly reducing reaction times.[9]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea/thiourea (1.5 mmol).
-
Solvent and Catalyst: Add a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile) or perform the reaction under solvent-free conditions with a catalyst like polyphosphate ester (PPE).[9]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-140°C) for 10-20 minutes.[10]
-
Work-up and Purification: After cooling, the product can be isolated by filtration if it crystallizes directly, or by precipitation with water, followed by filtration and washing.[10]
Quantitative Data: Synthesis Yields
The yields of the Biginelli reaction can vary depending on the substrates and reaction conditions. Below is a table summarizing representative yields for the synthesis of various this compound derivatives.
| Aldehyde (R1) | β-Ketoester (R2) | Urea/Thiourea (X) | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol, Reflux | 85-95% | [11] |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Urea | Yb(OTf)3 | Solvent-free, 100°C | 90% | [11] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | PPE | Microwave, 140°C | 88% | [9] |
| 2-Naphthaldehyde | Ethyl acetoacetate | Urea | CAN | Methanol, 80°C | 80-90% | [12] |
| Furfural | Ethyl acetoacetate | Urea | HCl | Ethanol, Reflux | 75% | [13] |
High-Throughput Screening of this compound Libraries
Once a diverse library of dihydropyrimidines has been synthesized, the next step is to screen these compounds for biological activity using HTS techniques. The general workflow for an HTS campaign is outlined below.
Experimental Workflow for High-Throughput Screening
References
- 1. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular dissection of the inhibitor binding pocket of mitotic kinesin Eg5 reveals mutants that confer resistance to antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs is a critical endeavor in medicinal chemistry and drug development. These heterocyclic scaffolds are prevalent in a multitude of biologically active compounds, exhibiting a wide range of pharmacological properties including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1][2][3][4] Notably, the biological activity of DHPMs is often stereospecific, with individual enantiomers displaying significantly different potencies or even opposing effects.[1][5] For instance, (S)-monastrol is a significantly more potent inhibitor of the mitotic kinesin Eg5 than its (R)-enantiomer. This underscores the necessity for robust and efficient asymmetric methodologies to access enantiomerically pure DHPMs.
The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, represents the most classical and straightforward approach to DHPMs.[6][7] However, the original protocol yields a racemic mixture. Consequently, extensive research has focused on the development of catalytic asymmetric variants of the Biginelli reaction.[6] This has led to the emergence of several powerful catalytic systems, including chiral Brønsted acids, Lewis acids, and bifunctional organocatalysts, which have enabled the synthesis of DHPMs with high yields and excellent enantioselectivities.[6][8]
These application notes provide an overview of key catalytic systems, detailed experimental protocols for their application, and a comparative analysis of their performance.
Catalytic Strategies for Enantioselective Synthesis
Several distinct and effective catalytic systems have been developed for the enantioselective synthesis of DHPMs. The choice of catalyst is crucial and often depends on the desired substrate scope and reaction conditions.
1. Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids, particularly those derived from 1,1'-bi-2-naphthol (BINOL), have emerged as powerful Brønsted acid catalysts for the asymmetric Biginelli reaction.[1][9] These catalysts activate the aldehyde component and organize the transition state through a network of hydrogen bonds, leading to high enantioselectivity.[8]
2. Chiral Metal Complex Catalysis: Chiral metal complexes, particularly those involving lanthanides like Ytterbium, have demonstrated exceptional performance in catalyzing the enantioselective Biginelli reaction.[10] These Lewis acid catalysts effectively coordinate with the reactants to create a chiral environment, directing the stereochemical outcome of the reaction.[10]
3. Bifunctional Organocatalysis: Bifunctional organocatalysts, such as those incorporating both a hydrogen-bond donor (e.g., thiourea) and a Brønsted base (e.g., a primary amine), can simultaneously activate both the electrophile and the nucleophile in the Biginelli reaction. This dual activation strategy often leads to high catalytic efficiency and enantioselectivity.[11]
A general workflow for the enantioselective synthesis of DHPMs via the Biginelli reaction is depicted below.
Caption: General workflow for the catalytic enantioselective Biginelli reaction.
Comparative Data of Catalytic Systems
The following table summarizes the performance of representative catalytic systems in the enantioselective synthesis of a model 3,4-dihydropyrimidin-2(1H)-one.
| Catalyst System | Aldehyde | β-Dicarbonyl | (Thio)urea | Yield (%) | ee (%) | Reference |
| Chiral Ytterbium(III) Triflate | Benzaldehyde | Ethyl Acetoacetate | Urea | 95 | >99 | [10] |
| Chiral Phosphoric Acid (BINOL-derived) | Benzaldehyde | Ethyl Acetoacetate | Urea | 92 | 97 | [1] |
| Chiral Bifunctional Amine-Thiourea | Benzaldehyde | Ethyl Acetoacetate | Urea | 85 | 96 | [11] |
| Chiral Schiff Base Copper(II) Complex | Benzaldehyde | Ethyl Acetoacetate | Urea | 88 | 73 | [2] |
| Chiral Secondary Amine / Brønsted Acid | Benzaldehyde | Ethyl Acetoacetate | Urea | 82 | 98 | [12] |
Experimental Protocols
Protocol 1: Chiral Ytterbium(III) Triflate Catalyzed Enantioselective Biginelli Reaction
This protocol is adapted from the work of Zhu and co-workers, which describes a highly efficient and enantioselective Biginelli reaction.[10]
Materials:
-
Chiral ligand (e.g., a hexadentate amine phenol ligand)
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Urea (1.5 mmol)
-
Anhydrous solvent (e.g., isopropanol)
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (0.11 mmol) in the anhydrous solvent. Add Yb(OTf)₃ (0.10 mmol) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Setup: To the flask containing the catalyst solution, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 24-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantiomerically enriched DHPM.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC). Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
The proposed catalytic cycle for a Lewis acid-catalyzed Biginelli reaction is illustrated below.
Caption: Proposed catalytic cycle for the Lewis acid-catalyzed Biginelli reaction.
Protocol 2: Chiral Phosphoric Acid Catalyzed Enantioselective Biginelli Reaction
This protocol is based on the organocatalytic approach developed by Gong and others, utilizing a BINOL-derived chiral phosphoric acid.[1]
Materials:
-
Chiral phosphoric acid (CPA) catalyst (e.g., (R)-TRIP) (5-10 mol%)
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Urea (1.5 mmol)
-
Solvent (e.g., dichloromethane or toluene)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine the chiral phosphoric acid catalyst, aldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in the chosen solvent.
-
Reaction Conditions: Stir the mixture at the specified temperature (e.g., room temperature or 40 °C) for the necessary duration (typically 24-72 hours). Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure DHPM.
-
Analysis: Characterize the product and determine the enantiomeric excess using chiral HPLC.
The logical relationship between different enantioselective strategies for DHPM synthesis is outlined in the following diagram.
Caption: Strategies for the enantioselective synthesis of DHPMs.
Conclusion
The enantioselective synthesis of 3,4-dihydropyrimidin-2(1H)-ones is a well-developed field with a variety of highly effective catalytic methods at the disposal of researchers. The choice between metal-based catalysis, such as with chiral Ytterbium complexes, and organocatalysis, using chiral phosphoric acids or bifunctional catalysts, will depend on factors such as substrate scope, catalyst availability and cost, and tolerance to functional groups. The protocols provided herein offer robust starting points for the synthesis of these valuable chiral molecules, which are of significant interest in drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and enantioselectivity.
References
- 1. Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. EP3260446A1 - Enantioselective synthesis of dihydropyrimidinones and hexahydropyrimidinones - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Enantioselective Biginelli Reaction Promoted by Chiral Bifunctional Primary Amine-Thiourea Catalysts: Asymmetric Synthesis of Dihydropyrimidines | Semantic Scholar [semanticscholar.org]
- 12. An enantioselective biginelli reaction catalyzed by a simple chiral secondary amine and achiral brønsted acid by a dual-activation route - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Synthesis of Dihydropyrimidinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dihydropyrimidinones (DHPMs) and their derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1][2] The classical synthesis of DHPMs, the Biginelli reaction, traditionally involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea under harsh acidic conditions, often resulting in low yields and significant environmental waste.[3][4]
This document provides detailed application notes and protocols for the green synthesis of dihydropyrimidinone derivatives, focusing on environmentally benign methodologies that offer significant advantages over traditional methods, such as shorter reaction times, higher yields, operational simplicity, and the use of non-toxic and recyclable catalysts and solvents.[3][5][6] These protocols are designed to be easily implemented in a research or drug development setting.
Core Principles of Green Synthesis for DHPMs
The green synthesis approaches for DHPMs primarily focus on the following principles:
-
Use of Benign Catalysts: Replacing hazardous strong acids with environmentally friendly alternatives like natural acids (fruit juices), solid acid catalysts, and recyclable ionic liquids.[5][7][8]
-
Alternative Energy Sources: Employing microwave irradiation and ultrasound as energy sources to accelerate reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating.[1][9][10][11]
-
Solvent-Free or Green Solvents: Conducting reactions under solvent-free conditions or using green solvents like water or ethanol to minimize the use of volatile organic compounds (VOCs).[1][9][12]
Experimental Protocols
This section details the experimental protocols for various green synthetic methods for DHPMs.
Protocol 1: Natural Acid Catalysis using Fruit Juice
This method utilizes the natural acidity of fruit juices, such as lemon or lime juice, as a biodegradable and readily available catalyst.[5][6]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Fresh lime juice (or other acidic fruit juice)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine equimolar quantities of the aromatic aldehyde (e.g., 0.02 mol), β-ketoester (e.g., 0.02 mol), and urea (e.g., 0.02 mol).[5]
-
Add a catalytic amount of fresh lime juice (e.g., 4 ml for a 0.02 mol scale reaction).[5]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary depending on the substrates, but typically range from 12 hours.[5]
-
Upon completion, a solid product will precipitate from the reaction medium.[5]
-
Collect the crude product by filtration.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.[5]
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times and often improving yields.[10][11][12]
Materials:
-
Aromatic aldehyde
-
Ethyl acetoacetate
-
Urea
-
Solid acid catalyst (e.g., acid-functionalized mesoporous polymer - AFMP) (optional, some reactions proceed without a catalyst)[9][10]
-
Ethanol (for work-up and recrystallization)
Procedure:
-
In a microwave-safe glass vial, mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol).[10]
-
If using a catalyst, add the specified amount (e.g., 6 wt.% of AFMP with respect to the aldehyde).[9][10]
-
Place the vial in a microwave reactor and irradiate at a specified power and temperature (e.g., 500 W, 80 °C) for a short duration (typically 10-20 minutes).[9][10]
-
Monitor the reaction progress by TLC.
-
After completion, dissolve the solid product in ethanol and filter to remove the catalyst (if used).[10]
-
Remove the ethanol using a rotary evaporator.[10]
-
Wash the product with deionized water and recrystallize from hot ethanol.[10]
Protocol 3: Ultrasound-Assisted Synthesis (Solvent-Free)
Ultrasonic irradiation provides an alternative energy source that can promote the reaction through acoustic cavitation, leading to shorter reaction times and high yields under mild conditions.[1][2]
Materials:
-
Aromatic aldehyde
-
Ethyl acetoacetate
-
Urea or thiourea
-
Catalyst (e.g., Holmium chloride - HoCl₃)
-
Ethanol (for recrystallization)
Procedure:
-
In a flask suitable for sonication, combine the aldehyde, ethyl acetoacetate, and urea/thiourea in their respective molar ratios.
-
Add a catalytic amount of the chosen catalyst (e.g., HoCl₃).
-
Place the flask in an ultrasonic bath and irradiate at a specific frequency and power.
-
The reaction is typically carried out under solvent-free conditions.[1]
-
Monitor the reaction by TLC. Reaction times are generally short.
-
Upon completion, the solid product is isolated, washed, and recrystallized from a suitable solvent like ethanol.
Protocol 4: Ionic Liquid Catalyzed Synthesis (Solvent-Free)
Ionic liquids (ILs) can act as both catalysts and reaction media, offering advantages such as high thermal stability, low volatility, and recyclability.[3][7][13] Acidic ionic liquids are particularly effective for the Biginelli reaction.[7]
Materials:
-
Aromatic aldehyde
-
β-dicarbonyl compound
-
Urea or thiourea
-
Acidic ionic liquid (e.g., [bmim]HSO₄ or [C₂O₂BBTA][TFA])[7][13]
-
Ethyl acetate (for extraction)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, mix the aldehyde, β-dicarbonyl compound, and urea/thiourea.
-
Add a catalytic amount of the acidic ionic liquid.
-
Heat the reaction mixture under solvent-free conditions (e.g., thermal heating or microwave irradiation).[7] Reaction times are typically short (e.g., 40 minutes).[13]
-
After the reaction is complete, the product can be extracted with a solvent like ethyl acetate.
-
The ionic liquid can often be recovered from the aqueous phase and reused after drying.[13]
-
The organic layer is concentrated, and the crude product is recrystallized.
Data Presentation: Comparison of Green Synthesis Methods
The following tables summarize the quantitative data for the synthesis of various dihydropyrimidinone derivatives using different green methodologies.
Table 1: Natural Acid Catalysis using Fruit Juice [5]
| Aldehyde | β-Ketoester | Catalyst | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Lime Juice | 12 | 80-95 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Lime Juice | 12 | 80-95 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Lime Juice | 12 | 80-95 |
Table 2: Microwave-Assisted Synthesis [9][10]
| Aldehyde | β-Ketoester | Catalyst | Power (W) | Time (min) | Yield (%) |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | AFMP | 500 | 10 | 98 |
| Benzaldehyde | Ethyl acetoacetate | AFMP | 500 | 15 | 95 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | AFMP | 500 | 12 | 96 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | AFMP | 500 | 15 | 92 |
Table 3: Ultrasound-Assisted Synthesis [1]
| Aldehyde | β-Ketoester | Catalyst | Reaction Time | Yield (%) |
| Various Aldehydes | Ethyl acetoacetate | Holmium chloride | Short | Excellent |
(Specific quantitative data for various aldehydes under ultrasound conditions were noted as "excellent yields" and "short times" in the source material, highlighting the method's efficiency.)
Table 4: Ionic Liquid Catalyzed Synthesis [13]
| Aldehyde | β-Ketoester | Catalyst | Time (min) | Yield (%) | Catalyst Recyclability |
| Benzaldehyde | Ethyl acetoacetate | [C₂O₂BBTA][TFA] | 40 | 96 | At least 6 cycles (92% yield) |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | [C₂O₂BBTA][TFA] | 40 | 99 | - |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | [C₂O₂BBTA][TFA] | 40 | 95 | - |
Visualizations
Biginelli Reaction Signaling Pathway
Caption: General workflow of the green Biginelli reaction for DHPM synthesis.
Green Chemistry Principles in DHPM Synthesis
Caption: Relationship between green chemistry principles and synthesis methods for DHPMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. redalyc.org [redalyc.org]
- 5. Green Synthesis and Characterization of Dihydropyrimidinone Derivatives using Fruit Juice - ProQuest [proquest.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. scispace.com [scispace.com]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. benthamdirect.com [benthamdirect.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Evaluation of Dihydropyrimidine Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro evaluation of the anticancer properties of dihydropyrimidine (DHPM) derivatives. It includes detailed protocols for key assays, a summary of reported efficacy data, and visual diagrams of experimental workflows and relevant biological pathways.
Introduction
Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer effects.[1][2] Many DHPM derivatives function by targeting cellular processes essential for cancer cell proliferation and survival. A primary mechanism of action for several DHPMs, such as the well-known compound Monastrol, is the inhibition of the mitotic kinesin Eg5.[1][2] Eg5 is a motor protein crucial for the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] More recent research has explored DHPMs as dual inhibitors of targets like EGFR and TrkA, further highlighting their therapeutic potential.[3]
The following sections detail the standard in vitro assays used to screen and characterize the anticancer activity of novel DHPM compounds.
Quantitative Data Summary: Cytotoxic Activity of DHPM Derivatives
The anticancer efficacy of DHPMs is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%. A lower value indicates greater potency. The tables below summarize the reported in vitro cytotoxic activity of various DHPM derivatives against several human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected DHPM Derivatives (IC50/GI50 in µM)
| Compound ID | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Compound 8h | HCT-116 | Colon | 15.78 | [3] |
| PC-3 | Prostate | 9.87 | [3] | |
| MCF-7 | Breast | 3.94 | [3] | |
| Compound 8i | HCT-116 | Colon | 11.22 | [3] |
| PC-3 | Prostate | 8.34 | [3] | |
| MCF-7 | Breast | 4.11 | [3] | |
| Compound 4b | MCF-7 | Breast | 4.25 | [4] |
| HT-29 | Colon | 12.11 | [4] | |
| Compound 4n | SW620 | Colon | 12.2 | [5] |
| MCF7 | Breast | 13.9 | [5] | |
| HeLa | Cervix | 12.8 | [5] | |
| HEPG2 | Hepatoma | 13.4 | [5] | |
| Compound 4s | SW620 | Colon | <10.0 | [5] |
| MCF7 | Breast | <10.0 | [5] | |
| HeLa | Cervix | 21.7 | [5] | |
| HEPG2 | Hepatoma | <10.0 | [5] | |
| Compound D2 | A549 | Lung | 3.60 | [6] |
Table 2: Growth Inhibition Percentage of DHPM Derivatives
| Compound ID | Cell Line | Cancer Type | Growth Inhibition (%) | Reference |
| Compound 4 | K-562 | Leukemia | 64.97 | [7][8] |
| SR | Leukemia | 71.68 | [7][8] | |
| HT29 | Colon | 53.16 | [8] | |
| CAKI-1 | Renal | 41.07 | [8] | |
| Compound 11b | MDA-MB-468 | Breast | 80.81 | [4] |
| A549 | Lung | 83.02 | [4] |
Experimental Protocols
Detailed methodologies for the primary assays used in the in vitro evaluation of DHPMs are provided below.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
DHPM compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl).[11]
-
Sterile 96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6][11]
-
Compound Treatment: Prepare serial dilutions of the DHPM compounds in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9][11] During this time, viable cells will form insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[14]
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample).[15]
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[13]
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL working solution).[13]
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with DHPM compounds for the desired time. Include positive and negative controls.[13]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300-600 x g for 5 minutes and discard the supernatant.[16]
-
Washing: Wash the cells once with cold PBS, centrifuge, and carefully remove the supernatant.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[15] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[13][15]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[13]
-
Data Interpretation:
Flow cytometry with PI staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17] Anticancer agents that interfere with cell division often cause cell cycle arrest at specific checkpoints. Apoptotic cells can also be identified as a "sub-G1" peak due to DNA fragmentation.[17]
Materials:
-
Treated and control cells (approx. 1 x 10⁶ cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18][19]
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect cells after treatment with DHPM compounds. Centrifuge at 200 x g for 5 minutes.[18]
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, slowly add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[18][19]
-
Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C to ensure proper fixation.[18]
-
Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.[18]
-
Incubation: Incubate for 30 minutes at room temperature or 37°C, protected from light.[18][19]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.[18][19]
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[20] This technique is crucial for elucidating the mechanism of action of DHPMs by examining their effects on the expression levels of key proteins involved in apoptosis (e.g., Caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., Cyclins, CDKs).
Materials:
-
Lysis Buffer (e.g., RIPA or NP40 buffer) with added protease and phosphatase inhibitors.[21][22]
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells and collect the lysate.[22]
-
Quantification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[22] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[23]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[22]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again as in step 7. Incubate the membrane with an ECL chemiluminescent substrate and capture the signal using an imaging system or X-ray film.[22]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH, or β-tubulin) to compare protein expression levels across different samples.[21]
Visualizations: Workflows and Pathways
Caption: General experimental workflow for the in vitro evaluation of DHPMs.
Caption: Logical flow of apoptosis detection using Annexin V and PI staining.
Caption: Representation of cell cycle phases as detected by DNA content analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 3. Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. medium.com [medium.com]
- 21. Western blot analysis of cell lines [bio-protocol.org]
- 22. origene.com [origene.com]
- 23. Western blot protocol | Abcam [abcam.com]
Microwave-Assisted Synthesis of Dihydropyrimidinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrimidinones (DHPMs) and their derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They exhibit a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Notably, some DHPMs act as calcium channel blockers and antihypertensive agents. The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is the most common method for synthesizing these valuable scaffolds.
Conventional methods for the Biginelli reaction often require long reaction times, harsh acidic conditions, and high temperatures, leading to moderate yields. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations. This approach offers rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often cleaner reactions with easier work-up procedures.[1][2][3][4][5] The use of microwave irradiation aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reaction conditions.[3][4][6]
These application notes provide detailed protocols for the microwave-assisted synthesis of dihydropyrimidinones, summarize key quantitative data for various catalytic systems, and illustrate the general experimental workflow and reaction mechanism.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation to the Biginelli reaction offers several significant advantages over traditional heating methods:
-
Accelerated Reaction Rates: Reaction times are drastically reduced from hours to minutes.[1][5]
-
Higher Yields: Microwave heating often leads to significantly improved product yields.[2][3]
-
Energy Efficiency: Rapid heating and shorter reaction times contribute to lower energy consumption.
-
Greener Chemistry: Many protocols are solvent-free, reducing the use of volatile organic compounds.[1][2][3]
-
Improved Purity: Faster and more controlled heating can minimize the formation of by-products, simplifying product purification.[7]
-
Facilitates High-Throughput Synthesis: The speed and efficiency of microwave synthesis are well-suited for the rapid generation of compound libraries for drug discovery.[8]
Experimental Protocols
Herein, we provide detailed protocols for three distinct and efficient microwave-assisted methods for the synthesis of dihydropyrimidinones.
Protocol 1: Solvent-Free Synthesis using Sulfamic Acid as a Catalyst
This protocol describes a simple, efficient, and environmentally friendly solvent-free method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using sulfamic acid as a catalyst under microwave irradiation.[1]
Materials:
-
Aromatic or heterocyclic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Sulfamic acid (20 mol %)
-
Microwave synthesizer
-
100 mL beaker
-
Watch glass
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Filtration apparatus
Procedure:
-
In a 100 mL beaker, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol %).
-
Cover the beaker with a watch glass.
-
Place the beaker in the microwave synthesizer and irradiate at 300 W. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Pulses of 20 seconds with intermittent cooling may be necessary to prevent overheating.[1]
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the solid product.
-
Wash the solid thoroughly with water to remove any unreacted urea or thiourea.
-
Collect the crude product by filtration.
-
Recrystallize the solid product from ethanol to afford the pure dihydropyrimidinone.[1]
Protocol 2: Piperidine-Catalyzed Synthesis of 2-Amino Dihydropyrimidinones
This protocol outlines the synthesis of 2-amino dihydropyrimidinone derivatives via a three-component cycloaddition reaction under microwave irradiation using piperidine as a catalyst.[7]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl cyanoacetate (1.2 mmol)
-
Guanidine nitrate (1.5 mmol)
-
Piperidine (2-3 drops)
-
Microwave oven (600 W)
-
Water
-
Ethanol (for recrystallization)
-
Filtration apparatus
Procedure:
-
In a suitable microwave reaction vessel, mix the aldehyde (1 mmol), ethyl cyanoacetate (1.2 mmol), guanidine nitrate (1.5 mmol), and 2-3 drops of piperidine.
-
Subject the mixture to microwave irradiation at 60% power in a 600 W microwave oven for a total of 5 minutes. Use successive irradiation cycles of 30-40 seconds with cooling intervals to maintain the temperature between 90-100°C.[7]
-
Monitor the reaction completion using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (3 x 10 mL).
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino dihydropyrimidinone derivative.[7]
Protocol 3: Guanidine-Based Synthesis in Ethanol
This protocol describes a microwave-mediated Biginelli cyclocondensation of guanidine hydrochloride with aldehydes and β-dicarbonyl compounds in ethanol.[9][10]
Materials:
-
Aldehyde (1 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)
-
Guanidine hydrochloride (2 mmol)
-
Ethanol
-
Microwave synthesizer with a sealed vessel capability
-
Filtration apparatus
Procedure:
-
Place the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and guanidine hydrochloride (2 mmol) in a microwave reaction vessel.
-
Add ethanol as the solvent.
-
Seal the vessel and place it in the microwave synthesizer.
-
Heat the reaction mixture to 120°C and hold for 10 minutes under microwave irradiation.[10]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates upon cooling. Collect the solid by filtration.
-
If necessary, recrystallize the product to achieve higher purity. This method often provides products that do not require chromatographic purification.[10]
Data Presentation
The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various dihydropyrimidinones, demonstrating the efficiency of this methodology.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of Dihydropyrimidinones using Sulfamic Acid. [1]
| Aldehyde | Reagent | Method | Time | Yield (%) |
| Benzaldehyde | Urea | Microwave (300W, solvent-free) | 3 min | 95 |
| Benzaldehyde | Urea | Conventional (80°C, Ethanol) | 4 h | 82 |
| 4-Chlorobenzaldehyde | Urea | Microwave (300W, solvent-free) | 2.5 min | 96 |
| 4-Chlorobenzaldehyde | Urea | Conventional (80°C, Ethanol) | 3.5 h | 85 |
| 4-Nitrobenzaldehyde | Thiourea | Microwave (300W, solvent-free) | 3.5 min | 94 |
| 4-Nitrobenzaldehyde | Thiourea | Conventional (80°C, Ethanol) | 5 h | 80 |
Table 2: Microwave-Assisted Synthesis of 2-Amino Dihydropyrimidinone Derivatives using Piperidine. [7]
| Aldehyde | Time (min) | Yield (%) |
| Benzaldehyde | 5 | 92 |
| 4-Chlorobenzaldehyde | 4 | 95 |
| 4-Methylbenzaldehyde | 5 | 90 |
| 4-Methoxybenzaldehyde | 6 | 88 |
| 2-Naphthaldehyde | 5 | 93 |
Table 3: Microwave-Assisted Synthesis of Dihydropyrimidinones using an Acid-Functionalized Mesoporous Polymer (AFMP) Catalyst. [2]
| Aldehyde | Time (min) | Microwave Yield (%) | Conventional Yield (%) |
| 4-Nitrobenzaldehyde | 10 | 98 | 25 |
| Benzaldehyde | 15 | 95 | 22 |
| 4-Chlorobenzaldehyde | 12 | 96 | 23 |
| 4-Hydroxybenzaldehyde | 20 | 89 | 15 |
Visualizations
The following diagrams illustrate the general workflow for the microwave-assisted synthesis of dihydropyrimidinones and the proposed reaction mechanism.
Caption: General workflow for microwave-assisted synthesis of dihydropyrimidinones.
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.[11][12]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of dihydropyrimidinones. The protocols and data presented here demonstrate that this technology provides a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[4][6] For researchers in drug discovery and development, the ability to quickly synthesize libraries of DHPMs with high purity and in excellent yields is a considerable advantage, accelerating the identification of new therapeutic agents.[8] The operational simplicity and broad applicability of these methods make microwave-assisted synthesis an invaluable tool in the modern chemistry laboratory.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tsijournals.com [tsijournals.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arts.units.it [arts.units.it]
- 10. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 11. studylib.net [studylib.net]
- 12. Biginelli Reaction [organic-chemistry.org]
Application Notes and Protocols for Multicomponent Synthesis of Dihydropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and practical protocols for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives through multicomponent reactions (MCRs), primarily focusing on the well-established Biginelli reaction. DHPMs are a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties.[1][2][3] Their structural similarity to clinically relevant dihydropyridine calcium channel blockers has made them attractive targets in drug discovery.[4]
Introduction to Multicomponent Reactions for DHPM Synthesis
Multicomponent reactions are powerful tools in organic and medicinal chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials.[5] This approach offers significant advantages over traditional linear syntheses, including increased efficiency, reduced waste, and the ability to rapidly generate diverse compound libraries for high-throughput screening.[5][6]
The most prominent MCR for DHPM synthesis is the Biginelli reaction, first reported by Pietro Biginelli in 1891.[6][7] This one-pot cyclocondensation involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) under acidic catalysis.[6][7][8]
The Biginelli Reaction: Mechanism and Catalysis
The mechanism of the Biginelli reaction is generally accepted to proceed through a series of bimolecular reactions.[7] The key intermediate is believed to be an N-acyliminium ion, formed from the acid-catalyzed condensation of the aldehyde and urea.[4][9] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine product.[10]
Various catalysts can be employed to promote the Biginelli reaction, ranging from classical Brønsted and Lewis acids to more environmentally benign and reusable options.[7][8] The choice of catalyst can significantly impact reaction times and yields.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Biginelli reaction, showcasing the effect of different catalysts and reaction conditions on the synthesis of dihydropyrimidinones.
Table 1: Comparison of Catalysts for the Synthesis of Dihydropyrimidinones
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 0.5 | 95 | [10] |
| Benzyltriethylammonium chloride | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 2 | 92 | [6] |
| Molecular Iodine | Benzaldehyde | Acetophenone | Urea | MeCN | 12 | 85 | [1] |
| H₃BO₃ | Benzaldehyde | Ethyl cyanoacetate | Urea | Acetonitrile | 4 | 85 | [11] |
| TMSCl | p-Nitrobenzaldehyde | Ethyl cyanoacetate | Urea | Acetonitrile | 3 | 92 | [11] |
| Cocos nucifera L. juice | 2-Hydroxybenzaldehyde | Methyl acetoacetate | Urea | - | 2.5 | 86 | [12] |
| Dicalcium Phosphate | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 5 | 94 | |
| InBr₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 7 | High | [13] |
Note: This table presents a selection of data to illustrate the range of conditions and outcomes. For detailed information, please refer to the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of dihydropyrimidinones via the Biginelli reaction.
Protocol 1: Ytterbium(III) Triflate Catalyzed Solvent-Free Synthesis of Dihydropyrimidinones
This protocol is adapted from a high-yield, solvent-free method.[10]
Materials:
-
Aryl aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (4 mol%)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Ethanol (for recrystallization)
Procedure:
-
To a 25 mL round-bottom flask, add the aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and Yb(OTf)₃ (4 mol%).
-
Heat the mixture at 100°C with stirring for the time specified (typically 0.5-1.5 hours, monitor by TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Add cold water to the reaction mixture, and stir for 5-10 minutes.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to afford the pure dihydropyrimidinone.
Protocol 2: Sulfuric Acid Catalyzed Synthesis of Dihydropyrimidinone Derivatives
This protocol describes a classical acidic-catalyzed Biginelli reaction.[14]
Materials:
-
Aldehyde (20 mmol)
-
Ethyl acetoacetate (40 mmol)
-
Urea (40 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Distilled water
-
90% Ethanol
Procedure:
-
In a round-bottom flask, combine the aldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (40 mmol).
-
Carefully add concentrated H₂SO₄ dropwise while stirring until the pH of the mixture is approximately 5.
-
Attach a reflux condenser and heat the mixture at 80°C for 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold distilled water.
-
Stir the mixture until a solid precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold distilled water and then with 90% ethanol.
-
Dry the purified product. The yield at pH 5 has been reported to be significantly higher than at pH 4, with yields for different derivatives ranging from 79.4% to 91.9%.[14]
Protocol 3: Trimethylsilyl Chloride (TMSCl) Catalyzed Synthesis of Dihydropyrimidinones with Ethyl Cyanoacetate
This protocol utilizes a different active methylene compound and catalyst.[11]
Materials:
-
Benzaldehyde derivative (2 mmol)
-
Urea or Thiourea (3 mmol)
-
Ethyl cyanoacetate (2 mmol)
-
Trimethylsilyl chloride (TMSCl) (0.2 mmol)
-
Acetonitrile (10 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Cold water
-
90% Ethanol
Procedure:
-
In a round-bottom flask, dissolve the benzaldehyde derivative (2 mmol), urea or thiourea (3 mmol), ethyl cyanoacetate (2 mmol), and TMSCl (0.2 mmol) in acetonitrile (10 mL).
-
Heat the solution under reflux for the time specified (monitor by TLC until the benzaldehyde derivative has been consumed).
-
After the reaction is complete, pour the mixture into cold water (20 mL) and stir for 15 minutes.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water (2 x 10 mL) and then with 90% ethanol (15 mL) to yield the pure product.
Visualizations
The following diagrams illustrate the key processes involved in the multicomponent synthesis of dihydropyrimidines.
Caption: The reaction mechanism of the Biginelli synthesis.
Caption: A general experimental workflow for DHPM synthesis.
Applications in Drug Development
Dihydropyrimidinones are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets.[5] Several DHPM derivatives have been identified with promising pharmacological activities, including:
-
Calcium Channel Blockers: Used in the treatment of hypertension.[7]
-
Antihypertensive Agents: Demonstrating the potential to lower blood pressure.[7]
-
Alpha-1a-Antagonists: Relevant for the treatment of benign prostatic hyperplasia.[7]
-
Anticancer Agents: Monastrol, a well-known DHPM, is an inhibitor of the mitotic kinesin Eg5, leading to mitotic arrest and apoptosis, making it a lead compound in cancer research.[15][16]
-
Anti-HIV Agents: Batzelladine A and B, marine alkaloids with a DHPM core, have been shown to inhibit the binding of HIV gp-120 to CD4 cells.[15]
The versatility of the Biginelli reaction allows for the creation of large, diverse libraries of DHPMs, which can be screened for novel therapeutic activities, making it a valuable tool in modern drug discovery and development.[5]
References
- 1. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction - ProQuest [proquest.com]
- 3. An Investigation into the Biological Effects of Dihydropyrimidines [ignited.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. journals.iau.ir [journals.iau.ir]
- 12. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]
- 15. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
One-Pot Synthesis of Functionalized Dihydropyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The one-pot synthesis of functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, most notably through the Biginelli reaction, has become a cornerstone of modern medicinal and organic chemistry.[1][2][3] This multicomponent reaction, first reported by Pietro Biginelli in 1893, involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2][4] The enduring appeal of this method lies in its operational simplicity, efficiency, and the ability to generate structurally diverse molecules from readily available starting materials in a single step.[5][6]
Dihydropyrimidine derivatives are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities.[7][8][9] These compounds have demonstrated efficacy as calcium channel blockers, antihypertensive agents, anti-inflammatory agents, and have shown potential as antibacterial, antiviral, and anticancer therapeutics.[4][7][8][9][10] The DHPM scaffold is a key component in several commercially available drugs and is considered a "privileged structure" in drug discovery.[2][7]
These application notes provide detailed protocols for the one-pot synthesis of functionalized dihydropyrimidines using various catalytic systems and reaction conditions, including conventional heating and microwave-assisted methods.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Biginelli reaction proceeds through a series of bimolecular reactions. The initial and rate-limiting step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the imine. The final step involves cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the this compound product.[4][11]
Caption: General experimental workflow for the one-pot Biginelli synthesis of dihydropyrimidines.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield and reaction time of the Biginelli synthesis. Below is a summary of quantitative data from various studies, showcasing the efficacy of different catalytic systems under conventional heating and microwave irradiation.
| Catalyst System | Aldehyde | β-Ketoester | Urea/Thiourea | Reaction Conditions | Time | Yield (%) | Reference |
| Conventional Heating | |||||||
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol, Reflux | - | 20-50 | [5] |
| Polyphosphate ester (PPE) | Benzaldehyde | Ethyl acetoacetate | Urea | THF, Reflux | - | 20-50% higher than HCl | [1] |
| Yb(OTf)₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | - | High | [11] |
| InCl₃ | Benzaldehyde | Ethyl acetoacetate | Urea | - | - | High | [11] |
| Hypophosphorous acid (20 mol%) | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol, 80°C | 6 h | 99 | [12] |
| Trypsin | Benzaldehyde | Ethyl acetoacetate | Urea | Anhydrous ethanol, 37°C | 72 h | Good | [5] |
| Sulfamic acid | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol, 80°C | 6 h | 72 | [13] |
| Triphenylphosphine | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free, 100°C | 8 h | 80-90 | [14] |
| Microwave Irradiation | |||||||
| Sulfamic acid | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 2 min | 93 | [13] |
| p-Toulene sulfonic acid (PTSA) | Substituted acetophenones | Formylchromone | Urea/Thiourea | Solvent-free | 15-20 min | High | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments in the one-pot synthesis of functionalized dihydropyrimidines.
Protocol 1: Classical Biginelli Reaction with Acid Catalysis
This protocol outlines the original method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones using a strong acid catalyst.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 10 mmol)
-
Urea (15 mmol)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis
This protocol provides a more environmentally friendly and rapid method for the synthesis of dihydropyrimidines.[6][13]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 10 mmol)
-
Urea or Thiourea (12 mmol)
-
Catalyst (e.g., sulfamic acid, 1 mmol)
-
Microwave-safe reaction vessel
-
Microwave synthesizer
-
Ice
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (12 mmol), and the catalyst (e.g., sulfamic acid, 1 mmol).
-
Thoroughly mix the components.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power and temperature for a short duration (typically 2-5 minutes).[13]
-
After irradiation, allow the mixture to cool to room temperature.
-
Add crushed ice to the reaction mixture and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the product from ethanol or another suitable solvent to achieve high purity.[14]
Protocol 3: Enzyme-Catalyzed Synthesis
This protocol describes a green chemistry approach using an enzyme as a catalyst.[5]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Ethyl acetoacetate (2.1 mmol)
-
Urea (2.1 mmol)
-
Trypsin from porcine pancreas (20 mg)
-
Anhydrous ethanol (5 mL)
-
3Å molecular sieves (0.4 g)
-
Incubator or water bath at 37°C
-
Filtration apparatus
Procedure:
-
In a sealed vial, combine the aromatic aldehyde (2 mmol), ethyl acetoacetate (2.1 mmol), urea (2.1 mmol), trypsin (20 mg), and anhydrous ethanol (5 mL).
-
Add 3Å molecular sieves to the reaction mixture.
-
Seal the vial and place it in an incubator or water bath at 37°C.
-
Allow the reaction to proceed for 72 hours.[5]
-
After the reaction period, filter the mixture to remove the enzyme and molecular sieves.
-
The enzyme can often be recovered and reused.[5]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid product by recrystallization.
Signaling Pathways and Logical Relationships
The versatility of the Biginelli reaction allows for the generation of diverse libraries of dihydropyrimidines for high-throughput screening in drug discovery. The logical relationship between different synthetic strategies is depicted below.
Caption: Logical relationships between different strategies for this compound synthesis.
References
- 1. scispace.com [scispace.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. organicreactions.org [organicreactions.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 7. An Investigation into the Biological Effects of Dihydropyrimidines [ignited.in]
- 8. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Dihydropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrimidines (DHPMs) and their derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The DHPM scaffold is a privileged structure found in numerous biologically active molecules exhibiting a wide range of therapeutic properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities. Notably, certain DHPMs act as calcium channel blockers, antihypertensive agents, and α-1a-antagonists. The synthesis of DHPMs is most famously achieved through the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[1]
Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the rapid generation of libraries of DHPMs for high-throughput screening. The advantages of SPOS over traditional solution-phase synthesis include simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation. This document provides detailed protocols for various solid-phase synthesis strategies for preparing dihydropyrimidines, including traditional solid-phase synthesis, traceless synthesis, and microwave-assisted methods.
Data Presentation: Quantitative Analysis of Solid-Phase DHPM Synthesis
The following tables summarize representative quantitative data from various solid-phase synthesis protocols for dihydropyrimidines.
| Protocol | Support Resin | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Reaction Conditions | Overall Yield (%) | Purity (%) | Reference |
| Traceless Synthesis | Hydroxymethylpolystyrene | Benzaldehyde | Methyl 4-chloroacetoacetate | Urea | 1. Microwave (170°C, 15 min); 2. Dioxane, HCl (cat.), 70°C, overnight; 3. DMF, Microwave (150°C, 10 min) | 58-72 | >95 | |
| Traceless Synthesis | Hydroxymethylpolystyrene | 4-Chlorobenzaldehyde | Methyl 4-chloroacetoacetate | Urea | 1. Microwave (170°C, 15 min); 2. Dioxane, HCl (cat.), 70°C, overnight; 3. DMF, Microwave (150°C, 10 min) | 61 | >95 | |
| Traceless Synthesis | Hydroxymethylpolystyrene | 4-Methoxybenzaldehyde | Methyl 4-chloroacetoacetate | Urea | 1. Microwave (170°C, 15 min); 2. Dioxane, HCl (cat.), 70°C, overnight; 3. DMF, Microwave (150°C, 10 min) | 68 | >95 | |
| Microwave-Assisted | Acid-functionalized mesoporous polymer | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Microwave (50W, 80°C), 10 min | 98 | High | [2] |
| Microwave-Assisted | Acid-functionalized mesoporous polymer | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Microwave (50W, 80°C), 15 min | 95 | High | [2] |
| Microwave-Assisted | Acid-functionalized mesoporous polymer | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | Microwave (50W, 80°C), 20 min | 89 | High | [2] |
| Split-Pool Synthesis | Polystyrene macrobeads | 4-Bromobenzaldehyde | Ethyl acetoacetate | Polymer-bound N-(3-hydroxypropyl)urea | MeCN, LiOTf, 80°C | - | Feasible | [3] |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of Dihydropyrimidines via the Biginelli Reaction
This protocol outlines a general procedure for the synthesis of dihydropyrimidines on a solid support where the urea component is attached to the resin.
Materials:
-
Wang resin or other suitable resin with a functional group for linker attachment.
-
Fmoc-protected amino acid (e.g., Fmoc-β-alanine) for linker strategy.
-
Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine in DMF (20%)
-
Aromatic or aliphatic aldehyde (10 equivalents)
-
β-ketoester (e.g., ethyl acetoacetate) (10 equivalents)
-
Urea or thiourea (if not resin-bound)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, 0.2 equivalents) or Brønsted acid (e.g., HCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/DCM 1:1)
Procedure:
-
Resin Preparation and Swelling:
-
Place the resin in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL per gram of resin), DCM (3 x 5 mL/g), and THF (3 x 5 mL/g).
-
Swell the resin in the reaction solvent (e.g., THF) for at least 30 minutes.
-
-
Attachment of Urea Moiety to the Resin (Example with a Linker):
-
Couple an Fmoc-protected amino acid to the resin using DIC and HOBt in DMF.
-
Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Convert the free amine to a urea functionality by reacting with a suitable reagent (e.g., p-nitrophenyl chloroformate followed by ammonia).
-
-
Biginelli Condensation:
-
To the resin-bound urea in a sealed vessel, add a solution of the aldehyde (10 eq) and the β-ketoester (10 eq) in anhydrous THF.
-
Add the acid catalyst (e.g., catalytic HCl or a Lewis acid).
-
Heat the reaction mixture at 55-70°C overnight with gentle agitation.
-
Monitor the reaction progress using a test cleavage and analysis by LC-MS or TLC.
-
-
Washing:
-
After the reaction is complete, cool the vessel to room temperature.
-
Drain the reaction mixture and wash the resin sequentially with THF (3 x 5 mL/g), DCM (3 x 5 mL/g), and MeOH (3 x 5 mL/g) to remove excess reagents and by-products.
-
Dry the resin under vacuum.
-
-
Cleavage:
-
Treat the dried resin with a cleavage cocktail (e.g., 50% TFA in DCM) for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude dihydropyrimidine.
-
-
Purification:
-
Purify the crude product by flash chromatography or preparative HPLC to yield the pure this compound.
-
Protocol 2: Traceless Solid-Phase Synthesis of Bicyclic Dihydropyrimidones
This protocol describes a traceless synthesis approach where the cleavage step involves a cyclization reaction, leaving no trace of the linker in the final product.
Materials:
-
Hydroxymethylpolystyrene resin
-
Methyl 4-chloroacetoacetate (10 equivalents)
-
1,2-Dichlorobenzene
-
Aromatic aldehyde (3 equivalents)
-
Urea (3 equivalents)
-
Dioxane
-
Hydrochloric acid (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
Primary amine or monosubstituted hydrazine (for cleavage)
-
Microwave reactor
Procedure:
-
Acetoacetylation of the Resin:
-
Swell the hydroxymethylpolystyrene resin in 1,2-dichlorobenzene.
-
Add methyl 4-chloroacetoacetate (10 eq).
-
Heat the mixture in a microwave reactor at 170°C for 15 minutes.
-
Wash the resin thoroughly with DCM, DMF, and MeOH and dry under vacuum.
-
-
Biginelli Condensation:
-
Swell the acetoacetylated resin in dioxane.
-
Add the aromatic aldehyde (3 eq) and urea (3 eq), followed by a catalytic amount of concentrated HCl.
-
Heat the mixture at 70°C overnight.
-
Cool the reaction, wash the resin with dioxane, water, MeOH, and DCM, and dry under vacuum.
-
-
Traceless Cleavage via Cyclization:
-
For Furo[3,4-d]pyrimidines: Suspend the resin in DMF and heat in a microwave reactor at 150-200°C for 10 minutes for thermal cyclative release.
-
For Pyrrolo[3,4-d]pyrimidines: Treat the resin with a primary amine (5 eq) in DMF at room temperature to 70°C overnight, followed by microwave heating to induce nucleophilic cyclative cleavage.
-
For Pyrimido[4,5-d]pyridazines: Treat the resin with a monosubstituted hydrazine (5 eq) in DMF at room temperature for 30 minutes, followed by microwave heating.
-
-
Work-up and Purification:
-
Filter the resin and collect the filtrate containing the cleaved bicyclic this compound.
-
Concentrate the filtrate and purify the product by recrystallization or chromatography.
-
Mandatory Visualizations
Caption: General workflow for the solid-phase synthesis of dihydropyrimidines.
References
Application Notes and Protocols: Synthesis of Dihydropyrimidine Scaffolds as Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of dihydropyrimidine (DHPM) scaffolds and their evaluation as potent inhibitors of lipoxygenase (LOX) enzymes. The information presented herein is intended to guide researchers in medicinal chemistry and drug discovery in the development of novel anti-inflammatory agents.
Introduction
Lipoxygenases (LOXs) are a family of iron-containing enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation.[1][2][3] The 5-LOX pathway, in particular, is a key target for the development of anti-inflammatory drugs.[2] Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[4] The synthesis of DHPM scaffolds, often achieved through the Biginelli reaction, provides a versatile platform for the development of novel LOX inhibitors.[5][6]
Data Presentation
The following table summarizes the lipoxygenase inhibitory activity of various this compound derivatives, providing a clear comparison of their potency.
| Compound ID | Structure | Lipoxygenase Target | IC50 (µM) / % Inhibition | Reference |
| DHPM7 | Methyl-4-(4-chlorophenyl)-2-(3,4-dimethoxyphenylamino)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | 15-LOX | 81.19% ± 0.94% at 2.46 µM | [4] |
| DHPM8 | Methyl-4-(4-chlorophenyl)-2-(4-fluorophenylamino)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | 15-LOX | 78.92% ± 1.12% | [7] |
| DHPM1 | Methyl-4-(4-chlorophenyl)-2-(2-hydroxyphenylamino)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | 15-LOX | 65.28% ± 0.88% | [7] |
| DHPM2 | Methyl-4-(4-chlorophenyl)-2-(2-hydroxy-4-nitrophenylamino)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | 15-LOX | 59.37% ± 0.66% | [7] |
| Compound 7c | 4-(4-fluorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5-LOX | 2.60 | [8] |
| Compound 7e | 4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5-LOX | 3.30 | [8] |
| Compound 7f | 4-(4-bromophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5-LOX | 2.94 | [8] |
| Compound 7a | 4-phenyl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5-LOX | 3.78 | [8] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Scaffolds via Biginelli Reaction
This protocol describes a classic and efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of hydrochloric acid (HCl) or other catalysts like copper(II) trifluoroacetate.[9]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add the aryl aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and ethanol (10 mL).
-
Add a catalytic amount of concentrated HCl (2-3 drops) to the mixture.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound derivative.
-
Dry the purified product under vacuum.
Protocol 2: Spectrophotometric Lipoxygenase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of synthesized compounds against lipoxygenase. The assay is based on monitoring the formation of hydroperoxides from a fatty acid substrate, which leads to an increase in absorbance at 234 nm.[10][11]
Materials:
-
Lipoxygenase enzyme (e.g., soybean 15-LOX) solution (final concentration ~200 U/mL)
-
Substrate solution: Linoleic acid or arachidonic acid (final concentration 125 µM) in borate buffer (0.2 M, pH 9.0)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Borate buffer (0.2 M, pH 9.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare the borate buffer and substrate solution.
-
Prepare a stock solution of the lipoxygenase enzyme in borate buffer and keep it on ice.
-
Prepare stock solutions of the test compounds at various concentrations in DMSO.
-
-
Assay Setup:
-
Set the spectrophotometer to measure absorbance at 234 nm.
-
For the blank, add 500 µL of borate buffer and 500 µL of the substrate solution to a cuvette.
-
For the control (100% activity), add 487.5 µL of enzyme solution and 12.5 µL of DMSO to a cuvette.
-
For the inhibitor sample, add 487.5 µL of enzyme solution and 12.5 µL of the test compound solution to a cuvette. Incubate for 5 minutes at room temperature.
-
-
Measurement:
-
To initiate the reaction in the control and inhibitor cuvettes, rapidly add 500 µL of the substrate solution.
-
Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for both the control and the inhibitor samples from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.
-
Visualizations
Signaling Pathway
Caption: Lipoxygenase signaling pathway and the inhibitory action of dihydropyrimidines.
Experimental Workflow
Caption: Workflow for synthesis and screening of this compound-based LOX inhibitors.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. probiologists.com [probiologists.com]
- 3. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Lipoxygenase activity determination [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Navigating Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine synthesis. Our aim is to equip researchers with the knowledge to mitigate side reactions, optimize yields, and ensure the efficient synthesis of high-purity pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid answers and actionable solutions to specific problems you may encounter during your pyrimidine synthesis experiments.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. While versatile, it is often associated with specific side reactions and yield issues.
Q1: My Biginelli reaction is yielding a yellow, fluorescent byproduct instead of the expected DHPM. What is this side product and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[1] This pathway competes directly with the desired Biginelli condensation.
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures favor the formation of the Hantzsch DHP.[1] Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may favor one pathway over the other.[1]
-
Order of Addition: Adding the urea as the final reactant may, in some cases, help to minimize its decomposition into ammonia.[1]
Q2: I'm observing a low yield of my desired DHPM with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A2: Low conversion in the Biginelli reaction can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with the purity of your reactants.[1]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts like HCl, verify that the concentration is appropriate.[1]
-
Reaction Time and Temperature: The reaction may necessitate a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Solvent Choice: The solvent can significantly impact the solubility of the reactants and the reaction rate. While ethanol is commonly used, other solvents or even solvent-free conditions have been demonstrated to improve yields for certain substrates.[1]
-
Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or urea can inhibit the reaction.[1] Ensure that all starting materials are of high purity.
Q3: My crude product is difficult to purify, and I suspect the formation of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas can indeed form as byproducts, which complicates the purification process. These arise from a competing reaction between the β-ketoester and urea.
Troubleshooting Steps:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: The formation of N-acylureas can often be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.
-
Purification: Recrystallization is frequently the most effective method for removing N-acylurea impurities from the desired DHPM product. The careful selection of the recrystallization solvent is critical for successful purification.
The Pinner Synthesis
The Pinner synthesis typically involves the condensation of a 1,3-dicarbonyl compound with an amidine to form the pyrimidine ring. This method is highly sensitive to reaction conditions.
Q1: What are the most common side reactions in the Pinner synthesis?
A1: Side reactions in the Pinner synthesis can arise from several sources, including the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also a critical factor.[1]
Troubleshooting Steps:
-
Amidine Quality: It is recommended to use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: Ensure that strictly anhydrous conditions are maintained, as the presence of water can lead to the hydrolysis of intermediates and starting materials.[1]
-
pH Control: The reaction is typically catalyzed by either an acid or a base. The optimal pH will depend on the specific substrates being used. It is crucial to control the pH to favor the condensation and cyclization steps while avoiding hydrolysis of the reactants or product.[2]
-
Temperature Optimization: The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting the decomposition of reactants or products.[2]
Q2: The final cyclization step of my Pinner reaction is not going to completion. How can I drive the reaction forward?
A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[1]
Troubleshooting Steps:
-
Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]
-
Reaction Time: Some cyclization reactions are inherently slow and may require extended reaction times.[1]
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[1]
The Ortoleva-King Reaction
The Ortoleva-King reaction typically involves the reaction of an active methylene compound with a pyridine derivative in the presence of iodine to form a pyridinium salt, which can then be cyclized to form a fused pyrimidine system.
Q1: I am observing low yields and the formation of multiple byproducts in my Ortoleva-King reaction. What are the potential causes?
A1: Low yields and byproduct formation in the Ortoleva-King reaction can be attributed to several factors, including the stoichiometry of the reagents, reaction temperature, and the presence of oxidative side reactions.
Troubleshooting Steps:
-
Reagent Stoichiometry: The reaction often requires a stoichiometric amount of iodine and an excess of the aminopyridine.[3] Optimizing the ratio of these reagents is crucial.
-
Temperature Control: The reaction temperature should be carefully controlled to minimize the formation of degradation products.
-
Catalyst System: While iodine is the classic reagent, various catalytic systems, including those based on iron or nickel in combination with iodine, have been developed to improve yields and reduce side reactions.[4][5]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. While some reactions are performed neat, others may benefit from the use of solvents like ethanol or even aqueous media.[4][6]
Data Presentation: Comparative Analysis of Reaction Conditions
Table 1: Comparison of Catalysts in the Biginelli Reaction
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea/Thiourea | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 70 |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 18 | 20 |
| Yb(OTf)₃ | Various | Various | Urea/Thiourea | Solvent-free | - | - | Increased |
| InCl₃ | Various | 1,3-Dicarbonyls | Urea | - | - | - | Improved |
| LiClO₄ | Various | 1,3-Dicarbonyls | Urea | - | - | - | Improved |
| FeCl₃·6H₂O/HCl | Various | β-keto ester | Urea/Thiourea | - | - | - | - |
| Sulfamic Acid | Aromatic Aldehydes | Ethyl acetoacetate | Urea/Thiourea | Solvent-free (MW) | - | minutes | Excellent |
Note: A dash (-) indicates that the specific information was not provided in the cited source. "MW" denotes microwave irradiation.
Table 2: Influence of Solvent on the Biginelli Reaction
| Solvent | Dielectric Constant | Yield (%) |
| n-Hexane | 1.88 | 10 |
| Dichloromethane | 8.93 | 25 |
| Tetrahydrofuran | 7.52 | 55 |
| Acetone | 20.7 | 60 |
| Ethanol | 24.55 | 70 |
| Acetonitrile | 36.64 | 85 |
| Dimethylformamide | 38.25 | 90 |
| Dimethyl sulfoxide | 47.24 | 92 |
| Solvent-free | - | 95 |
Experimental Protocols
Protocol 1: Microwave-Assisted Biginelli Synthesis of Dihydropyrimidin-2-(1H)-ones
This protocol describes a rapid and efficient synthesis of DHPMs using microwave irradiation.
Materials:
-
Aldehyde (2 mmol)
-
β-keto ester (2 mmol)
-
Urea or Thiourea (3 mmol)
-
Trityl chloride-supported sulfonic acid (TTSA) (3 mol%)
-
Acetonitrile
Procedure:
-
To a suitable microwave reaction vessel, add the aldehyde (2 mmol), β-keto ester (2 mmol), urea or thiourea (3 mmol), and TTSA (3 mol%) in acetonitrile.
-
Irradiate the mixture in a microwave reactor at 450 W. It is advisable to apply the microwave irradiation in short intervals (e.g., 10 seconds) to avoid overheating.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 minutes.
-
After completion, filter the reaction mixture to recover the catalyst.
-
Pour the filtrate into ice-cold water and stir for 15-20 minutes.
-
Collect the precipitated solid by filtration and wash with cold water (20 ml) to remove any excess urea.
-
Recrystallize the crude product from hot ethanol to obtain the pure 3,4-dihydropyrimidin-(2H)-one.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[1]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
Add the amidine hydrochloride (10 mmol) to the solution.
-
Slowly add the base (e.g., sodium ethoxide, 10 mmol) to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Protocol 3: Recrystallization of Dihydropyrimidinones (DHPMs)
This protocol outlines a general procedure for the purification of DHPMs by recrystallization.
Materials:
-
Crude DHPM product
-
Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture like ethanol-water)
-
Erlenmeyer flask
-
Hot plate
-
Hirsch funnel or Büchner funnel
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the DHPM is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a common choice.[7]
-
Dissolution: Place the crude DHPM in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in an ice bath for about 20-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enantioselective Synthesis of Dihydropyrimidines
Welcome to the technical support center for the enantioselective synthesis of dihydropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing their synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low enantioselectivity in my asymmetric Biginelli reaction. What are the potential causes and how can I improve it?
A1: Low enantioselectivity is a common challenge in asymmetric synthesis. Several factors can contribute to this issue in the Biginelli reaction. Here’s a troubleshooting guide to help you improve the enantiomeric excess (ee) of your product.
Potential Causes and Solutions:
-
Suboptimal Catalyst: The choice of chiral catalyst is crucial for achieving high enantioselectivity.[1][2]
-
Troubleshooting:
-
Catalyst Screening: If you are using a specific class of catalyst (e.g., a chiral Brønsted acid), screen other catalysts within that class with different steric and electronic properties. For instance, the size of the 3,3'-substituents on BINOL-derived phosphoric acids can influence the stereochemical outcome.[1]
-
Switch Catalyst Type: Consider switching to a different class of catalyst altogether. Chiral metal complexes (e.g., Schiff base copper complexes) or other organocatalysts like chiral primary amines have shown success in inducing high enantioselectivity.[3][4]
-
Catalyst Loading: The optimal catalyst loading can vary. Perform a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the ideal concentration for your specific reaction.
-
-
-
Incorrect Reaction Conditions: Temperature, solvent, and reaction time significantly impact enantioselectivity.
-
Troubleshooting:
-
Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer.[5] However, this may also decrease the reaction rate. A temperature screening experiment is recommended.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state assembly. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, ethyl acetate).[6] Aprotic solvents are often preferred in chiral phosphoric acid-catalyzed reactions.[6]
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can sometimes lead to racemization or side reactions.
-
-
-
Purity of Reagents and Starting Materials: Impurities in your aldehyde, β-ketoester, or urea/thiourea can interfere with the catalyst and lower enantioselectivity.
-
Troubleshooting:
-
Purify Starting Materials: Ensure all starting materials are of high purity. Aldehydes, in particular, can be prone to oxidation.
-
Use of Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. For example, the use of a Brønsted acid with a chiral primary amine-thiourea catalyst has been shown to be effective.[3]
-
-
Q2: My reaction yield is consistently low. What factors could be contributing to this and what optimization strategies can I employ?
A2: Low yields in the Biginelli reaction can be frustrating. The following points outline potential causes and strategies to improve your product yield.
Potential Causes and Solutions:
-
Inefficient Catalyst or Catalyst Deactivation:
-
Troubleshooting:
-
Catalyst Choice: While a catalyst might provide high enantioselectivity, it may not be the most active. You might need to find a balance between enantioselectivity and yield. Some Lewis acids like Yb(OTf)₃ have been shown to increase yields.[7]
-
Catalyst Stability: Ensure your catalyst is stable under the reaction conditions. Some catalysts may degrade at higher temperatures or in the presence of certain functional groups.
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Temperature and Time: Increasing the reaction temperature or extending the reaction time can often improve conversion. However, be mindful of potential side reactions or racemization at higher temperatures.[8][9]
-
Concentration: The concentration of the reactants can play a role. Running the reaction at a higher concentration may improve the rate and yield. Solvent-free conditions have also been reported to be effective.[4][10]
-
Stoichiometry: A slight excess of the urea/thiourea and β-ketoester components relative to the aldehyde is sometimes used to drive the reaction to completion.
-
-
-
Side Reactions:
-
Troubleshooting:
-
Knoevenagel Condensation: The aldehyde and β-ketoester can undergo a competing Knoevenagel condensation. Using a milder catalyst or optimizing the order of addition of reactants can sometimes minimize this side reaction.
-
Hantzsch-type Byproducts: At higher temperatures, urea can decompose to ammonia, leading to the formation of Hantzsch-type dihydropyridine byproducts. Running the reaction at a lower temperature can mitigate this.
-
Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation. Using a less acidic or basic catalyst can help.
-
-
Q3: How do I choose the right chiral catalyst for my specific substrates?
A3: Selecting the optimal chiral catalyst is key to a successful enantioselective synthesis. The ideal catalyst depends on the specific aldehyde, β-dicarbonyl compound, and urea/thiourea derivative you are using. Below is a general guide to help you in your selection process.
Catalyst Selection Guide:
-
Substrate Scope of a Catalyst Class:
-
Chiral Brønsted Acids (e.g., BINOL-derived phosphoric acids): These are often effective for a wide range of aromatic and aliphatic aldehydes.[1][2] The steric and electronic properties of the 3,3'-substituents on the BINOL backbone can be tuned to optimize enantioselectivity for a particular substrate.[1]
-
Chiral Metal Complexes (e.g., Schiff base-metal complexes): These can be highly effective, and the metal center and ligand can be varied. For example, chiral Schiff base copper(II) complexes have been successfully used.[4]
-
Chiral Primary Amines and Derivatives: These organocatalysts, often used in combination with an acid co-catalyst, have shown high enantioselectivities for various aldehydes.[3]
-
-
Functional Group Tolerance: Consider the functional groups present in your substrates. Some catalysts may not be compatible with certain functional groups. Review the literature for examples of catalysts that have been successfully used with substrates similar to yours.
-
Availability and Cost: The accessibility and cost of the catalyst and its starting materials are practical considerations. Some catalysts may require multi-step synthesis, while others are commercially available.
Q4: I am observing the formation of side products. What are the common byproducts and how can I minimize them?
A4: The formation of byproducts can complicate purification and reduce the yield of your desired dihydropyrimidine. Here are some common side products and strategies to minimize their formation.
Common Side Products and Prevention:
-
Hantzsch Dihydropyridine Byproduct:
-
Cause: This byproduct arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures.
-
Prevention:
-
Lower Reaction Temperature: Reducing the reaction temperature can significantly decrease the rate of urea decomposition.
-
Catalyst Choice: Certain catalysts may favor the Biginelli pathway over the Hantzsch pathway.
-
-
-
Knoevenagel Condensation Product:
-
Cause: This is the product of the condensation between the aldehyde and the β-ketoester.
-
Prevention:
-
Catalyst Selection: Lewis acid catalysts may favor the Biginelli reaction over the Knoevenagel condensation compared to strong Brønsted acids.
-
Order of Addition: In some cases, adding the urea or β-ketoester last can help to minimize this side reaction.
-
-
-
Oxidized Pyrimidine Product:
-
Cause: The this compound product can be susceptible to oxidation to the corresponding aromatic pyrimidine, especially under harsh conditions or during workup.
-
Prevention:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.
-
Careful Workup: Avoid prolonged exposure to air and high temperatures during the workup procedure.
-
-
Data Presentation: Catalyst Performance in Asymmetric Biginelli Reaction
The following tables summarize quantitative data on the performance of different chiral catalysts in the enantioselective synthesis of dihydropyrimidines.
Table 1: Performance of Chiral Phosphoric Acid Catalysts
| Catalyst (mol%) | Aldehyde | β-Ketoester | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-H₈-BINOL-PA (10) | Benzaldehyde | Ethyl acetoacetate | Toluene | 50 | 72 | 86 | 97 | [2] |
| (S)-TRIP (10) | 4-Nitrobenzaldehyde | Ethyl acetoacetate | CH₂Cl₂ | 25 | 48 | 95 | 96 | [1] |
| Chiral Phosphoric Acid 3 (10) | Benzaldehyde | Cyclohexanone | CHCl₃ | 50 | 144 | 85 | 95 | [6] |
Table 2: Performance of Chiral Schiff Base Metal Catalysts
| Catalyst (mol%) | Aldehyde | Urea/Thiourea | β-Ketoester | Conditions | Time (h) | Yield (%) | ee (%) | Reference |
| BPACu (5) | Benzaldehyde | Urea | Ethyl acetoacetate | Solvent-free, 90°C | 3 | 92 | 79 | [4] |
| BPACu (5) | 4-Chlorobenzaldehyde | Thiourea | Ethyl acetoacetate | Solvent-free, 90°C | 3 | 95 | 75 | [4] |
Experimental Protocols
Protocol 1: Enantioselective Biginelli Reaction using a Chiral Phosphoric Acid Catalyst
This protocol is adapted from a procedure utilizing a chiral phosphoric acid derived from H₈-BINOL.[2]
-
To a dry reaction vial, add the chiral phosphoric acid catalyst (0.1 mmol, 10 mol%).
-
Add the aldehyde (1.0 mmol, 1.0 equiv) and the β-ketoester (1.2 mmol, 1.2 equiv).
-
Add urea or thiourea (1.5 mmol, 1.5 equiv).
-
Add the appropriate solvent (e.g., toluene, 2.0 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Enantioselective Biginelli Reaction using a Chiral Schiff Base Copper(II) Complex
This protocol is based on a solvent-free method using a chiral Schiff base copper(II) complex.[4]
-
In a reaction vial, mix the aldehyde (2 mmol), ethyl acetoacetate (2 mmol), and urea or thiourea (3 mmol).
-
Add the chiral Schiff base copper(II) catalyst (BPACu) (0.1 mmol, 5 mol%).
-
Heat the mixture in an oil bath with stirring at 90 °C for 3 hours.
-
After cooling to room temperature, add diethyl ether to the reaction mixture.
-
Isolate the precipitated solid by filtration.
-
Remove the solvent from the filtrate by evaporation.
-
Recrystallize the crude product from ethanol to obtain the pure this compound.
-
Determine the enantiomeric excess by polarimetry or chiral HPLC.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity in the asymmetric Biginelli reaction.
Caption: Decision tree for selecting a chiral catalyst for the enantioselective Biginelli reaction.
Caption: Simplified mechanism of the asymmetric Biginelli reaction highlighting the key role of the chiral catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly enantioselective organocatalytic Biginelli reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. BJOC - Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jsynthchem.com [jsynthchem.com]
- 10. researchgate.net [researchgate.net]
Biginelli Reaction Technical Support Center: Troubleshooting Low Yields
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Biginelli reaction. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the synthesis of dihydropyrimidinones (DHPMs). The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
Low yields in the Biginelli reaction are a frequent challenge, often stemming from suboptimal reaction conditions.[1][2] The classical protocol, in particular, is known for this drawback, especially when using substituted aromatic or aliphatic aldehydes.[1][3] Key areas to focus on for optimization include:
-
Catalyst Choice and Activity: The reaction is acid-catalyzed. While traditional methods employ strong acids like HCl, these can promote side reactions.[1] Modern catalysts, such as Lewis acids (e.g., Yb(OTf)₃, ZrCl₄) or solid acid catalysts, often provide higher yields under milder conditions.[1][4] Ensure your catalyst is active, and if it's reusable, that it has been properly regenerated.[5]
-
Reaction Temperature: Temperature is a critical parameter. While some reactions can proceed at room temperature, heating is often necessary to drive the reaction to completion.[1] However, excessively high temperatures can encourage the formation of byproducts.[5] Optimization studies often find the ideal temperature to be between 80°C and 100°C, though this is dependent on the specific substrates used.[1]
-
Solvent Conditions: The choice of solvent affects reactant solubility and reaction rates.[5] While ethanol is commonly used, solvent-free conditions have been shown to be highly effective, frequently leading to shorter reaction times and improved yields.[1]
-
Reaction Time: Reaction durations can range from minutes to many hours.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time for completion and to avoid product degradation from prolonged heating.[5]
-
Reactant Stoichiometry and Purity: The molar ratio of the aldehyde, β-ketoester, and urea (or thiourea) can impact the yield. A slight excess of the urea component is often beneficial.[1] Furthermore, ensure the high purity of all starting materials, as impurities can inhibit the reaction or lead to unwanted side products.[5]
Q2: I've noticed a fluorescent byproduct in my reaction mixture. What is it, and how can I prevent its formation?
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This Hantzsch pathway competes directly with the desired Biginelli reaction.[5]
Troubleshooting Steps:
-
Lower the Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly decrease the formation of the DHP byproduct.[5]
-
Optimize Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[5] Some Lewis acids may preferentially promote one pathway over the other.
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[5]
Q3: My reaction has a significant amount of unreacted starting materials. How can I improve the conversion rate?
Low conversion can be attributed to several factors, including an inefficient catalyst, suboptimal reaction conditions, or issues with the purity of the reactants.[5]
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure that your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acids like HCl, confirm that the concentration is appropriate.[5]
-
Adjust Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to proceed to completion. Use TLC to monitor the consumption of starting materials.[5]
-
Evaluate Your Solvent: The solvent can impact the solubility of your reactants and the overall reaction rate. While ethanol is a common choice, exploring other solvents or solvent-free conditions could enhance your yield.[5]
Q4: I suspect Knoevenagel condensation is a competing side reaction. What is it and how can it be minimized?
The Knoevenagel condensation is a potential side reaction between the aldehyde and the β-ketoester.[4] This reaction can compete with the main Biginelli pathway, thereby reducing the yield of the desired product. The most widely accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate, formed from the condensation of the aldehyde and urea.[4] Using a catalyst that selectively promotes the formation of this iminium intermediate can significantly improve product selectivity and yield.[4]
Quantitative Data on Reaction Optimization
The following tables summarize quantitative data on how different reaction parameters can influence the yield of the Biginelli reaction.
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Ethanol | Reflux | 45 min | 39 | |
| DCPD (5 mol%) | Ethanol | Reflux | 25 min | 85 | |
| HCl (20 mol%) | Water | 90 | 30 min | 92 | [6] |
| Yb(OTf)₃ | Solvent-free | - | - | >85 | [3] |
| ZrCl₄ (10 mol%) | Solvent-free | 100 | 1.5-2 | - | [4] |
| [Btto][p-TSA] (5 mol%) | Solvent-free | 90 | 30 min | - | [4] |
Table 2: Influence of Solvent on Biginelli Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Ethanol | DCPD | Reflux | 25 min | 85 | |
| Methanol | DCPD | Reflux | 30 min | 76 | |
| Butanol | DCPD | Reflux | 30 min | 72 | |
| Isopropanol | DCPD | Reflux | 35 min | 69 | |
| CH₃CN | DCPD | Reflux | 35 min | 55 | |
| AcOEt | DCPD | Reflux | 35 min | 48 | |
| THF | DCPD | Reflux | 35 min | 62 | |
| Solvent-free | DCPD | Reflux | 30 min | 78 |
Table 3: Effect of Temperature on Product Distribution (Biginelli vs. Hantzsch)
| Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) | Reference |
| 60 | High | Low | [5] |
| 80-100 | Optimal for many substrates | Increased formation | [1] |
Experimental Protocols
General Protocol for Optimizing the Biginelli Reaction:
This protocol provides a general framework. Optimal conditions should be determined for each specific set of substrates.
-
Reagent Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol).
-
Catalyst Addition: Add the selected catalyst (e.g., 5-10 mol% of a Lewis acid or an appropriate amount of a solid acid catalyst).
-
Reaction Conditions:
-
Solvent: If using a solvent, add the appropriate volume (e.g., 5-10 mL of ethanol). For solvent-free conditions, proceed to the next step.
-
Temperature: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[5]
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.[5]
-
Purification:
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low yields in the Biginelli reaction.
Caption: Competing Biginelli and Hantzsch reaction pathways.
Caption: General experimental workflow for the Biginelli reaction.
References
Technical Support Center: Dihydropyrimidine Synthesis
Welcome to the technical support center for dihydropyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of dihydropyrimidines, such as the Biginelli reaction.
Q1: I am getting a very low yield or no product at all. What are the common causes and how can I improve the outcome?
A1: Low yields are a frequent challenge in the classical Biginelli reaction, particularly with certain aliphatic and substituted aromatic aldehydes.[1] Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot the problem.
-
Catalyst Inactivity or Suboptimal Choice: The Biginelli reaction is acid-catalyzed.[1] Without a catalyst, the reaction often fails to produce the desired product, even with extended reaction times.[2]
-
Solution: Ensure your catalyst is active. If using a reusable catalyst, it may require regeneration. While strong Brønsted acids like HCl are traditional, they can cause side reactions.[1][3] Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts, which have been shown to improve yields and simplify the workup process.[3]
-
-
Inappropriate Reaction Temperature: Temperature is a critical parameter. Some reactions may proceed at room temperature, but heating is often necessary to drive the reaction to completion.[1]
-
Solution: Optimization studies suggest that temperatures between 80°C and 100°C are often optimal, though this is substrate-dependent.[1] Monitor the reaction at different temperatures to find the sweet spot for your specific substrates. Be aware that excessively high temperatures can promote the formation of side products.[4]
-
-
Suboptimal Solvent Conditions: The choice of solvent affects reactant solubility and reaction rates.[4]
-
Incorrect Reactant Stoichiometry: The molar ratio of the three components (aldehyde, β-ketoester, and urea/thiourea) can impact the yield.
-
Solution: A slight excess of the urea or thiourea component is often beneficial.[1] Experiment with varying the stoichiometry to find the optimal ratio for your specific reactants.
-
-
Purity of Reagents: Impurities in your starting materials can lead to unwanted side reactions and inhibit the formation of the desired product.[3]
-
Solution: Ensure the aldehyde, β-ketoester, and urea are of high purity. If necessary, purify the starting materials before setting up the reaction.
-
Caption: Troubleshooting workflow for low yield in Biginelli reaction.
Q2: I am observing a significant side product, sometimes fluorescent. What is it and how can I avoid it?
A2: The most common side product in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[4]
-
Reaction Temperature: Higher temperatures favor the competing Hantzsch pathway.[4]
-
Solution: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[4]
-
-
Catalyst Choice: The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.
-
Solution: Experiment with different Brønsted or Lewis acid catalysts to find one that favors the desired this compound synthesis.
-
-
Order of Addition: The timing of urea addition can be a factor.
-
Solution: In some cases, adding the urea last to the reaction mixture may help minimize its decomposition into ammonia, thus suppressing the Hantzsch reaction.[4]
-
Q3: My product has precipitated, but it is difficult to purify. What are the best purification strategies?
A3: Dihydropyrimidines are often crystalline compounds that precipitate from the reaction mixture upon cooling. However, co-precipitation of unreacted starting materials or side products can complicate purification.
-
Recrystallization: This is the most common and effective method for purifying solid this compound products.
-
Solution: Hot ethanol is frequently a good solvent for recrystallization.[7] The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form pure crystals. Washing the filtered crystals with cold solvent can help remove residual impurities.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative.
-
Solution: A silica gel column with a solvent system like ethyl acetate/hexane is typically used. The polarity of the eluent can be adjusted to achieve good separation of the desired product from impurities. Monitoring the fractions by Thin Layer Chromatography (TLC) is essential to collect the pure product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the Biginelli reaction?
A1: The Biginelli reaction is a one-pot, three-component organic reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[8] It was first reported by the Italian chemist Pietro Biginelli in 1891.[8] DHPMs are a class of heterocyclic compounds with a wide range of pharmacological and therapeutic properties, including acting as calcium channel blockers, antiviral agents, and antihypertensive agents.[8][9]
Q2: What are the most critical parameters to optimize for achieving high yields?
A2: The key to maximizing the yield of this compound synthesis lies in the careful optimization of several reaction parameters.
Caption: Influence of key parameters on this compound synthesis yield.
Q3: How can I effectively monitor the progress of my reaction?
A3: Monitoring the reaction is crucial to determine the optimal reaction time and prevent potential product degradation from prolonged heating. The most common and effective method is Thin Layer Chromatography (TLC) .[1][4] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product over time.
Q4: What are some "green" and efficient methods to improve yields?
A4: Modern synthetic chemistry emphasizes environmentally friendly and efficient methods. Several "green" approaches have been successfully applied to the Biginelli reaction:
-
Solvent-Free Synthesis: Performing the reaction without a solvent (neat) often leads to higher yields, shorter reaction times, and a simpler workup, reducing solvent waste.[1][10]
-
Ball Milling: This mechanochemical technique involves grinding the reactants together in a mill. It is a solvent-free method that can produce excellent yields (>98%) in very short reaction times (e.g., 30 minutes).[9][11]
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes while often improving yields.[12]
-
Reusable Catalysts: Employing heterogeneous or reusable catalysts, such as certain nanoparticles or polymer-supported acids, simplifies catalyst removal and recycling, making the process more sustainable.[10][13][14]
Data Presentation: Effect of Reaction Parameters on Yield
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction conditions on the yield of the Biginelli reaction.
Table 1: Influence of Catalyst on Yield (Model Reaction: Benzaldehyde, Ethyl Acetoacetate, and Urea)
| Entry | Catalyst | Catalyst Amount (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | None | 0 | 100 | 60 | <5 | [2] |
| 2 | HCl | 20 | 90 | 30 | 92 | [5] |
| 3 | [BCMAB][2Cl] | 8 | 100 | 60 | 95 | [15] |
| 4 | Copper Nanoparticles | - | Room Temp | 15 | >90 | [13] |
| 5 | MFI27_6 (Zeolite) | - | Ambient | 20 | 91 | [11] |
Table 2: Influence of Temperature on Yield (Solvent-free model Biginelli reaction)
| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 60 | 60 | ~35 | [16] |
| 2 | 80 | 60 | ~65 | [16] |
| 3 | 100 | 60 | ~90 | [16] |
| 4 | 120 | 60 | ~92 | [16] |
Table 3: Influence of pH on Yield (Reaction of various aldehydes, ethyl acetoacetate, and urea)
| Entry | Substrate | pH | Yield (%) | Reference |
| 1 | 4-Methoxybenzaldehyde | 4 | 66.6 | [17] |
| 2 | 4-Methoxybenzaldehyde | 5 | 79.4 | [17] |
| 3 | 4-Hydroxy-3-methoxybenzaldehyde | 4 | 72.9 | [17] |
| 4 | 4-Hydroxy-3-methoxybenzaldehyde | 5 | 91.9 | [17] |
Experimental Protocols
Protocol 1: Classical Biginelli Reaction
This protocol is a representative example of the traditional method and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).
-
Solvent and Catalyst Addition: Add ethanol (20-30 mL) as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight.[4]
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration. Wash the crystals with cold ethanol. If necessary, purify the crude product further by recrystallization from hot ethanol to obtain the pure dihydropyrimidinone.[7]
Protocol 2: High-Yield Ball-Milling Synthesis (Solvent- and Catalyst-Free)
This protocol is an example of a green, highly efficient method.[9]
-
Reaction Setup: Place an equimolar mixture of the aldehyde (e.g., 20 mmol), ethyl acetoacetate (20 mmol), and urea (20 mmol) into a stainless steel grinding jar containing stainless steel balls. A ball-to-reagent weight ratio of approximately 8 is often optimal.[9]
-
Reaction: Place the sealed jar in a planetary ball mill and operate at a set speed (e.g., 750 rpm) for a short duration (e.g., 30 minutes).[9]
-
Isolation: After milling, the product is often obtained in pure form without the need for further purification.[9] Simply open the jar and collect the solid product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemmethod.com [chemmethod.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]
optimization of Biginelli reaction conditions for improved yield
Welcome to the Technical Support Center for the Biginelli Reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to optimize the synthesis of dihydropyrimidinones (DHPMs) and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the Biginelli reaction and why is it important?
The Biginelli reaction is a one-pot, three-component chemical reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[1][2] This reaction is of significant interest in the pharmaceutical industry due to the wide range of biological activities exhibited by its products, which include antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3] DHPMs are also known to act as calcium channel blockers and antihypertensive agents.[1][3]
Q2: What is the generally accepted mechanism for the Biginelli reaction?
The most widely accepted mechanism for the Biginelli reaction proceeds through an acid-catalyzed pathway.[2][3] The reaction is believed to initiate with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[4][5][6] This is followed by the nucleophilic addition of the β-ketoester enol to this intermediate. The final step involves cyclization and dehydration to yield the 3,4-dihydropyrimidin-2(1H)-one.[2][3][4] Understanding this mechanism is crucial for troubleshooting as it highlights the importance of the acid catalyst and the various intermediates that can be influenced by reaction conditions.
Q3: My Biginelli reaction is resulting in a low yield or no product. What are the common causes?
Low yields are a frequent issue in the classical Biginelli reaction protocol.[7] Several factors can contribute to this, including:
-
Suboptimal Catalyst: The choice and amount of acid catalyst are critical. Traditional strong acids like HCl can sometimes lead to side reactions.[7]
-
Inappropriate Reaction Temperature: The reaction temperature significantly impacts the rate and yield. Some reactions may proceed at room temperature, but heating is often required.[7][8]
-
Poor Solvent Choice: The solvent plays a role in reactant solubility and can influence the reaction equilibrium.[9]
-
Incorrect Reactant Stoichiometry: The molar ratio of the aldehyde, β-ketoester, and urea/thiourea can affect the product yield.[7]
-
Insufficient Reaction Time: Reaction times can vary significantly depending on the substrates and conditions.[7][8]
Troubleshooting Guide
Problem 1: Low Product Yield
Low product yield is a common challenge. The following steps and data can help optimize your reaction for a better outcome.
Troubleshooting Steps:
-
Evaluate the Catalyst: The classical use of strong mineral acids can be harsh.[7] Consider using milder Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) or solid acid catalysts, which have been shown to improve yields and simplify the workup process.[4][7][10]
-
Optimize Reaction Temperature: The optimal temperature is substrate-dependent. A systematic variation of the temperature, for instance from 60°C to 100°C, can help identify the ideal condition.[11] For a model reaction using benzaldehyde, urea, and ethyl acetoacetate with 20 mol% HCl in water, a temperature of 90°C was found to be optimal.[12]
-
Investigate Different Solvents: While ethanol is traditionally used, solvent-free conditions have proven highly effective, often leading to shorter reaction times and higher yields.[7][13] Polar solvents may be beneficial in some cases.[12] A study on a model Biginelli reaction showed that the choice of solvent significantly impacts the yield.[14]
-
Adjust Reactant Ratios: A slight excess of urea or thiourea is often beneficial.[7] Experiment with varying the molar ratios of the three components to find the optimal balance for your specific substrates.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[7][8]
Data Presentation: Effect of Reaction Parameters on Yield
Table 1: Influence of Catalyst on Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (20) | Water | 90 | 0.5 | High | [12] |
| Yb(OTf)₃ | None | - | - | Increased | [4] |
| InCl₃ | - | - | - | - | [10] |
| FeCl₃ | - | - | - | - | [10] |
| ZrCl₄ (10) | None | - | 0.5 | - | [13] |
| Uranyl Acetate (1) | None | 90 | 2.5 | High | [15] |
| SuSA (1) | None | 90 | 1 | High | [15] |
Table 2: Effect of Solvent on Yield
| Solvent | Dielectric Constant | Yield (%) | Reference |
| Acetonitrile | 37.5 | 95 | [16] |
| Ethanol | 24.5 | 85 | [16] |
| Dichloromethane | 8.9 | 70 | [16] |
| Tetrahydrofuran | 7.5 | 65 | [16] |
| Toluene | 2.4 | 40 | [16] |
Conditions: Benzaldehyde (4 mmol), urea (5 mmol), ethyl acetoacetate (5 mmol), Bi(NO₃)₃ (5% mmol), 2.5 h.[16]
Problem 2: Formation of Side Products
The formation of unwanted byproducts can significantly reduce the yield of the desired dihydropyrimidinone.
Troubleshooting Steps:
-
Identify the Side Product: A common fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[8]
-
Control Reaction Temperature: Higher temperatures can favor the formation of the Hantzsch byproduct. Running the reaction at a lower temperature can increase selectivity for the Biginelli product.[8]
-
Optimize Order of Addition: In some cases, adding the urea last may help minimize its decomposition into ammonia.[8]
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. Some Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.[8]
Data Presentation: Influence of Temperature on Product Distribution
Table 3: Biginelli vs. Hantzsch Product Ratio with Sulfated Zirconia Catalyst
| Temperature (°C) | Biginelli Product (%) | Hantzsch Product (%) |
| 60 | 85 | 15 |
| 80 | 70 | 30 |
| 100 | 55 | 45 |
Data is illustrative and based on the general trend described in the literature.[8]
Experimental Protocols
General Protocol for an Optimized Biginelli Reaction (Solvent-Free):
-
Reagent Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst (e.g., ZrCl₄, 10 mol%).[13]
-
Reaction: Heat the mixture in an oil bath at the optimized temperature (e.g., 100 °C) for the determined time (typically 30 minutes to 2 hours).[13]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Purification: Add a small amount of cold ethanol and stir. Collect the precipitated solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[13]
Visual Guides
Caption: Experimental workflow for the Biginelli reaction.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Biginelli Reaction [sigmaaldrich.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability | Scilit [scilit.com]
- 10. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jsynthchem.com [jsynthchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
overcoming common issues in dihydropyrimidine synthesis
Welcome to the Technical Support Center for dihydropyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Biginelli reaction and why is it a common method for this compound synthesis?
The Biginelli reaction is a one-pot, three-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1][2][3][4] It is widely used due to its simplicity, the ready availability of starting materials, and its ability to generate structurally diverse DHPMs, which are of significant pharmacological interest.[5][6]
Q2: My Biginelli reaction is giving a very low yield. What are the most common causes?
Low yields in the Biginelli reaction are a frequent issue.[1] The primary causes include:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. Classical methods using strong Brønsted acids like HCl can be inefficient for certain substrates.[6]
-
Inefficient Reaction Conditions: Temperature and reaction time play a crucial role. The reaction may require optimization of these parameters to proceed to completion.[1]
-
Purity of Reagents: Impurities in the starting materials can inhibit the reaction or lead to side products.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[7][8]
Q3: I'm observing a significant amount of side products. What are the most common ones and how can I avoid them?
The two most common side reactions in this compound synthesis via the Biginelli reaction are the formation of Hantzsch-type dihydropyridines and Knoevenagel condensation products.[1]
-
Hantzsch Dihydropyridine Formation: This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).[9][10][11][12] To minimize this, consider lowering the reaction temperature and carefully selecting your catalyst.
-
Knoevenagel Condensation: This is a competing reaction between the aldehyde and the β-ketoester. Optimizing the order of addition of reactants and choosing a suitable catalyst can help suppress this side reaction.[13]
Q4: How do I choose between a Brønsted acid and a Lewis acid catalyst?
Both Brønsted and Lewis acids can catalyze the Biginelli reaction.[14]
-
Brønsted acids (e.g., HCl, H₂SO₄) are the traditional catalysts.[15][16]
-
Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) have been shown to be highly effective, often providing higher yields under milder conditions.[2][17][18] The choice of catalyst can be substrate-dependent, and screening different catalysts is often recommended to find the optimal conditions for a specific reaction.
Q5: My this compound product is difficult to purify. What are some effective purification strategies?
Fortunately, many this compound products are sparingly soluble in common organic solvents like ethanol at room temperature, which simplifies purification.[19] A common and effective method is recrystallization .[20][21][22][23] The crude product can often be purified by dissolving it in a minimal amount of hot ethanol and allowing it to slowly cool, whereupon the pure product crystallizes out.[20][21][22] If the product precipitates directly from the reaction mixture upon cooling, it can often be isolated by simple filtration and washing with cold solvent.[19] For more challenging purifications, column chromatography may be necessary.
Troubleshooting Guides
Problem 1: Low Product Yield / Low Conversion
Symptoms: TLC or other analysis shows a significant amount of unreacted starting materials.
| Potential Cause | Troubleshooting Steps |
| Inactive or Inefficient Catalyst | - Ensure the catalyst is active and not degraded. - Optimize the catalyst loading (typically 5-20 mol%). - Screen different catalysts (e.g., switch from a Brønsted acid to a Lewis acid like Yb(OTf)₃ or FeCl₃).[2][17] |
| Suboptimal Reaction Temperature | - If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in a suitable solvent is a common practice. - For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer duration. |
| Incorrect Reaction Time | - Monitor the reaction progress by TLC to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields due to incomplete reaction or product degradation. |
| Poor Reactant Purity | - Ensure all starting materials (aldehyde, β-ketoester, urea/thiourea) are of high purity. Purify starting materials if necessary. |
| Inappropriate Solvent | - The choice of solvent can significantly affect yields.[24][25] While ethanol is common, other solvents like acetonitrile, or even solvent-free conditions, may be more effective for certain substrates.[19][26] |
Problem 2: Formation of Hantzsch Dihydropyridine Byproduct
Symptoms: Presence of an unexpected, often fluorescent, spot on the TLC plate. Mass spectrometry may show a peak corresponding to the dihydropyridine mass.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Higher temperatures can promote the decomposition of urea to ammonia, which then participates in the Hantzsch reaction.[9] Lowering the reaction temperature can significantly reduce the formation of this byproduct. |
| Presence of Ammonia | - Ensure the urea used is pure and has not decomposed. Avoid using ammonium-based catalysts if this side reaction is problematic. |
| Catalyst Choice | - The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Experiment with different Lewis acids to find one that favors the desired reaction. |
Problem 3: Formation of Knoevenagel Condensation Product
Symptoms: A byproduct is observed that corresponds to the condensation of the aldehyde and the β-ketoester.
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Condensation | - Modify the order of addition of reactants. Pre-forming the iminium intermediate by reacting the aldehyde and urea before adding the β-ketoester can sometimes minimize this side reaction. - Lowering the reaction temperature can also help to control the rate of the Knoevenagel condensation. |
| Catalyst Choice | - The acidity and nature of the catalyst can influence the rate of the Knoevenagel condensation. Switching to a milder or different type of catalyst may be beneficial. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of a Model this compound
Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Solvent-free | 90 | 4 | 70 | [26] |
| HCl | Ethanol | Reflux | 18 | 20-60 | [27] |
| Yb(OTf)₃ | Solvent-free | 100 | 0.5 | 95 | [2] |
| InCl₃ | Acetonitrile | Reflux | 2 | 92 | [2] |
| Montmorillonite-KSF | Solvent-free | Reflux | 1 | 92 | [28] |
| ZrCl₄ | Solvent-free | 100 | 0.5 | 94 | [19] |
Table 2: Effect of Solvent on the Yield of a Model Biginelli Reaction
Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea, catalyzed by Bismuth Nitrate
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 55 |
| Dichloromethane | 9.1 | 65 |
| Tetrahydrofuran (THF) | 7.5 | 70 |
| Ethanol | 24.6 | 85 |
| Acetonitrile | 37.5 | 95 |
Data adapted from a study on the influence of solvent on the Biginelli reaction.[24]
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using a Lewis Acid Catalyst (Yb(OTf)₃) under Solvent-Free Conditions
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and Ytterbium triflate (Yb(OTf)₃) (10 mol%).
-
Reaction: Heat the reaction mixture in an oil bath at 100°C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Add cold water to the solidified mixture and stir vigorously. Collect the resulting solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from hot ethanol if necessary.[2][19]
Protocol 2: Recrystallization of a this compound Product from Ethanol
-
Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, place the crystals in a desiccator under vacuum.[20][21]
Visualizations
Caption: Proposed mechanism of the Biginelli reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. BIGINELLI REACTION | PPT [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability | Scilit [scilit.com]
- 8. sctunisie.org [sctunisie.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unito.it [iris.unito.it]
- 16. A Brønsted acid catalysed enantioselective Biginelli reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. scispace.com [scispace.com]
- 28. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
Technical Support Center: Purification of Dihydropyrimidine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of dihydropyrimidine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound products?
A1: The most prevalent purification techniques for this compound derivatives are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product. For many this compound syntheses, simple precipitation and washing can yield analytically pure product.[1]
Q2: How can I remove unreacted starting materials from my this compound product?
A2: Removal of starting materials is a common purification challenge.
-
Recrystallization: This technique is effective if the solubility of the starting materials and the this compound product differ significantly in a chosen solvent system.[2][3]
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. By selecting an appropriate solvent system, starting materials can be eluted separately from the desired product.[4]
-
Acid-Base Extraction: If the starting materials or the product have acidic or basic functional groups, their solubility in aqueous and organic phases can be manipulated by adjusting the pH, allowing for separation.
Q3: My this compound product appears to be degrading during purification. What can I do?
A3: Dihydropyrimidines can be susceptible to oxidation, especially when exposed to light or certain chromatographic conditions.[4]
-
Protect from Light: Conduct purification steps, particularly column chromatography, with the apparatus shielded from light.[4]
-
Use Degassed Solvents: Oxygen in solvents can contribute to degradation. Using solvents that have been degassed can minimize this.
-
Avoid Harsh Conditions: Prolonged exposure to strong acids or bases, and high temperatures during recrystallization should be avoided if the compound is found to be sensitive.
Q4: I am having trouble with the solubility of my this compound product for purification. What are my options?
A4: Solubility issues are common.
-
Solvent Screening for Recrystallization: A wider range of solvents or solvent mixtures should be tested. Common systems include ethanol/water and isopropanol/water.[2]
-
Column Chromatography: For column chromatography, the crude product can be dissolved in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and then adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the resulting dry powder can be loaded onto the column.
-
Modify the Mobile Phase in HPLC: For preparative HPLC, adjusting the mobile phase composition, including the use of additives like trifluoroacetic acid (TFA) or triethylamine (TEA) (0.1-0.5%), can improve solubility and peak shape.[4]
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| "Oiling out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.[2] | 1. Reheat the mixture to dissolve the oil and add more hot solvent.[2]2. Try a lower boiling point solvent.3. Use a solvent pair, dissolving in a good solvent and adding a poor solvent until turbidity appears, then reheating to clarify before cooling.[2] |
| No Crystal Formation | The solution is too dilute (too much solvent used), or the solution is supersaturated.[2] | 1. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2]2. Evaporate some of the solvent to increase the concentration and allow to cool again.3. Place the solution in an ice bath to decrease solubility further.[2] |
| Colored Product | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[2] |
| Low Yield | Too much solvent was used, leading to product loss in the mother liquor, or premature crystallization occurred during hot filtration.[3] | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Pre-heat the funnel and filter paper for hot filtration to prevent clogging.[2][3] |
Column Chromatography Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system (Rf of the product is too high or too low, or spots are not well-resolved on TLC). | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the target compound and good separation from impurities.[4]2. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Tailing or Streaking of Bands | The compound is too polar for the silica gel, interacting too strongly with the stationary phase. This can be due to acidic silanol groups on the silica. | 1. Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-0.5%) for basic compounds or acetic acid for acidic compounds, to mask the active sites on the silica gel.[4]2. Use a different stationary phase, such as alumina or a bonded-phase silica. |
| Compound Stuck on the Column | The compound is highly polar and has very strong interactions with the stationary phase. | 1. Gradually increase the polarity of the mobile phase. A common sequence is from hexane/ethyl acetate to pure ethyl acetate, then to dichloromethane/methanol.2. If the compound is still retained, a small percentage of a stronger solvent like methanol can be added to the eluent. |
| Cracked or Channeled Column Bed | Improper packing of the column. | 1. Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.2. Do not let the column run dry; the solvent level should always be above the top of the stationary phase. |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol) and a boiling chip.[2]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, pre-heat a stemless funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution.[2]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 15-30 minutes.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine the optimal mobile phase by running TLC plates with the crude product in various solvent mixtures (e.g., hexane/ethyl acetate). The ideal system should give an Rf value of approximately 0.2-0.4 for the desired product and show good separation from impurities.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure. Ensure the packed bed is level and free of cracks.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample to the top of the silica bed. Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions in test tubes. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[4]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure using a rotary evaporator.[4]
Data Presentation
Table 1: Common Solvent Systems for this compound Purification
| Purification Technique | Common Solvents/Solvent Systems | Typical Ratios (v/v) | Notes |
| Recrystallization | Ethanol/Water[2] | Varies | Used as a solvent pair. |
| Isopropanol/Water[2] | Varies | Another common solvent pair. | |
| Acetonitrile/Methanol[3] | 1:1 | Effective for some chlorinated pyrimidine derivatives.[3] | |
| Column Chromatography | Hexane/Ethyl Acetate[4] | 9:1 to 1:1 | A good starting point for many this compound derivatives. |
| Dichloromethane/Methanol | 99:1 to 9:1 | For more polar dihydropyrimidines. | |
| Hexane/Acetone | 9:1 to 2:1 | An alternative to ethyl acetate systems. | |
| Preparative HPLC | Acetonitrile/Water | Gradient | Often with 0.1% TFA or formic acid. |
| Methanol/Water | Gradient | Also commonly used with acid modifiers. |
Visualizations
Caption: General workflow for the purification of this compound products.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Optimizing the Biginelli Reaction
Welcome to the technical support center for the Biginelli reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is producing a low yield of the desired dihydropyrimidinone (DHPM) and a significant amount of an unknown impurity. What are the likely by-products?
A1: Low yields in the Biginelli reaction are commonly attributed to the formation of specific by-products. The two most prevalent side products are:
-
Knoevenagel Condensation Product: This arises from the reaction between the aldehyde and the β-ketoester. It is a competing pathway that consumes the starting materials.[1]
-
Open-Chain Ureide Intermediate: This results from the failure of the intermediate formed after the addition of the β-ketoester to the N-acyliminium ion to cyclize and dehydrate. This can be due to insufficient activation or steric hindrance.[1][2]
Characterization by NMR and mass spectrometry is recommended for definitive identification of the by-products in your reaction mixture.[1]
Q2: How can I suppress the formation of the Knoevenagel condensation by-product?
A2: To favor the desired Biginelli pathway over the Knoevenagel condensation, several strategies can be employed:
-
Alter Stoichiometry: Using a slight excess of urea or thiourea (e.g., 1.2–1.5 equivalents) can shift the equilibrium towards the formation of the crucial N-acyliminium ion intermediate, which is central to the Biginelli reaction, thereby outcompeting the Knoevenagel pathway.[1]
-
Catalyst Selection: Employing a catalyst that selectively promotes the formation of the iminium intermediate can significantly improve product selectivity. Lewis acids are often effective in this regard.
-
Solvent-Free Conditions: Performing the reaction neat, sometimes with microwave irradiation, can accelerate the desired reaction and improve yields.[1]
Q3: My reaction seems to stall, and I am isolating the open-chain ureide intermediate. How can I promote the final cyclization step?
A3: Failure to cyclize is a common issue, particularly with sterically hindered substrates.[1] To drive the reaction to completion, consider the following:
-
Increase Catalyst Strength/Concentration: A stronger acid catalyst or a higher catalyst loading can enhance the rate of the final cyclization and dehydration steps.
-
Increase Temperature: Applying heat, such as refluxing in a suitable solvent like ethanol, provides the necessary activation energy for the ring closure.
-
Dehydrating Agent: In difficult cases, adding a dehydrating agent or using a Dean-Stark apparatus can help by removing water, thus driving the equilibrium towards the cyclized product.
Q4: Can the choice of catalyst influence by-product formation?
A4: Absolutely. The catalyst plays a crucial role in not only accelerating the reaction but also in directing its selectivity. Traditional Brønsted acids can be effective but may also promote side reactions. Modern catalysts, including various Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃), organocatalysts, and heterogeneous catalysts like clays or nanoparticles, have been shown to improve yields and reduce by-product formation by more effectively promoting the desired reaction pathway.[3][4][5] The choice of catalyst should be optimized for the specific substrates being used.
Troubleshooting Guides
Issue 1: Predominant Formation of Knoevenagel Adduct
| Potential Cause | Suggested Solution | Experimental Protocol |
| Suboptimal Stoichiometry | Use an excess of the urea/thiourea component (1.2-1.5 equivalents).[1] | General Procedure: In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea/thiourea (1.5 mmol). Add the catalyst and solvent (if applicable). Stir the reaction at the appropriate temperature and monitor by TLC. |
| Inefficient Catalyst | Switch to a Lewis acid catalyst that favors the formation of the N-acyliminium intermediate. | Catalyst Screening: Set up parallel reactions with different Lewis acid catalysts (e.g., FeCl₃, InBr₃, Yb(OTf)₃) at a loading of 10 mol%. Monitor the reactions by TLC to identify the catalyst that provides the highest conversion to the desired product with minimal Knoevenagel by-product. |
| Slow Reaction Kinetics | Consider solvent-free conditions, potentially with microwave heating, to accelerate the Biginelli reaction.[1] | Microwave-Assisted Synthesis: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and catalyst. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). Cool, and then proceed with work-up. |
Issue 2: Isolation of Open-Chain Ureide Intermediate
| Potential Cause | Suggested Solution | Experimental Protocol |
| Insufficient Acid Catalysis | Increase the concentration of the acid catalyst or switch to a stronger Brønsted acid (e.g., p-toluenesulfonic acid). | Protocol: To the reaction mixture containing the isolated open-chain ureide, add p-toluenesulfonic acid (20 mol%) and reflux in toluene using a Dean-Stark apparatus to remove water. Monitor the disappearance of the intermediate by TLC. |
| Low Reaction Temperature | Increase the reaction temperature to provide sufficient energy for the cyclization-dehydration step. | Thermal Promotion: Heat the reaction mixture to reflux in a suitable high-boiling solvent (e.g., ethanol, DMF). Monitor the progress of the reaction by TLC until the starting intermediate is consumed. |
| Steric Hindrance | Employ more forcing reaction conditions, such as higher temperatures and a stronger acid catalyst. | Forcing Conditions: Combine the sterically hindered substrates with a robust Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) and heat at a higher temperature (e.g., 110°C in DMSO) for an extended period (monitor by TLC). |
Data Presentation
Table 1: Effect of Catalyst on the Yield of DHPMs
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | None | Ethanol | RT | 540 | No Product | [6] |
| 2 | Benzaldehyde | p-TSA (20) | Ethanol | RT | 300 | 75 | [6] |
| 3 | Benzaldehyde | DIPEAc (20) | Ethanol | RT | 45 | 93 | [6] |
| 4 | 4-Chlorobenzaldehyde | TEBA (10) | Solvent-free | 100 | 45 | 95 | [7] |
| 5 | 3-Hydroxybenzaldehyde | TEBA (10) | Solvent-free | 100 | 30 | 90 | [7] |
| 6 | Benzaldehyde | [Cu(INA)₂(H₂O)₄] (10) | Ethanol | Reflux | 24h | 85 | [8] |
| 7 | Benzaldehyde | Cu(INA)₂-MOF (10) | Ethanol | Reflux | 24h | 99 | [8] |
p-TSA = para-Toluenesulfonic acid; DIPEAc = Diisopropylethylammonium acetate; TEBA = Benzyltriethylammonium chloride; [Cu(INA)₂(H₂O)₄] = Tetraaqua-bis(isonicotinato)copper(II); Cu(INA)₂-MOF = Copper-isonicotinate metal-organic framework.
Table 2: Influence of Solvent on Biginelli Reaction Yield
| Entry | Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | DIPEAc | Water | Reflux | 180 min | 55 | [6] |
| 2 | Benzaldehyde | DIPEAc | Methanol | Reflux | 150 min | 65 | [6] |
| 3 | Benzaldehyde | DIPEAc | Acetonitrile | Reflux | 120 min | 70 | [6] |
| 4 | Benzaldehyde | DIPEAc | Ethanol | Reflux | 60 min | 88 | [6] |
| 5 | Benzaldehyde | DIPEAc | Solvent-free | RT | 45 min | 96 | [6] |
Mandatory Visualizations
Caption: Competing pathways in the Biginelli reaction.
Caption: Troubleshooting workflow for Biginelli reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Biginelli Reaction Scale-Up: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the scale-up of the Biginelli reaction. The following sections address common issues encountered during large-scale synthesis of dihydropyrimidinones (DHPMs) and offer practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my Biginelli reaction yield significantly lower upon scale-up compared to the lab-scale synthesis?
Several factors can contribute to a decrease in yield during scale-up. These often relate to mass and heat transfer limitations, as well as changes in reagent addition and mixing efficiency.
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the stirring mechanism is appropriate for the vessel size and viscosity of the reaction mixture.
-
Poor Heat Transfer: The Biginelli reaction is often exothermic. On a larger scale, dissipating heat effectively is crucial. Poor heat transfer can lead to temperature gradients, causing decomposition of reactants or products and favoring the formation of byproducts.[1] It is important to equip the reactor with sufficient cooling capacity and calibrated temperature probes to monitor the internal temperature accurately.
-
Order of Reagent Addition: The sequence of adding reactants can influence the reaction outcome. On a large scale, the rate of addition becomes more critical. A slow, controlled addition of one reagent to a mixture of the others can sometimes prevent the formation of side products.
-
Catalyst Inefficiency: A catalyst that is effective on a small scale may not perform optimally in a larger volume. This could be due to deactivation, poor dispersion, or changes in the catalyst-to-substrate ratio. Re-optimization of the catalyst loading may be necessary.
2. I am observing the formation of significant amounts of impurities that were not present in my small-scale reaction. What are the likely side reactions and how can I minimize them?
Common side reactions in the Biginelli synthesis become more pronounced during scale-up.
-
Hantzsch Dihydropyridine Formation: Under certain conditions, a competing Hantzsch-type reaction can occur, leading to the formation of dihydropyridine byproducts.
-
Knoevenagel Condensation: The aldehyde and the β-ketoester can undergo a Knoevenagel condensation, which can be a competing pathway.[2]
-
Self-Condensation of Reactants: Aldehydes can undergo self-condensation, especially at elevated temperatures.
-
Decomposition: Harsh acidic conditions and high temperatures can lead to the decomposition of both the starting materials and the desired dihydropyrimidinone product.[2]
To minimize these side reactions:
-
Optimize Reaction Temperature: Carefully control the reaction temperature to find the optimal balance between reaction rate and byproduct formation.
-
Select a Milder Catalyst: Employing milder Lewis acids or solid acid catalysts can sometimes improve selectivity compared to strong Brønsted acids like HCl.[3][4]
-
Control Stoichiometry: Ensure the accurate addition of all reactants. An excess of one component can favor side reactions.
3. My product is difficult to purify at a larger scale. What are some common work-up and purification challenges?
Scaling up purification presents its own set of challenges.
-
Product Precipitation: The product often precipitates from the reaction mixture. On a large scale, this can lead to a thick slurry that is difficult to stir and filter. The choice of solvent and the cooling rate are critical for obtaining a crystalline product that is easy to handle.
-
Emulsion Formation during Extraction: If a liquid-liquid extraction is used, emulsion formation can be more problematic on a larger scale.
-
Recrystallization Issues: Finding a suitable solvent system for recrystallization that is both effective and practical for large volumes can be challenging.
To address these issues:
-
Optimize Crystallization Conditions: Screen different solvents or solvent mixtures to find conditions that yield a product with good crystal morphology. A slower cooling rate can often lead to larger, purer crystals.
-
Antisolvent Addition: Consider the use of an antisolvent to induce crystallization, which can sometimes provide better control over the process.
-
Filtration and Washing: Ensure that the filtration setup is adequate for the scale of the reaction. Thorough washing of the filter cake is crucial to remove entrapped impurities.
Data Presentation: Catalyst and Solvent Effects on Yield
The choice of catalyst and solvent is critical for a successful Biginelli reaction. The following tables summarize the performance of various catalytic systems and the influence of different solvents on the reaction yield.
Table 1: Comparison of Different Catalysts for the Biginelli Reaction
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Temperature (°C) | Time | Yield (%) |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 h | 70 |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 18 h | 45 |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | - | Moderate to good |
| [Btto][p-TSA] | Benzaldehyde | Ethyl acetoacetate | Thiourea | Solvent-free | 90 | 30 min | 95 |
| ZrCl₄ | Benzaldehyde | Ethyl acetoacetate | Thiourea | Solvent-free | 100 | 1.5-2 h | High |
Data compiled from multiple sources for comparison.[2][5]
Table 2: Effect of Solvent on the Yield of the Biginelli Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Ethanol | 24.3 | Moderate |
| Acetonitrile | 37.5 | High |
| Dichloromethane | 8.9 | Low |
| Toluene | 2.4 | Low |
| Water | 80.1 | High (with appropriate catalyst) |
| Solvent-free | - | Often High |
Yields are qualitative and depend on the specific reactants and catalyst used. Data is indicative of general trends.[6][7]
Experimental Protocols
Protocol 1: Catalyst Screening for a Scale-Up Batch
This protocol outlines a general procedure for screening different catalysts to optimize the yield of the Biginelli reaction for a specific set of substrates.
-
Preparation: In parallel reactors or round-bottom flasks, place the aldehyde (1 equivalent) and the β-ketoester (1 equivalent).
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., 10 mol% of various Lewis acids such as ZnCl₂, FeCl₃, or a Brønsted acid like p-TsOH).
-
Urea/Thiourea Addition: Add urea or thiourea (1.5 equivalents) to each reaction mixture.
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) and stir for a set period (e.g., 2-4 hours).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Analysis: After the reaction is complete, cool the mixtures to room temperature. Add cold water to precipitate the product. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Comparison: Compare the yield and purity of the product obtained with each catalyst to identify the most effective one for scale-up.
Protocol 2: Troubleshooting Low Yield via Temperature Optimization
This protocol is designed to identify the optimal reaction temperature to maximize yield and minimize byproduct formation.
-
Setup: In a reactor equipped with a temperature probe and a controlled heating/cooling system, charge the aldehyde, β-ketoester, and the chosen catalyst.
-
Reaction Initiation: Begin stirring and add the urea/thiourea.
-
Temperature Gradient (or Parallel Reactions):
-
Gradient: Slowly ramp the temperature of the reaction mixture (e.g., from 60 °C to 120 °C) over several hours, taking samples at regular temperature intervals.
-
Parallel: Set up multiple reactions at different, constant temperatures (e.g., 70 °C, 80 °C, 90 °C, 100 °C).
-
-
Analysis: Analyze the samples by HPLC to determine the concentration of the desired product and key impurities at each temperature.
-
Optimization: Plot the yield of the product and the level of impurities as a function of temperature to determine the optimal operating temperature for the scale-up.
Visualizations
Caption: A workflow diagram for troubleshooting common issues in Biginelli reaction scale-up.
Caption: A simplified diagram illustrating the widely accepted iminium-based reaction pathway for the Biginelli reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. sctunisie.org [sctunisie.org]
- 7. jsynthchem.com [jsynthchem.com]
troubleshooting Hantzsch dihydropyridine formation in Biginelli reaction
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the common issue of Hantzsch dihydropyridine formation and other challenges encountered during the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to frequently asked questions and detailed guidance to address specific issues you might encounter during your experiments.
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this byproduct and how can I avoid it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs due to a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.[1][2]
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway.[1] Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct. For instance, using sulfated zirconia as a catalyst, a decrease in temperature from 100°C to 60°C can shift the product distribution in favor of the desired Biginelli product.
-
Catalyst Choice: The selection of a catalyst can greatly influence the selectivity between the Biginelli and Hantzsch pathways.[1] Some catalysts may preferentially promote one pathway over the other. For example, nanoZnO can be used to selectively synthesize the Biginelli product at 60°C under solvent-free conditions, while at higher temperatures (120-140°C) in water, it favors the Hantzsch product.[2]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1]
-
Nitrogen Source: The Biginelli reaction specifically utilizes urea or thiourea. The Hantzsch reaction, on the other hand, typically uses an ammonium salt as the nitrogen source.[3] Ensuring the purity of your urea and avoiding ammonium-based catalysts can prevent the formation of the Hantzsch byproduct.
Q2: I am observing a low yield of my desired dihydropyrimidinone (DHPM) product. What are the potential causes and how can I improve the yield?
A2: Low conversion in the Biginelli reaction can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount. For instance, when using HCl as a catalyst for the reaction of benzaldehyde, urea, and ethyl acetoacetate, a concentration of 20 mol% has been shown to give the maximum yield.[4]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate adjustment in temperature to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial. A study using a gluconic acid aqueous solution (GAAS) as a catalyst found that increasing the reaction time from 4 to 6 hours at 60°C significantly improved the yield of the DHPM product.[5]
-
Solvent Selection: The choice of solvent can impact reactant solubility and reaction rates. While ethanol is commonly used, other solvents or even solvent-free conditions have been shown to enhance yields for specific substrates.[6]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side products. Always use high-purity starting materials.
Q3: My crude product is difficult to purify. What are the likely impurities and how can I remove them?
A3: Besides the Hantzsch dihydropyridine, other side products such as Knoevenagel condensation products and N-acylureas can complicate purification.
Troubleshooting Steps:
-
Characterization of Impurities: Use analytical techniques like NMR and mass spectrometry to identify the structure of the impurities.
-
Minimizing Knoevenagel Condensation: This side reaction between the aldehyde and the β-ketoester can be minimized by careful selection of the catalyst and reaction conditions. Lowering the temperature can help control the rate of this side reaction.
-
Purification Techniques: Recrystallization is often an effective method for purifying the DHPM product. Column chromatography can also be employed to separate the desired product from closely related impurities.
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield and selectivity of the Biginelli reaction.
Table 1: Effect of Temperature on Biginelli Product Yield
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Gluconic Acid (aq) | 40 | 6 | ~65 | [5] |
| Gluconic Acid (aq) | 60 | 6 | 90 | [5] |
| Gluconic Acid (aq) | 80 | 6 | ~85 | [5] |
| Gluconic Acid (aq) | 100 | 6 | ~82 | [5] |
| HCl (20 mol%) | 90 | 0.5 | 92 | [4] |
Table 2: Catalyst and Condition Effect on Product Selectivity
| Catalyst | Reactants | Conditions | Main Product | Reference |
| nanoZnO | Aldehyde, β-ketoester, Urea | 60°C, solvent-free | Biginelli (DHPM) | [2] |
| nanoZnO | Aldehyde, β-ketoester, Urea | 120-140°C, water | Hantzsch (DHP) | [2] |
| Bentonitic Clay | Benzaldehyde, Ethyl Acetoacetate, Urea | IR radiation, solventless | Biginelli (DHPM) | [7] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]
Visualizations
Diagram 1: Troubleshooting Workflow for Biginelli Reaction
References
troubleshooting low conversion rates in dihydropyrimidine synthesis
Welcome to the Technical Support Center for dihydropyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is resulting in a low yield of the desired this compound. What are the most common causes?
Low conversion rates in the Biginelli reaction can be attributed to several factors ranging from suboptimal reaction conditions to the purity of your starting materials. Key areas to investigate include:
-
Catalyst Inefficiency: The catalyst, whether a Brønsted or Lewis acid, is crucial for the reaction to proceed efficiently. If you are using a reusable catalyst, it may require regeneration to restore its activity. For acid catalysts like HCl, ensure the concentration is appropriate.[1]
-
Suboptimal Reaction Conditions: Reaction time and temperature play a significant role. The reaction may need more time to reach completion, or a moderate increase in temperature could improve the rate.[1] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).
-
Reactant Purity: Impurities present in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side reactions.[1] Ensure all starting materials are of high purity.
-
Solvent Choice: The solvent can impact the solubility of reactants and the overall reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1][2]
Q2: I'm observing the formation of a significant byproduct. What could it be and how can I minimize it?
A common byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), creating a competing reaction pathway.[1]
To minimize the formation of this byproduct:
-
Control the Temperature: Higher temperatures tend to favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote one pathway over the other.[1]
-
Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia, thereby reducing the likelihood of the competing Hantzsch reaction.[1]
-
Knoevenagel Condensation: Another possible side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester.[2] Using a catalyst that selectively promotes the desired iminium pathway can help to improve product selectivity.[2]
Q3: My reaction seems to have stalled, with a lot of unreacted starting materials remaining. How can I drive the reaction to completion?
Incomplete reactions are often due to issues with reaction kinetics or equilibrium. To push the reaction forward:
-
Increase Reaction Time or Temperature: As a first step, extending the reaction time or moderately increasing the temperature can often lead to higher conversion.[1] Monitor the reaction by TLC to determine the optimal duration.
-
Catalyst Addition: If you are not already using a catalyst, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the crucial cyclization and dehydration steps.[1] If a catalyst is already in use, consider increasing its loading or switching to a more efficient one.
-
Reagent Stoichiometry: A slight excess of urea is often used to drive the reaction to completion.[3]
-
Water Removal: The final step of the Biginelli reaction is a dehydration. Removing water as it is formed, for example by using a Dean-Stark apparatus with a suitable solvent, can help shift the equilibrium towards the product.
Q4: Should I perform the Biginelli reaction in a solvent or under solvent-free conditions?
Solvent-free conditions have gained popularity for the Biginelli reaction due to several advantages:
-
Environmental: Reduces the use and disposal of hazardous solvents.[2]
-
Economic: Saves on solvent costs and can simplify the purification process.[2]
-
Efficiency: Can lead to shorter reaction times and higher yields.[1][2]
However, the optimal choice is often substrate-dependent. While many reactions perform well without a solvent, in some cases, polar solvents may be beneficial.[2] Ball-milling is another effective solvent-free technique that has demonstrated excellent yields, sometimes even without a catalyst.[2]
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low conversion rates in this compound synthesis.
Quantitative Data Summary
The choice of catalyst, solvent, and reaction temperature can significantly impact the yield of the Biginelli reaction. The following tables summarize reported yields under various conditions.
Table 1: Effect of Different Catalysts on Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | Solvent-free | - | - | Increased yields | [4] |
| ZrCl₄ | - | - | - | - | [2] |
| Sulfated Zirconia | - | 60 | 2-4 | - | [1] |
| Ionic Liquids | Solvent-free | - | - | High yields | [2] |
| Metal Triflates | Solvent-free | - | - | High yields | [2] |
| Clays | - | - | - | - | [2] |
| Supported Cu(II) | Solventless | 100 | 0.17 | 94 | [5] |
| [BCMIM][Cl] | Solvent-free | - | - | Good yields | [6] |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ethanol | Supported Cu(II) | Reflux | 10 | Low to moderate | [5] |
| DMF | Supported Cu(II) | Reflux | 10 | Low to moderate | [5] |
| CH₃CN | Supported Cu(II) | Reflux | 10 | Low to moderate | [5] |
| THF | Supported Cu(II) | Reflux | 10 | Low to moderate | [5] |
| CHCl₃ | Supported Cu(II) | Reflux | 10 | Low to moderate | [5] |
| Solvent-free | Supported Cu(II) | 100 | 10 | 94 | [5] |
| Ethanol | Hydrogel | Reflux | 6 | 94 | [7] |
Table 3: Effect of Temperature on Reaction Yield
| Temperature (°C) | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 100 | [Cu(INA)₂(H₂O)₄] | Solvent-free | - | 90 | [8] |
| 80 | [Cu(INA)₂(H₂O)₄] | Solvent-free | - | ~90 | [8] |
| 50 | [Cu(INA)₂(H₂O)₄] | Solvent-free | - | 25 | [8] |
| 60-100 | Lewis acids | - | 60 | Highest at 100 | [9] |
Key Experimental Protocols
General Procedure for the Biginelli Reaction using a Solid Acid Catalyst:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[1]
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).[1]
-
Stir the mixture at a controlled temperature, for example, 60°C.[1]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]
-
Add a small amount of ethanol and stir for 5 minutes.[1]
-
Filter the solid product and wash with cold ethanol.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[1]
General Procedure for the Biginelli Reaction under Solvent-Free Conditions:
-
In a flask, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), thiourea (1.5 mmol), and a catalyst such as ZrCl₄ (10 mol%).[2]
-
Heat the reaction mixture, for instance, in an oil bath at 100°C for the appropriate time (typically 1.5-2 hours).[2]
-
Monitor the reaction by TLC until the starting materials are consumed.[2]
-
Cool the reaction mixture to room temperature.
-
Add cold water to the solidified mixture and stir vigorously.
-
Collect the resulting solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.[2]
Visualized Reaction Pathway and Workflow
Simplified Biginelli Reaction Mechanism
The generally accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.
Caption: The accepted N-acyliminium ion pathway for the Biginelli reaction.
General Experimental Workflow
The following diagram outlines the typical step-by-step process for performing and troubleshooting the Biginelli synthesis.
Caption: Standard laboratory workflow for this compound synthesis and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected side reactions encountered during pyrimidine synthesis. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.
Biginelli Reaction Troubleshooting
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea. While widely used, it is susceptible to several side reactions that can significantly impact yield and purity.
Frequently Asked Questions (FAQs): Biginelli Reaction
Q1: My Biginelli reaction is yielding a significant amount of a yellow, fluorescent byproduct instead of the expected dihydropyrimidinone (DHPM). What is this byproduct and how can I minimize its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter being formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.
Troubleshooting Strategies:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Lewis acids may favor one pathway over the other.[1]
-
Order of Addition: Adding urea as the last reactant can sometimes help minimize its decomposition into ammonia.[1]
Q2: I am observing a low yield of my desired dihydropyrimidinone (DHPM) with a significant amount of unreacted starting materials.
A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.
Troubleshooting Strategies:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[1]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Solvent Choice: The solvent can impact reactant solubility and reaction rate. While ethanol is common, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[1]
-
Purity of Reactants: Impurities in the starting materials (aldehyde, β-ketoester, or urea) can inhibit the reaction. Ensure high purity of all reactants.
Quantitative Data: Catalyst and Solvent Effects on Biginelli Reaction Yield
The selection of catalyst and solvent plays a crucial role in maximizing the yield of the desired DHPM while minimizing side reactions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | Reflux | 18 | 20-60 |
| Yb(OTf)₃ | Acetonitrile | Reflux | 4-6 | 85-95 |
| InCl₃ | Dichloromethane | Reflux | 6-10 | 80-92 |
| FeCl₃·6H₂O | Solvent-free | 100-105 | 0.5-1 | 88-96 |
| Bi(OTf)₃ | Acetonitrile | Reflux | 1.5-2.5 | 90-98 |
Data compiled from various sources.
Experimental Protocol: Minimizing Hantzsch Dihydropyridine Byproduct
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 0.1 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.1 mmol).
-
Add acetonitrile (10 mL) and stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure DHPM.
Visualizations: Biginelli Reaction Pathways and Troubleshooting
Caption: Competing pathways in the Biginelli reaction.
Caption: Troubleshooting workflow for the Biginelli reaction.
Pinner Pyrimidine Synthesis Troubleshooting
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions.
Frequently Asked Questions (FAQs): Pinner Synthesis
Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the likely side reactions?
A1: Common side reactions in the Pinner synthesis include:
-
Self-condensation of the 1,3-dicarbonyl compound: This is especially prevalent under basic conditions.
-
Hydrolysis of the amidine: Amidines are susceptible to hydrolysis, particularly if water is present in the reaction mixture.
-
Incomplete cyclization: The intermediate may fail to cyclize to form the pyrimidine ring.
Troubleshooting Strategies:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and prone to hydrolysis.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of intermediates and starting materials.
-
Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.
Experimental Protocol: Optimized Pinner Synthesis
This protocol is designed to minimize side reactions and maximize the yield of the desired pyrimidine.
Materials:
-
1,3-Diketone (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (e.g., acetamidine hydrochloride) (11 mmol)
-
Sodium ethoxide (11 mmol)
-
Anhydrous ethanol (50 mL)
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.
-
In a round-bottom flask, dissolve the amidine hydrochloride (11 mmol) in anhydrous ethanol (30 mL).
-
Carefully add sodium ethoxide (11 mmol) to the stirred solution. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Add the 1,3-diketone (10 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully neutralize the mixture with 1M HCl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
von Meyer Reaction Troubleshooting
The von Meyer synthesis is a classic method for preparing pyrimidines from the reaction of a 1,3-dicarbonyl compound with an N-cyanoguanidine or other activated amidines.
Frequently Asked Questions (FAQs): von Meyer Synthesis
Q1: What are the common challenges and side reactions in the von Meyer synthesis?
A1: The von Meyer synthesis can be prone to the formation of regioisomers if an unsymmetrical 1,3-dicarbonyl compound is used. Additionally, side reactions can occur due to the reactivity of the N-cyanoguanidine, including self-condensation or reaction with the solvent.
Troubleshooting Strategies:
-
Control of Regioselectivity: The choice of solvent and catalyst can influence the regioselectivity of the cyclization.
-
Reaction Conditions: Careful control of the reaction temperature and time is crucial to prevent the decomposition of starting materials and the formation of byproducts.
(Note: Detailed quantitative data and specific troubleshooting protocols for the von Meyer reaction are less commonly reported in recent literature compared to the Biginelli and Pinner syntheses.)
References
Validation & Comparative
A Researcher's Guide to Measuring Dihydropyrimidine Dehydrogenase (DPD) Activity: A Comparative Analysis of Key Analytical Methods
For researchers, scientists, and drug development professionals, the accurate measurement of dihydropyrimidine dehydrogenase (DPD) activity is crucial for both fundamental research and clinical applications, particularly in the context of fluoropyrimidine chemotherapy. This guide provides a comprehensive comparison of three primary analytical methods for determining DPD activity: Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
DPD is the rate-limiting enzyme in the catabolism of pyrimidines and is responsible for the breakdown of more than 80% of the widely used anticancer drug 5-fluorouracil (5-FU).[1][2][3] Patients with deficient DPD activity are at a high risk of severe, and sometimes lethal, toxicity when treated with standard doses of 5-FU or its prodrugs like capecitabine.[1][4] Therefore, reliable methods to assess DPD activity are essential for personalizing treatment strategies and ensuring patient safety.
This guide delves into the experimental protocols, performance characteristics, and underlying principles of each method, offering a clear, data-driven comparison to aid in the selection of the most appropriate technique for specific research or clinical needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for DPD activity depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the three methods discussed in this guide.
| Parameter | Spectrophotometry | HPLC-UV | LC-MS/MS |
| Principle | Measures the decrease in absorbance of NADPH at 340 nm as it is consumed during the DPD-catalyzed reduction of a substrate (e.g., uracil or 5-FU).[5] | Separates the substrate (e.g., uracil) from its product (dihydrouracil) chromatographically, followed by quantification using UV detection.[6][7] | Separates the substrate and product, and uses mass spectrometry for highly specific and sensitive detection and quantification.[8][9][10] |
| Limit of Quantification (LOQ) | Higher, less sensitive. | Uracil: 2.5 ng/mL; Dihydrouracil: 6.75 ng/mL.[7] | Uracil: 1 ng/mL; Dihydrouracil: 10 ng/mL[11][12]; Dihydrothymine: 54 µg/L (0.4 µmol/L).[8] |
| Linearity Range | 0.15–4.0 mg/mL of protein.[5] | Uracil: 2.5–80 ng/mL; Dihydrouracil: 6.75–200 ng/mL.[7] | Uracil: 5–500 ng/mL; Dihydrouracil: 40–500 ng/mL.[6] |
| Precision (CV%) | Intra-assay and Inter-assay CVs available.[5] | Within-run and between-run precision < 5.94%.[7] | Intra-assay and Inter-assay variations < 7%.[8] |
| Sample Type | Peripheral Blood Mononuclear Cells (PBMCs).[4][5] | Plasma.[6][7] | Peripheral Blood Mononuclear Cells (PBMCs), Plasma.[8][9] |
| Turnaround Time | Relatively rapid. | Analytical run time of approximately 15 minutes.[7] | Analytical run time of approximately 10 minutes.[8] |
| Throughput | Can be adapted for higher throughput. | Moderate. | High, especially with automation.[9][10] |
| Specificity | Lower, potential for interference from other NADPH-consuming enzymes. | Good, but can be affected by co-eluting compounds. | Very high, based on mass-to-charge ratio. |
| Cost | Low. | Moderate. | High. |
DPD Enzymatic Pathway
The fundamental reaction catalyzed by DPD is the reduction of uracil or thymine to their respective dihydropyrimidines. This is the first and rate-limiting step in pyrimidine catabolism. The same pathway is responsible for the breakdown of the chemotherapeutic agent 5-fluorouracil (5-FU).
Experimental Workflows and Protocols
This section provides detailed diagrams and protocols for the three analytical methods.
Spectrophotometric Assay
This method offers a simple and cost-effective way to measure DPD activity by monitoring the consumption of NADPH.[4][5]
Experimental Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis: Resuspend the PBMC pellet in a lysis buffer (e.g., potassium phosphate buffer with protease inhibitors) and lyse the cells by sonication or freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) to pellet cell debris. The supernatant contains the cytosolic DPD enzyme.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford assay.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), MgCl₂, NADPH, and the PBMC lysate.
-
Initiate Reaction: Start the reaction by adding the substrate (uracil or 5-FU).
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at 37°C for a defined period (e.g., 10-15 minutes).
-
Calculation: Calculate the DPD activity as the rate of NADPH oxidation per milligram of protein, using the molar extinction coefficient of NADPH.
High-Performance Liquid Chromatography (HPLC-UV) Assay
This method provides improved specificity over spectrophotometry by physically separating the product from the substrate before quantification.[6][7]
Experimental Protocol:
-
Sample Collection: Collect blood in EDTA tubes and centrifuge to obtain plasma.
-
Protein Precipitation: To 100 µL of plasma, add a protein precipitating agent like acetonitrile, vortex, and centrifuge.
-
Solid Phase Extraction (SPE): Condition an SPE cartridge. Load the supernatant from the previous step onto the cartridge. Wash the cartridge to remove interfering substances. Elute the analytes (uracil and dihydrouracil) with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a C18 column.
-
Chromatographic Conditions: Use a mobile phase, for example, a potassium phosphate buffer, with a specific flow rate to achieve separation.
-
UV Detection: Monitor the eluent at two different wavelengths, typically around 265 nm for uracil and 210 nm for dihydrouracil.[6]
-
Quantification: Create a standard curve using known concentrations of uracil and dihydrouracil. Quantify the analytes in the sample by comparing their peak areas to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay
This is the most sensitive and specific method, utilizing mass spectrometry for detection, which allows for the accurate quantification of DPD activity even at low levels.[8][9][10]
Experimental Protocol:
-
Sample Preparation:
-
For plasma: To a small volume of plasma (e.g., 50 µL), add an internal standard (a stable isotope-labeled version of the analyte).
-
For PBMCs: Lyse the cells as described for the spectrophotometric assay.
-
-
Protein Precipitation: Add a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins. Vortex and then centrifuge at high speed.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Injection: Inject the prepared sample into the LC-MS/MS system.
-
Chromatography: Use a suitable column (e.g., HSS T3) and a gradient elution program to separate the analytes.[11][12]
-
Mass Spectrometry: The eluent is introduced into the mass spectrometer. Analytes are ionized (e.g., using electrospray ionization) and detected using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and a specific product ion, which provides very high selectivity.
-
-
Quantification: The concentration of the analyte is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of the analyte and internal standard.
Conclusion
The selection of an appropriate analytical method for DPD activity is a critical decision that should be based on the specific requirements of the study.
-
Spectrophotometry is a viable option for initial screenings or in settings with limited resources, due to its simplicity and low cost. However, its lower specificity can be a limitation.
-
HPLC-UV offers a good balance between performance and cost, providing better specificity than spectrophotometry. It is suitable for many research and clinical applications where moderate sensitivity is sufficient.
-
LC-MS/MS stands out as the gold standard for DPD activity measurement due to its superior sensitivity, specificity, and high-throughput capabilities, especially when automated.[8][9][10] It is the preferred method for clinical diagnostic applications and for research requiring precise and accurate quantification of DPD activity, particularly at low levels.
By understanding the principles, performance characteristics, and experimental protocols of these methods, researchers and clinicians can make informed decisions to advance their work in this important area of pharmacology and personalized medicine.
References
- 1. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound dehydrogenase (DPD) polymorphisms knocking on the door - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 4. Spectrophotometric methods as a novel screening approach for analysis of this compound dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. A Simple and Rapid UPLC-UV Method for Detecting DPD Deficiency in Patients With Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-electrospray tandem mass spectrometry for rapid determination of this compound dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
Characterization of Dihydropyrimidine Derivatives: A Comparative Guide to NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Dihydropyrimidine (DHPM) derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antiviral, and antitumor properties. The robust characterization of these compounds is paramount for structure elucidation, purity assessment, and advancing drug discovery efforts. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the characterization of this compound derivatives, supported by experimental data and detailed protocols.
Data Presentation: Comparative Spectroscopic Data
The structural confirmation of synthesized this compound derivatives relies heavily on spectroscopic data. Below is a summary of representative ¹H NMR, ¹³C NMR, and mass spectrometry data for select compounds, showcasing the characteristic signals that aid in their identification.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| Isopropyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 10.20 (s, 1H, N3-H), 9.52 (s, 1H, N1-H), 9.39 (s, 1H, OH), 7.00 (d, J = 8.4 Hz, 2H, Ar-H), 6.70 (d, J = 8.4 Hz, 2H, Ar-H), 5.04 (br s, 1H, C4-H), 4.86–4.77 (m, 1H, isopropyl-CH), 2.27 (s, 3H, C6-CH₃), 1.16 (d, J = 6.4 Hz, 3H, isopropyl-CH₃), 1.00 (d, J = 6.4 Hz, 3H, isopropyl-CH₃)[1] | 173.83 (C2), 164.68 (C=O), 156.87, 144.24, 134.25, 127.70, 115.07, 101.41 (Aromatic & C5), 66.72 (isopropyl-CH), 53.67 (C4), 21.72, 21.43 (isopropyl-CH₃), 17.05 (C6-CH₃)[1] | MS (ESI⁺) m/z 306.20 [M]⁺[1] |
| Isopropyl 4-(3-hydroxy-4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 10.22 (s, 1H, N3-H), 9.53 (s, 1H, N1-H), 8.98 (s, 1H, OH), 6.77 (s, 1H, Ar-H), 6.72 (d, J = 8.0 Hz, 1H, Ar-H), 6.60 (d, J = 8.0 Hz, 1H, Ar-H), 5.06 (br s, 1H, C4-H), 4.89–4.80 (m, 1H, isopropyl-CH), 3.72 (s, 3H, OCH₃), 2.27 (s, 3H, C6-CH₃), 1.17 (d, J = 6.4 Hz, 3H, isopropyl-CH₃), 1.03 (d, J = 6.4 Hz, 3H, isopropyl-CH₃)[1] | 174.56 (C2), 165.23 (C=O), 147.81, 146.65, 144.76, 135.20, 119.17, 115.90, 111.62, 101.85 (Aromatic & C5), 67.23 (isopropyl-CH), 56.15 (OCH₃), 54.25 (C4), 22.19, 21.95 (isopropyl-CH₃), 17.52 (C6-CH₃)[1] | MS (ESI⁺) m/z 336.78 [M]⁺[1] |
| Ethyl 1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4.16 (q, J = 7.1 Hz, 2 H), 4.01 (d, J = 1.1 Hz, 2 H), 3.17 (s, 3 H), 2.92 (s, 3 H), 2.46 (t, J = 1.3 Hz, 3 H), 1.28 (t, J = 7.1 Hz, 3 H)[2] | 165.9 (C=O), 154.8 (C2), 150.8, 98.3, 59.8, 48.5, 34.2, 29.8, 14.8, 13.2[2] | HRMS (HESI) m/z calcd for C₁₀H₁₇N₂O₃ [M+H]⁺ 213.1234, found 213.1234[2] |
| Benzyl 1,3,6-trimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 7.39–7.32 (m, 5 H), 5.19 (s, 2 H), 4.08 (d, J = 1.0 Hz, 2 H), 3.55 (s, 3 H), 3.41 (s, 3 H), 2.47 (d, J = 1.0 Hz, 3 H)[2] | 180.8 (C2), 165.0 (C=O), 149.9, 136.0, 128.6, 128.30, 128.17, 100.9, 66.3, 47.9, 43.0, 38.0, 16.4[2] | HRMS (HESI) m/z calcd for C₁₅H₁₉N₂O₂S [M+H]⁺ 291.1162, found 291.1160[2] |
Note on Tautomerism: The characterization of some this compound derivatives by NMR can be complicated by the presence of tautomers. This can result in a larger than expected number of signals. High-temperature NMR spectroscopy can be a useful technique to coalesce these signals, simplifying the spectra and aiding in structural elucidation.[3]
Experimental Protocols
The synthesis and characterization of this compound derivatives often follow a standardized workflow. The Biginelli reaction, a one-pot multicomponent reaction, is the most common synthetic route.[4][5]
General Synthesis of Dihydropyrimidinones via Biginelli Reaction
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent such as ethanol or dimethylformamide.[4]
-
Catalysis: Add a catalytic amount of an acid, such as hydrochloric acid or ammonium chloride.[6]
-
Reaction Conditions: The reaction mixture can be stirred at room temperature, heated to reflux, or subjected to microwave irradiation to facilitate the reaction.[4][6] Reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured into crushed ice or cold water to precipitate the product.[4]
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[4]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer, for instance, a 300 MHz or 400 MHz instrument.[1][7]
-
Data Acquisition: Record ¹H NMR spectra to observe the chemical shifts, coupling constants, and integration of protons.
-
¹³C NMR: Obtain ¹³C NMR spectra, often with techniques like DEPT, to identify the carbon framework of the molecule.[1]
-
2D NMR: For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.[8]
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[1]
-
Data Acquisition: Obtain the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[2]
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
References
- 1. Design and Synthesis of New this compound Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rjpn.org [rjpn.org]
- 5. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 8. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]
comparative analysis of catalysts for the Biginelli reaction
A Comparative Analysis of Catalysts for the Biginelli Reaction: A Guide for Researchers
The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, stands as a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. These scaffolds are of significant interest to the pharmaceutical industry due to their diverse biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The efficiency of this reaction is heavily reliant on the choice of catalyst. This guide provides a comparative analysis of various catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their synthetic needs.
Performance Comparison of Catalysts
The efficacy of a catalyst in the Biginelli reaction is typically assessed based on reaction yield, reaction time, and the required reaction conditions. The following table summarizes the performance of a selection of catalysts, ranging from classical Brønsted acids to modern heterogeneous nanocatalysts and organocatalysts, under various experimental setups.
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea/Thiourea | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 18 h | 40-60 | [1] |
| Yb(OTf)₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 100 | 20 min | 95 | [2] |
| Fe₂CuAl₂O₇ Nanocatalyst | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Water | 80 | 15 min | 97 | [3][4] |
| Chiral Phosphoric Acid | Benzaldehyde | Ethyl acetoacetate | Urea | Dichloromethane | 40 | 24 h | 86 (94% ee) | [5][6] |
| Tris(pentafluorophenyl)borane | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 4 h | 76 | [7] |
| Dicalcium Phosphate | Benzaldehyde | Acetylacetone | Urea | Ethanol | Reflux | 25 min | 96 | |
| Iron(III) Nitrate | Acetophenone | Benzaldehyde | Urea | Solvent-free (grinding) | Room Temp. | 5 min | 92 | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Classical Brønsted Acid Catalysis: HCl
This protocol represents the original method developed by Pietro Biginelli.[1]
-
Materials: An aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), ethanol (10 mL), and concentrated hydrochloric acid (0.5 mL).
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add the catalytic amount of concentrated HCl to the mixture.
-
Heat the mixture to reflux with constant stirring for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir.
-
The precipitated solid product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure dihydropyrimidinone.
-
Lewis Acid Catalysis: Ytterbium (III) Triflate (Yb(OTf)₃)
This method offers a significant improvement in terms of reaction time and yield under solvent-free conditions.[2]
-
Materials: An aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and Yb(OTf)₃ (1 mol%).
-
Procedure:
-
Combine the aldehyde, ethyl acetoacetate, urea, and Yb(OTf)₃ in a reaction vessel.
-
Heat the solvent-free mixture to 100°C and stir for 20 minutes.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Add water to the reaction mixture and stir.
-
The solid product is collected by filtration, washed with water, and dried. The catalyst can be recovered from the aqueous filtrate.
-
The crude product can be further purified by recrystallization from ethanol.
-
Heterogeneous Catalysis: Fe₂CuAl₂O₇ Nanocatalyst
This protocol highlights the use of a reusable and environmentally benign nanocatalyst in an aqueous medium.[3][4][9]
-
Materials: An aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), Fe₂CuAl₂O₇ nanocatalyst (specify loading, e.g., 10 mg), and water (5 mL).
-
Procedure:
-
Disperse the Fe₂CuAl₂O₇ nanocatalyst in water in a round-bottom flask.
-
Add the aromatic aldehyde, ethyl acetoacetate, and urea to the suspension.
-
Heat the reaction mixture to 80°C and stir vigorously for 15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
The nanocatalyst can be recovered by an external magnet or filtration for reuse.
-
The product is isolated from the aqueous solution by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
-
Organocatalysis: Chiral Phosphoric Acid
This method is employed for the asymmetric synthesis of dihydropyrimidinones, yielding products with high enantiomeric excess.[5][6]
-
Materials: An aldehyde (0.5 mmol), ethyl acetoacetate (1.0 mmol), urea (0.6 mmol), chiral phosphoric acid catalyst (e.g., derived from 3,3'-diphenyl-H8-binol, 5 mol%), and dichloromethane (1.0 mL).
-
Procedure:
-
In a dry reaction tube, dissolve the chiral phosphoric acid catalyst in dichloromethane.
-
Add the aldehyde, ethyl acetoacetate, and urea to the solution.
-
Stir the reaction mixture at 40°C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched dihydropyrimidinone.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
Visualizing the Catalytic Process
The following diagrams illustrate the general workflow of the Biginelli reaction and the proposed mechanistic pathway.
Caption: General experimental workflow for the catalyzed Biginelli reaction.
Caption: Proposed reaction mechanism of the Biginelli condensation.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 3. Synthesis and characterization of nano Fe2CuAl2O7 as a reusable catalyst for Biginelli reaction | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 4. researchgate.net [researchgate.net]
- 5. Highly enantioselective organocatalytic Biginelli reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. tandfonline.com [tandfonline.com]
- 9. shd-pub.org.rs [shd-pub.org.rs]
A Comparative Analysis of Conventional and Microwave-Assisted Biginelli Reactions for the Synthesis of Dihydropyrimidinones
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), has been a cornerstone in heterocyclic chemistry for over a century, yielding medicinally important dihydropyrimidinones (DHPMs).[1][2] Traditionally, this reaction is performed under conventional heating, often requiring long reaction times and yielding moderate amounts of the desired product.[3][4] In recent years, microwave-assisted organic synthesis has emerged as a powerful technique to accelerate this classic transformation, offering significant advantages in terms of reaction speed and efficiency.[3][5] This guide provides a detailed comparison of the conventional and microwave-assisted Biginelli reaction, supported by experimental data and protocols.
Performance Comparison: Reaction Time and Yield
Microwave irradiation has been shown to dramatically reduce reaction times from hours to mere minutes while often improving product yields.[6] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, a contrast to the often slower and less efficient heat transfer in conventional methods.[7] The following table summarizes a comparison of reaction times and yields for the synthesis of various DHPMs using both conventional heating and microwave irradiation.
| Aldehyde | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Conventional | HCl | Ethanol | 18 h | 45 | [8] (modified) |
| Benzaldehyde | Microwave | Sulfamic Acid | Solvent-free | 2 min | 92 | [6] |
| 4-Chlorobenzaldehyde | Conventional | Sulfamic Acid | Ethanol | 3 h | 85 | [6] |
| 4-Chlorobenzaldehyde | Microwave | Sulfamic Acid | Solvent-free | 3 min | 94 | [6] |
| 4-Methoxybenzaldehyde | Conventional | Dicalcium Phosphate | Ethanol | 35 min | 92 | |
| 4-Methoxybenzaldehyde | Microwave | Yb(OTf)3 | Acetic Acid/Ethanol | 10 min | 92 | [9] |
| 3-Nitrobenzaldehyde | Conventional | Ammonium Dihydrogen Phosphate | Ethanol | 2 h | - | [8] |
| 3-Nitrobenzaldehyde | Microwave | Sulfamic Acid | Solvent-free | 4 min | 88 | [6] |
Experimental Protocols
Detailed methodologies for performing the Biginelli reaction under both conventional and microwave conditions are provided below.
Conventional Biginelli Reaction Protocol
This protocol is a classical approach involving refluxing the reactants in the presence of an acid catalyst.
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., HCl, Sulfamic Acid, Dicalcium Phosphate)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst is prepared in a round-bottom flask.
-
Ethanol (10 mL) is added to the flask, and the mixture is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water, leading to the precipitation of the solid product.[6]
-
The precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to yield the pure dihydropyrimidinone.[6]
Microwave-Assisted Biginelli Reaction Protocol
This protocol utilizes a microwave reactor to significantly shorten the reaction time.[6][10]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., Sulfamic Acid, Yb(OTf)3)
-
Microwave reaction vessel
Procedure:
-
The aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and the catalyst are placed in a microwave-safe reaction vessel.[6]
-
The vessel is securely capped and placed in the microwave reactor.
-
The reaction mixture is irradiated at a specified power and temperature (e.g., 300 W, 120 °C) for a short duration (typically 2-10 minutes).[6][11]
-
After irradiation, the vessel is cooled to room temperature.
-
Ice-cold water is added to the reaction mixture to precipitate the product.[6]
-
The solid is filtered, washed with water, and recrystallized from ethanol to obtain the pure product.[6]
Reaction Mechanism and Workflow
The Biginelli reaction proceeds through a series of steps, and several mechanisms have been proposed.[1] A widely accepted pathway involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[12] This intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.[13]
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 11. studylib.net [studylib.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biginelli Reaction [organic-chemistry.org]
Computational Approaches in the Development of Dihydropyrimidine Scaffolds: A Comparative Guide
Dihydropyrimidines (DHPMs) represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[1][2] The versatility of the DHPM scaffold has made it a focal point for drug discovery and development. Modern computational methods, such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and in silico ADMET prediction, are accelerating this process by enabling the rational design and screening of novel DHPM derivatives with enhanced efficacy and safety profiles.[3][4][5]
This guide provides a comparative overview of recent computational studies on dihydropyrimidine scaffolds, presenting quantitative data, detailing common methodologies, and visualizing key workflows and biological pathways.
Comparative Analysis of this compound Derivatives
Computational studies often run in parallel with experimental validation. The following tables summarize and compare both in silico predictions and in vitro experimental results for various DHPM derivatives, highlighting their potential as therapeutic agents, particularly in oncology.
Table 1: Comparison of In Vitro Anticancer Activity (IC₅₀) of DHPM Derivatives
This table compares the half-maximal inhibitory concentration (IC₅₀) of various this compound derivatives against human cancer cell lines, as determined by MTT assays. Lower IC₅₀ values indicate higher potency.
| Compound ID | C4-Phenyl Substitution | Target Cell Line | IC₅₀ (µM) | Reference |
| 4f | 4-Fluorophenyl | MCF-7 (Breast) | 2.15 | [3][6][7] |
| 4h | 4-Chlorophenyl | MCF-7 (Breast) | 2.33 | [3][6] |
| 4e | 4-Bromophenyl | MCF-7 (Breast) | 2.401 | [3][6][7] |
| 3e | 4-Bromophenyl | MCF-7 (Breast) | 2.41 | [3][6][7] |
| 4g | 4-Nitrophenyl | MCF-7 (Breast) | 2.47 | [3][6][7] |
| 5l | 4-Chlorophenyl | A549 (Lung) | 18.65 | [8] |
| 5l | 4-Chlorophenyl | HeLa (Cervical) | 26.59 | [8] |
| 5l | 4-Chlorophenyl | MCF-7 (Breast) | 31.82 | [8] |
| Tamoxifen | Standard Drug | MCF-7 (Breast) | 1.88 | [3][6][7] |
The data indicates that derivatives with electron-withdrawing substituents like fluoro, chloro, and bromo at the C4 position of the phenyl ring exhibit significant cytotoxic activity against the MCF-7 breast cancer cell line.[3][9]
Table 2: Comparison of Molecular Docking Performance of DHPM Derivatives
Molecular docking predicts the binding affinity and orientation of a ligand within the active site of a target protein. A more negative docking score typically suggests a more favorable binding interaction.
| Compound ID | Protein Target (PDB ID) | Computational Method | Docking Score (kcal/mol) | Reference |
| DHPM7 | 5-Lipoxygenase (3V99) | MOE 2013.08 | -6.42 | [1] |
| Compound 1.3 | Kinesin Eg5 | In silico analysis | -7.9 | [10] |
| Compound 1.4 | Kinesin Eg5 | In silico analysis | -7.9 | [10] |
| Monastrol | Kinesin Eg5 | In silico analysis | -7.8 | [10] |
| APUS17 | DNA Gyrase (4DUH) | AutoDock 1.5.6 | -12.1 | [11] |
| APUS20 | DNA Gyrase (4DUH) | AutoDock 1.5.6 | -11.82 | [11] |
| Ciprofloxacin | DNA Gyrase (4DUH) | AutoDock 1.5.6 | -8.12 | [11] |
These in silico results often correlate well with experimental findings. For instance, compound DHPM7, with the best docking score, also showed the highest lipoxygenase inhibition (81.19%) in vitro.[1] Similarly, DHPMs with chloro-substituents showed a higher predicted binding affinity for the kinesin Eg5 enzyme than the standard drug monastrol.[10]
Table 3: Comparative In Silico ADMET Predictions for DHPM Derivatives
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for early-stage drug development to filter out candidates with poor pharmacokinetic profiles.[12][13]
| Property | Prediction Tool(s) | Finding | Significance | Reference |
| Drug-Likeness | SwissADME | All tested compounds followed Lipinski's 'Rule of Five'. | Indicates good potential for oral bioavailability. | [12][13] |
| Toxicity | ProTox, Lazar | Most compounds were predicted to be non-toxic. | Suggests a generally favorable safety profile for the scaffold. | [12][13] |
| Hepatotoxicity | ProTox, Lazar | Compound F6 showed potential hepatotoxicity. | Highlights a specific derivative that may require structural modification or deselection. | [12][13] |
| Metabolism (CYP) | pkCSM | None of the compounds were substrates for CYP2D6. | Lower likelihood of drug-drug interactions involving the CYP2D6 pathway. | [12] |
| P-glycoprotein (P-gp) Substrate | pkCSM | Several compounds were predicted to be P-gp substrates. | Potential for drug efflux, which could lower intracellular concentration and therapeutic efficacy. | [12] |
Experimental and Computational Protocols
The reproducibility of computational studies relies on detailed methodologies. Below are protocols commonly employed in the analysis of this compound scaffolds.
1. Molecular Docking Protocol Molecular docking is used to predict how a protein (receptor) and a small molecule (ligand) interact.[2]
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the lipoxygenase enzyme (PDB ID: 3V99) or DNA Gyrase (PDB ID: 4DUH) have been used as targets.[1][11] Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is performed using appropriate force fields.
-
Docking Simulation: Software such as AutoDock , Molecular Operating Environment (MOE) , or Leadit is used to perform the docking.[1][2][11] A grid box is defined around the active site of the protein, often using a co-crystallized ligand as a reference.[2] The software then samples numerous possible conformations and orientations of the ligand within the active site and scores them based on a scoring function, which estimates binding affinity. The resulting scores, typically in kcal/mol, are used to rank the compounds.[11]
2. 2D-QSAR Analysis Protocol Quantitative Structure-Activity Relationship (QSAR) models establish a statistical correlation between the chemical structure of a series of compounds and their biological activity.[3]
-
Data Set Preparation: A series of this compound derivatives with experimentally determined biological activity (e.g., IC₅₀ values) is collected.[3][6] This dataset is typically divided into a training set (to build the model) and a test set (to validate it).
-
Descriptor Calculation: For each molecule, various molecular descriptors (e.g., topological, electronic, physicochemical) are calculated using software like QSARINS .[3][7]
-
Model Generation: A mathematical model is generated using statistical methods, such as multiple linear regression, to create an equation that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated. Key statistical parameters include the coefficient of determination (R²) and the cross-validated R² (Q²). A statistically robust model will have high values for both (e.g., R² = 0.98 and Q² = 0.97).[3][6][7] This validated model can then be used to predict the activity of new, untested DHPM derivatives.
3. In Vitro Cytotoxicity (MTT Assay) Protocol This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a measure of cell viability and proliferation. It is frequently used to validate the anticancer potential of compounds identified through computational screening.[3]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and seeded into 96-well plates.[2][8]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives and incubated for a set period, often 48 hours.[1][2]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a plate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value is then determined, representing the concentration of the compound that inhibits 50% of cell growth.[3][6]
Visualizations: Workflows and Pathways
Diagrams created with Graphviz help to visualize complex processes and relationships in drug discovery.
Caption: A typical computational drug discovery workflow for this compound scaffolds.
Caption: Inhibition of Mitotic Kinesin Eg5 by a this compound derivative, leading to apoptosis.
References
- 1. dovepress.com [dovepress.com]
- 2. Design, synthesis, and computational studies on this compound scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 3,4-Dihydropyrimidine Derivatives, Cytotoxic Activity Evaluation, Apoptosis, Molecular Docking Studies, and MD Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. rfppl.co.in [rfppl.co.in]
- 13. ICI Journals Master List [journals.indexcopernicus.com]
A Researcher's Guide to Confirming Dihydropyrimidine Product Structures: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of dihydropyrimidine (DHPM) products, a class of heterocyclic compounds with significant therapeutic potential.[1][2] We present a comparative overview of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, complete with experimental data and detailed protocols to aid in methodological selection and application.
The structural confirmation of this compound derivatives follows a systematic workflow, beginning with synthesis and purification, followed by a suite of analytical techniques to confirm the structure and purity of the final compounds.[1]
Caption: A typical workflow for the synthesis and structural confirmation of this compound products.
Comparison of Primary Analytical Techniques
The selection of an appropriate analytical technique is paramount for the efficient and accurate structural determination of novel this compound compounds. Below is a comparative summary of the most commonly employed methods.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of nuclei (¹H, ¹³C).[3][4] | Non-destructive; provides definitive information on atom connectivity in solution; can be used for quantitative analysis.[5] | Requires relatively pure samples in solution; can be complex to interpret for highly substituted or conformationally flexible molecules. |
| Mass Spectrometry | Precise molecular weight and elemental composition (HRMS); fragmentation patterns provide clues about the structure.[6][7] | High sensitivity; requires very small sample amounts; can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[7] | Isomers may not be distinguishable; does not provide direct information on atom connectivity or stereochemistry. |
| X-ray Crystallography | Unambiguous three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry.[1][8] | Provides the definitive molecular structure.[1] | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not represent the conformation in solution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including dihydropyrimidines. ¹H and ¹³C NMR are routinely used to identify the key structural features of the DHPM core.
Key ¹H NMR Signals for this compound Core
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| NH (Position 1) | 9.1 - 9.2 | Singlet (broad) | Exchangeable with D₂O.[6] |
| NH (Position 3) | 9.8 - 10.2 | Singlet (broad) | Exchangeable with D₂O.[6] |
| H-4 | 5.3 - 5.6 | Doublet or Singlet | Coupling with NH at position 3 may be observed.[6] |
| C5-Ester (CH₃) | ~1.1 | Triplet | For ethyl ester substituents.[9] |
| C5-Ester (CH₂) | ~4.0 | Quartet | For ethyl ester substituents.[9] |
| C6-CH₃ | ~2.2 | Singlet |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[3][4]
-
Instrument Setup:
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., Tetramethylsilane, TMS).[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.[8]
Common Fragmentation Pathways
Caption: Generalized fragmentation pathways for dihydropyrimidines in mass spectrometry.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a suitable solvent like methanol.[7] Dilute this stock solution to a final concentration of 1 µg/mL with the initial mobile phase.[7]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[1][10] This technique provides precise information on bond lengths, angles, and stereochemistry, definitively confirming the molecular structure.[8][11]
Key Crystallographic Parameters for a Representative this compound
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | I222 |
| Unit Cell Dimensions | a = 84.6 Å, b = 89.6 Å, c = 134.9 Å |
| Resolution | 1.8 Å |
| Data is illustrative and based on dihydropyrimidinase.[12] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound product suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.[1]
-
Data Collection:
-
Structure Solution and Refinement:
-
Integrate the diffraction data using software like MOSFLM.[12]
-
Solve the crystal structure using direct methods (e.g., SHELXTL).[8]
-
Refine the structure by full-matrix least-squares procedures on F².[8] The final refined structure provides the atomic coordinates, from which the molecular structure can be visualized.
-
Conclusion
The structural confirmation of this compound products relies on the synergistic use of multiple analytical techniques. While NMR and Mass Spectrometry provide crucial initial evidence of the molecular structure and composition, Single-Crystal X-ray Diffraction offers the definitive and unambiguous three-dimensional structure.[1] By employing the protocols and comparative data outlined in this guide, researchers can confidently and efficiently characterize their synthesized this compound derivatives, paving the way for further investigation into their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Crystal structure of this compound dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in the Biginelli Reaction: Enhancing Efficiency in the Synthesis of Dihydropyrimidinones
The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, stands as a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. These scaffolds are of significant pharmacological interest, forming the core of several bioactive molecules. The efficiency of this reaction is critically dependent on the catalyst employed. This guide provides a comprehensive comparison of various catalysts, supported by experimental data, to assist researchers in selecting the optimal system for their synthetic needs.
Performance Comparison of Catalysts
The efficacy of a catalyst in the Biginelli reaction is primarily evaluated based on reaction yield, reaction time, and the mildness of the reaction conditions. A wide array of catalysts, ranging from classical Brønsted and Lewis acids to more modern heterogeneous systems and ionic liquids, have been developed to improve this valuable transformation.[1][2] The choice of catalyst can significantly impact the economic and environmental viability of the synthesis.[3]
Below is a summary of the performance of selected catalysts under various conditions, showcasing the diversity of available options.
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | - | - | Prolonged | 0 | [4] |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 16 | Moderate | [5] |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | - | Moderate to good | [5][6] |
| CuCl/conc. H₂SO₄ | Benzaldehyde | Ethyl acetoacetate | Urea | - | - | - | - | [5] |
| InBr₃ (10 mol%) | Formaldehyde | Ethyl acetoacetate | N,N'-dimethylurea | Ethanol | Reflux | 7 | 45 (DHPM), 48 (side product) | [7][8] |
| [BCMAB][2Cl] (8 mol%) | - | - | - | - | 60-100 | 1 | High | [9] |
| Fe₂CuAl₂O₇ nanocatalyst | Aromatic aldehydes | Ethyl acetoacetate | Urea/Thiourea | Water | Specified | Short | - | [5] |
| MFI27_6 zeolite | Benzaldehyde derivatives | β-ketoester derivatives | Urea derivatives | Solvent-free (ball mill) | RT | 0.33 | 91 | [10] |
Note: "RT" denotes room temperature. "-" indicates that the specific data was not provided in the cited source. The yield for InBr₃ reflects the formation of the desired DHPM and a subsequent product from a cascade reaction.
Homogeneous vs. Heterogeneous Catalysis
A key consideration in catalyst selection is whether to employ a homogeneous or heterogeneous system.
-
Homogeneous catalysts , which are in the same phase as the reactants, offer high activity and selectivity due to well-defined active sites.[11] However, their separation from the reaction mixture can be challenging and costly.[12] Examples include Brønsted acids like HCl and Lewis acids such as ZnCl₂ and InBr₃.[5]
-
Heterogeneous catalysts , existing in a different phase from the reaction mixture, are easily separated and recycled, offering a greener and more economical approach.[2][12] This category includes zeolites, clays, and various supported catalysts.[3][13] Recent advancements have focused on developing highly efficient and reusable heterogeneous catalysts, such as nanocatalysts and polymer-supported systems.[1][14]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the Biginelli reaction using different types of catalysts.
General Procedure using a Heterogeneous Nanocatalyst (Fe₂CuAl₂O₇): A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.2 mmol), and the Fe₂CuAl₂O₇ nanocatalyst is prepared in water. The reaction mixture is stirred at a specified temperature for a short period. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst can be recovered by simple filtration for subsequent reuse.[5]
General Procedure using a Homogeneous Lewis Acid Catalyst (InBr₃): To a solution of the β-keto ester (2.5 equiv) and aldehyde (5.0 equiv) in ethanol (0.2 M), the urea or thiourea derivative (1 equiv) and InBr₃ (0.1 equiv) are added. The reaction mixture is heated to reflux for 7 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the desired dihydropyrimidinone.[7][8]
Reaction Mechanism and Evaluation Workflow
The generally accepted mechanism for the Biginelli reaction involves an initial acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate, which then reacts with the enol form of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.
Caption: Proposed mechanism of the acid-catalyzed Biginelli reaction.
A systematic workflow is essential for the effective evaluation of new catalysts for the Biginelli reaction. This involves screening, optimization, and characterization to determine the catalyst's overall performance.
Caption: Workflow for evaluating the efficacy of a new catalyst.
References
- 1. citedrive.com [citedrive.com]
- 2. researchgate.net [researchgate.net]
- 3. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. savemyexams.com [savemyexams.com]
- 12. ethz.ch [ethz.ch]
- 13. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Biginelli Reaction: A Guide for Researchers
The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, stands as a cornerstone in the synthesis of pharmacologically significant 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1][2] The efficiency of this reaction is critically dependent on the catalyst employed. This guide provides an objective, data-driven comparison of various catalytic systems, from classical Brønsted and Lewis acids to modern nanocatalysts and supported reagents, to assist researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison of Catalysts
The efficacy of a catalyst in the Biginelli reaction is primarily evaluated based on reaction yield, reaction time, and the required reaction conditions (temperature and solvent). The following table summarizes the performance of a diverse range of catalysts, providing a clear comparison of their effectiveness.
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea/Thiourea | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 16 | Moderate | [1] |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | - | Moderate to good | [1] |
| InBr₃ | Aromatic aldehydes | Ethyl acetoacetate | Urea | Ethanol | Reflux | 7 | High | [1][3] |
| [BCMAB][2Cl] | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 60-100 | 1 | High | [4] |
| Fe₂CuAl₂O₇ Nanoparticles | Aromatic aldehydes | Ethyl acetoacetate | Urea/Thiourea | Water | - | Short | High | [1] |
| Copper Nanoparticles | Aryl-aldehydes | Ethyl acetoacetate | Urea/Thiourea | [bmim]BF₄ | RT | ~0.25 | >90 | [5] |
| NiCl₂·6H₂O | Aromatic aldehyde | Ethyl acetoacetate | Thiourea | - | - | - | 50.3 | [6][7] |
| Yb(OTf)₃ | - | - | - | Solvent-free | - | Short | High | [8] |
Note: "RT" denotes room temperature. A dash (-) indicates that the specific information was not provided in the cited source.
Experimental Protocols
Reproducibility is paramount in chemical synthesis. Below are detailed experimental protocols for representative catalysts from different classes.
Lewis Acid Catalysis (e.g., InBr₃)
To a round-bottom flask, add urea (1.0 eq), ethyl acetoacetate (2.5 eq), the aldehyde (5.0 eq), and InBr₃ (0.1 eq).[1][3] Add ethanol to achieve a concentration of 0.2 M. The reaction mixture is heated to reflux and stirred for 7 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired dihydropyrimidinone.[1]
Brønsted Acid Catalysis (e.g., conc. HCl)
In a round-bottom flask equipped with a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 eq), urea (1.45 eq), the aromatic aldehyde (1.0 eq), and methanol.[1] Add a catalytic amount of concentrated HCl. The mixture is heated at reflux for 16 hours. Upon cooling, the solid product precipitates. The precipitate is collected by filtration and washed with cold methanol. The crude product can be further purified by recrystallization.[1]
Nanoparticle Catalysis (e.g., Fe₂CuAl₂O₇)
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.2 mmol), and the Fe₂CuAl₂O₇ nanocatalyst is prepared in water.[1] The reaction mixture is stirred at a specified temperature for a short period. Reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the catalyst can be recovered by filtration for reuse. The product is isolated from the filtrate, typically through extraction and subsequent purification.[1]
Solvent-Free Catalysis
In a reaction vessel, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea (1.5 mmol) without any solvent.[1] Add the chosen catalyst (e.g., a solid-supported catalyst). The mixture is heated to a specified temperature (e.g., 90°C) and stirred for the required time (e.g., 4 hours). After the reaction is complete, the mixture is cooled to room temperature. The solid product is then washed with cold water and ethanol to afford the pure dihydropyrimidinone.[1]
Reaction Mechanism and Catalyst Role
The Biginelli reaction is generally accepted to proceed through an acid-catalyzed pathway. The catalyst, whether a Brønsted or Lewis acid, plays a crucial role in activating the carbonyl group of the aldehyde, thereby facilitating the initial condensation with urea to form an N-acyliminium ion intermediate. This intermediate is then attacked by the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.[8][9]
Caption: Generalized workflow of the catalyzed Biginelli reaction.
Conclusion
The choice of catalyst for the Biginelli reaction has a profound impact on its outcome. While traditional acid catalysts like HCl remain effective, modern advancements have introduced a plethora of highly efficient alternatives.[1] Lewis acids such as InBr₃ and Yb(OTf)₃ offer excellent yields under relatively mild conditions.[1][8] The emergence of nanoparticle catalysts showcases advantages in terms of high catalytic activity, potential for aqueous reaction media, and catalyst recyclability.[1][5] Furthermore, solvent-free conditions, often employed with solid-supported or robust catalysts, align with the principles of green chemistry by reducing volatile organic waste.[4][10] Ultimately, the optimal catalyst selection will depend on the specific substrates, desired reaction conditions, cost-effectiveness, and environmental considerations of the intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Researcher's Guide to the Analysis of Dihydropyrimidine Reaction Mixtures: HPLC and Its Alternatives
For researchers, scientists, and professionals in drug development, the accurate analysis of dihydropyrimidine reaction mixtures is crucial for monitoring reaction progress, determining purity, and ensuring the quality of these pharmaceutically significant compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Thin-Layer Chromatography (TLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following tables summarize the performance of HPLC, TLC, and qNMR for the analysis of this compound reaction mixtures. These values are representative and may vary depending on the specific instrumentation, reagents, and molecular structure of the analytes.
Table 1: Comparison of Analytical Methods for this compound Analysis
| Parameter | HPLC (High-Performance Liquid Chromatography) | TLC (Thin-Layer Chromatography) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Primary Use | Quantitative analysis, purity determination, reaction monitoring | Qualitative analysis, rapid reaction monitoring | Quantitative analysis, structural elucidation |
| Precision | High (RSD < 2%) | Low to moderate | High (RSD < 1%) |
| Sensitivity | High (ng to pg range) | Low (µg to ng range) | Moderate (mg to µg range) |
| Analysis Time | 10-30 minutes per sample | 5-20 minutes per plate (multiple samples) | 5-15 minutes per sample |
| Cost | High (instrumentation and solvents) | Low (plates and solvents) | Very High (instrumentation) |
| Sample Throughput | Moderate to high (with autosampler) | High | Moderate |
Table 2: Typical Performance Data for HPLC Analysis of Dihydropyrimidines
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.14 µg/mL |
| **Linearity (R²) ** | > 0.999 |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to allow for replication and adaptation in your laboratory setting.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the reversed-phase HPLC analysis of a Biginelli reaction mixture, a common method for synthesizing dihydropyrimidines.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Solvent: Dilute the reaction mixture in a 50:50 mixture of Mobile Phase A and B.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV absorbance maximum of the product)
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with 1 mL of the sample solvent.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Thin-Layer Chromatography (TLC) Protocol
TLC is a rapid and cost-effective method for monitoring the progress of a Biginelli reaction.
1. Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
2. Solvent System:
-
A mixture of ethyl acetate and n-hexane is commonly used. A starting ratio of 1:2 (v/v) is recommended and can be adjusted to achieve optimal separation.
3. Procedure:
-
Prepare the developing chamber by adding the solvent system to a depth of about 0.5 cm and allowing it to saturate.
-
On the TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Spot the starting materials (aldehyde, β-ketoester, and urea), a co-spot (a mixture of starting materials and the reaction mixture), and the reaction mixture on the starting line.[2]
-
Place the TLC plate in the developing chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and circle them with a pencil.[2]
-
The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR offers a powerful alternative to chromatography for quantitative analysis without the need for identical reference standards for each analyte.
1. Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal Standard (IS): A compound with a simple spectrum that does not overlap with the signals of the reactants or products. For Biginelli reactions, a stable, non-volatile compound like 1,3,5-trimethoxybenzene can be a suitable choice. For fluorinated dihydropyrimidines, α,α,α-trifluorotoluene has been used.[3]
2. Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Withdraw a precise volume or weight of the reaction mixture and add it to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A delay of 30 seconds is often sufficient.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
4. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the internal standard and for each of the reactants and products.
-
Calculate the concentration of each analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
Visualization of Workflows and Relationships
To further clarify the analytical processes, the following diagrams illustrate the HPLC workflow and a decision-making guide for selecting the appropriate analytical method.
References
Dihydropyrimidine Derivatives in Drug Discovery: A Comparative Guide to Molecular Docking Studies
A deep dive into the computational evaluation of dihydropyrimidine derivatives reveals their significant potential across various therapeutic areas. This guide provides a comparative analysis of their molecular docking performance against key biological targets implicated in cancer, bacterial infections, and inflammation, supported by experimental data and detailed protocols.
Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding mechanisms of DHPM derivatives and guiding the development of more potent and selective drug candidates. This guide synthesizes findings from recent studies to offer a comparative overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Docking Performance
Molecular docking studies have consistently demonstrated the potential of this compound derivatives to interact with a range of biological targets. The following tables summarize the docking scores and, where available, corresponding in vitro activity for DHPMs in key therapeutic areas.
Anticancer Activity
DHPMs have shown notable promise as anticancer agents, with a primary mechanism of action being the inhibition of proteins crucial for cell division, such as the kinesin spindle protein Eg5.[2][3]
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | In Vitro Activity (IC50/GI50) | Reference |
| Compound 4f | Breast Cancer Target Proteins | - | 2.15 µM (MCF-7) | [4][5] |
| Compound 4e | Breast Cancer Target Proteins | - | 2.401 µM (MCF-7) | [4][5] |
| Compound 3e | Breast Cancer Target Proteins | - | 2.41 µM (MCF-7) | [4][5] |
| Compound 4g | Breast Cancer Target Proteins | - | 2.47 µM (MCF-7) | [4][5] |
| Compound 4h | Breast Cancer Target Proteins | - | 2.33 µM (MCF-7) | [4][5] |
| Tamoxifen (Standard) | Breast Cancer Target Proteins | - | 1.88 µM (MCF-7) | [4][5] |
| Compound 4a | Kinesin Spindle Protein Eg5 (1Q0B) | > -8.0 | Moderately active (GI50 = -4.41) against MCF-7 | [3] |
| Monastrol (Prototype) | Kinesin Spindle Protein Eg5 (1Q0B) | - | - | [3] |
| DHP 1-9 | - | - | Antitumor activity against cancer stem cells | [3] |
Note: A more negative docking score generally indicates a higher binding affinity.
Antibacterial Activity
The antibacterial potential of this compound derivatives has been explored through their interaction with essential bacterial enzymes like DNA gyrase.[6][7]
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Standard Drug | Docking Score (kcal/mol) of Standard | Reference |
| APUS17 | DNA Gyrase (4DUH) | -12.1 | Ciprofloxacin | -8.12 | [6][7] |
| APUS20 | DNA Gyrase (4DUH) | -11.82 | Ciprofloxacin | -8.12 | [6][7] |
| APUS9 | DNA Gyrase (4DUH) | -10.96 | Ciprofloxacin | -8.12 | [6][7] |
| APUS14 | DNA Gyrase (4DUH) | -10.1 | Ciprofloxacin | -8.12 | [6][7] |
| Compound j | Bacterial 16S rRNA | -79.39 (Glide Emodel) | Amikacin | -105.48 (Glide Emodel) | [8] |
Anti-inflammatory Activity
DHPMs have been investigated as anti-inflammatory agents by targeting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[9][10]
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Standard Drug | Docking Score (kcal/mol) of Standard | Reference |
| Derivative D-1 | COX-2 (3LN1) | -10.1 | Celecoxib | - | [9] |
| Various Derivatives | COX-2 (3LN1) | -8.4 to -10.1 | Celecoxib | - | [9] |
| Compound 3j | mPGES-1 / 5-LOX | - | Celecoxib | - | [10] |
| Compound DHPM6 | - | - | Diclofenac Sodium | - | |
| Compound DHPM9 | - | -9.8 | Diclofenac Sodium | - | [11] |
Experimental Protocols: A Generalized Workflow
The molecular docking studies of this compound derivatives generally follow a standardized workflow, which is crucial for the reproducibility and comparison of results.
Ligand Preparation
The 2D structures of the this compound derivatives are typically drawn using chemical drawing software and then converted to 3D structures. Energy minimization is a critical step, often performed using molecular mechanics force fields to obtain stable conformations of the ligands.[6]
Protein Preparation
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[6][9] Standard preparation involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning charges. The definition of the binding site is a key step, often determined by the location of the co-crystallized ligand or through binding site prediction algorithms.
Molecular Docking Simulation
Software such as AutoDock, AutoDock Vina, or Glide is commonly used to perform the docking calculations.[6][9][12][13] These programs utilize algorithms to explore various conformations and orientations of the ligand within the protein's binding site and calculate the binding affinity, typically expressed as a docking score or binding energy.
Analysis of Results
The results are analyzed by examining the docking scores and visualizing the binding poses of the ligands. The interactions between the this compound derivatives and the amino acid residues of the target protein, such as hydrogen bonds and hydrophobic interactions, are identified to understand the basis of their binding affinity.[2][6]
Visualizing the Process and Interactions
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for molecular docking studies of this compound derivatives.
Caption: Conceptual diagram of this compound derivatives inhibiting a target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jmpas.com [jmpas.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. Design and synthesis of new this compound/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Recent Advances in Molecular Docking Techniques: Transforming Perspectives in Distinct Drug Targeting and Drug Discovery Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Catalyst Performance in the Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone in the synthesis of pharmacologically significant dihydropyrimidinones (DHPMs).[1] The efficiency of this reaction is critically dependent on the catalyst employed. This guide provides an objective comparison of various catalysts, supported by experimental data, to assist researchers in selecting the optimal system for their synthetic needs.
Performance Comparison of Catalysts
The efficacy of a catalyst in the Biginelli reaction is primarily evaluated based on reaction yield, reaction time, and the required temperature. Modern advancements have introduced a diverse array of catalysts, from classical Brønsted and Lewis acids to more sustainable heterogeneous catalysts and highly active nanocatalysts.[2][3] The choice of catalyst can significantly impact the environmental footprint and economic viability of the synthesis, with factors like catalyst reusability and the use of green solvents becoming increasingly important.[2][4]
The following table summarizes the performance of a selection of catalysts, showcasing the diversity of available options and their respective efficiencies under various conditions.
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea/Thiourea | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reusability | Reference |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 70 | N/A | [1] |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 16 | Moderate | No | [1] |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | - | Moderate to good | No | [1] |
| InBr₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 7 | High | - | [5] |
| CuI | Various aromatic aldehydes | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 0.5-2 | 85-95 | Yes (2 cycles) | [6] |
| Fe₂CuAl₂O₇ Nanocatalyst | Aromatic aldehydes | Ethyl acetoacetate | Urea/Thiourea | Water | - | Short | High | Yes | [1] |
| Bi₂Mn₂O₇ Nanocatalyst | Various aldehydes | Ethyl acetoacetate | Urea | - | - | - | High | Yes | [7][8] |
| Cu(II)NDs@CFG | Various aldehydes | β-dicarbonyl compounds | Urea/Thiourea | Water | - | - | Good | - | [2] |
| Fe₃O₄@ZIF-8@Glycerol-Ni | Aryl aldehyde | Ethyl acetoacetate | Urea | Ambient | - | - | High | Yes | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the Biginelli reaction using different types of catalysts.
General Procedure for Catalyst Screening (Homogeneous Catalysis)
A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea or thiourea (1.2-1.5 mmol), and the catalyst (typically 0.1-20 mol%) is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free).[1][5] The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a designated time. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.
Example Protocol with InBr₃:
To a round-bottom flask, add urea (1.0 eq), ethyl acetoacetate (2.5 eq), the aldehyde (5.0 eq), and InBr₃ (0.1 eq). Add ethanol to achieve a concentration of 0.2 M. The reaction mixture is heated to reflux and stirred for 7 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired dihydropyrimidinone.[5]
General Procedure for Heterogeneous Catalysis and Reusability Testing
In a reaction vessel, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.2 mmol), and the heterogeneous catalyst in a suitable solvent (often a green solvent like water or ethanol) or under solvent-free conditions.[1] The mixture is stirred at the desired temperature for the required time. After the reaction is complete, the catalyst is separated from the reaction mixture by simple filtration or by using an external magnet for magnetic catalysts.[9] The product is then isolated from the filtrate, typically through extraction and subsequent purification.
For reusability testing, the recovered catalyst is washed with a suitable solvent, dried, and then used in a subsequent reaction cycle with fresh reactants. This process is repeated for several cycles to evaluate the catalyst's stability and sustained activity.[6]
Example Protocol with Fe₂CuAl₂O₇ Nanocatalyst:
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.2 mmol), and the Fe₂CuAl₂O₇ nanocatalyst is prepared in water. The reaction mixture is stirred at a specified temperature for a short period. Reaction progress is monitored by TLC. After completion, the catalyst can be recovered by filtration for reuse. The product is isolated from the filtrate, typically through extraction and subsequent purification.[1]
Workflow for Catalyst Performance Comparison
The systematic evaluation of catalysts for the Biginelli reaction involves a series of well-defined steps, from initial catalyst selection to the final analysis of performance and reusability. The following diagram illustrates a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic performance of bismuth pyromanganate nanocatalyst for Biginelli reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. kthmcollege.ac.in [kthmcollege.ac.in]
A Comparative Guide to the Structure-Activity Relationships of 1,4-Dihydropyridine Derivatives as Anticancer Agents
The 1,4-dihydropyridine (DHP) scaffold is a well-established pharmacophore, most famously recognized for its role in L-type calcium channel blockers used in treating cardiovascular diseases.[1] However, extensive research has revealed the therapeutic potential of DHP derivatives beyond their cardiovascular applications, with many exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 1,4-dihydropyridine derivatives, focusing on their cytotoxic effects against various human cancer cell lines.
This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, detailed experimental methodologies, and visual representations of key experimental workflows to aid in the rational design of novel DHP-based anticancer agents.
Comparative Cytotoxicity of 1,4-Dihydropyridine Derivatives
The anticancer activity of 1,4-dihydropyridine derivatives is highly dependent on the nature and position of substituents on the DHP ring. A study by Mandhane et al. provides a clear example of this, with a series of synthesized 2,6-dimethyl-3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridines evaluated for their cytotoxic activity against MCF-7 (breast), LS180 (colon), and MOLT-4 (lymphoblastic leukemia) human cancer cell lines using the MTT assay.[2]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these derivatives, highlighting the impact of different structural modifications on their anticancer potency.
| Compound | R | R' | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. LS180 | IC50 (μM) vs. MOLT-4 |
| 7a | H | 4-methyl-2-thiazolyl | 34.5 ± 3.5 | 29.7 ± 4.7 | 17.4 ± 2.0 |
| 7b | 2-Cl | 4-methyl-2-thiazolyl | 39.7 ± 2.5 | 31.5 ± 3.5 | 20.5 ± 2.5 |
| 7c | 3-NO2 | 4-methyl-2-thiazolyl | 45.2 ± 4.2 | 40.3 ± 4.3 | 25.4 ± 2.4 |
| 7d | 4-NO2 | 4-methyl-2-thiazolyl | 28.5 ± 3.5 | 33.8 ± 3.8 | 19.8 ± 1.8 |
| 7e | 4-OCH3 | 4-methyl-2-thiazolyl | > 50 | > 50 | 31.6 ± 3.6 |
| 7f | H | 5-methyl-3-isoxazolyl | > 50 | > 50 | 45.1 ± 4.1 |
| 7g | 4-NO2 | 5-methyl-3-isoxazolyl | > 50 | > 50 | 39.2 ± 3.2 |
| 7h | 4-Cl | 5-methyl-3-isoxazolyl | 41.2 ± 4.2 | 46.3 ± 4.3 | 28.4 ± 2.4 |
| 7i | H | 6-ethoxy-2-benzothiazolyl | > 50 | > 50 | > 50 |
Data sourced from Mandhane et al.[2]
Key Structure-Activity Relationship Insights:
From the data presented, several key structure-activity relationships can be deduced:
-
Superiority of Thiazole Substituents: DHP derivatives bearing 3,5-bis-N-(4-methyl-2-thiazolyl) substituents (compounds 7a-e) demonstrated a superior cytotoxic effect compared to those with 3,5-bis-N-(5-methyl-3-isoxazolyl) substitutions (compounds 7f-h).[2] The enhanced activity of the thiazole-containing DHPs may be attributed to the presence of the sulfur atom, which can increase the lipophilicity of the molecule, thereby improving its penetration through cell membranes.[2]
-
Influence of the 4-Aryl Substituent: The nature of the substituent on the 4-aryl ring also plays a crucial role in modulating the cytotoxic activity. For instance, among the N-thiazolyl carbamoyl derivatives, the compound with a 4-nitro substituent (7d) exhibited the highest potency against the MCF-7 cell line (IC50 = 28.5 ± 3.5 µM), while the unsubstituted analog (7a) was the most potent against the MOLT-4 cell line (IC50 = 17.4 ± 2.0 µM).[2]
-
Cell Line Specificity: The tested DHP derivatives showed greater potency against the MOLT-4 cell line compared to the LS180 and MCF-7 cell lines.[2] This highlights the importance of evaluating novel compounds against a panel of cancer cell lines to identify potential selective anticancer agents.
-
Ineffectiveness of Certain Scaffolds: The 3,5-bis-N-(6-Ethoxy-2-benzothiazolyl) substituted DHP molecule (7i) was inactive against all tested cancer cell lines.[2] Similarly, 1,4-bis(2,6-dimethyl-3,5-dialkyloxylcarbonyl-1,4-dihydropyridine-4-yl) benzene compounds were found to have no cytotoxic effect, possibly due to their bulky structure leading to steric hindrance at the site of action.[2]
Experimental Protocols
General Procedure for the Synthesis of 2,6-dimethyl-3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridines
The synthesis of the title compounds is typically achieved through a one-pot condensation reaction. A mixture of an appropriate aromatic aldehyde (1 mmol), an N-(aryl/heteroaryl)acetoacetamide (2 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent such as ethanol is heated under reflux for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and purified by recrystallization to afford the desired 1,4-dihydropyridine derivative.
MTT Assay for Cytotoxicity
The cytotoxic effects of the synthesized 1,4-dihydropyridine derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, LS180, MOLT-4)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a further 48-72 hours.[4]
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 28 µL of a 2 mg/mL solution) is added to each well.[4] The plates are then incubated for 1.5 to 4 hours at 37°C.[4]
-
Formazan Solubilization: Following the MTT incubation, the MTT-containing medium is removed, and the insoluble formazan crystals are dissolved by adding 130-150 µL of DMSO to each well.[4] The plate is then shaken on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm or 570-590 nm.[3][4]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and in vitro cytotoxicity screening of 1,4-dihydropyridine derivatives.
References
A Comparative Guide to Dihydropyrimidine Synthesis Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of dihydropyrimidines (DHPMs) is crucial due to their wide range of pharmacological properties, including antiviral, antibacterial, and antihypertensive activities. The foundational method for this synthesis is the Biginelli reaction, a one-pot multicomponent reaction. Over the years, numerous modifications to the original protocol have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. This guide provides an objective comparison of four key synthetic protocols: the classical Biginelli reaction, a microwave-assisted method, an ultrasound-assisted approach, and an ionic liquid-catalyzed synthesis.
Performance Comparison
The following table summarizes the quantitative performance of the four selected protocols for the synthesis of a representative dihydropyrimidine, monastrol, a well-known mitotic kinesin Eg5 inhibitor. This allows for a direct comparison of reaction efficiency under different conditions.
| Parameter | Classical Biginelli Reaction | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis | Ionic Liquid-Catalyzed Synthesis |
| Catalyst | HCl (Brønsted acid)[1] | Sulfamic Acid[2] or None[3] | Samarium Perchlorate (Sm(ClO4)3)[4] | 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIm]BF4)[5] |
| Solvent | Ethanol[1] | Solvent-free[2][3] or Ethanol[6][7] | Ethanol[4] | Solvent-free[5] |
| Temperature | Reflux (approx. 78 °C)[8] | 120 °C[6][7] | 75-80 °C[4] | 100 °C[5] |
| Reaction Time | Several hours (e.g., 4 h)[1] | 10-30 minutes[6][9] | 45-60 minutes[4] | 30 minutes[5] |
| Yield (%) | Low to moderate (e.g., 17-63%)[1][10] | Good to excellent (e.g., 76-95%)[9] | Excellent (e.g., 85-95%)[8] | Excellent (e.g., 92-98%)[5] |
| Energy Source | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation | Conventional Heating |
Experimental Workflow Validation
The validation of a this compound synthesis protocol follows a logical progression from reaction setup to product characterization. The generalized workflow is depicted in the diagram below.
Experimental Protocols
Below are the detailed experimental methodologies for the four compared synthesis protocols.
Classical Biginelli Reaction (Monastrol Synthesis)
This protocol is based on the original acid-catalyzed condensation reaction.
-
Materials: 3-hydroxybenzaldehyde (1.0 mmol, 122 mg), ethyl acetoacetate (1.0 mmol, 130 mg), thiourea (1.0 mmol, 76 mg), concentrated HCl (catalytic amount), and ethanol (10 mL).[1][8]
-
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and ethanol.[1]
-
Add a catalytic amount of concentrated HCl to the mixture.[1]
-
Heat the mixture to reflux with stirring for 4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to allow the product to precipitate.[7]
-
Collect the solid product by filtration and wash with cold ethanol.[7]
-
Recrystallize the crude product from ethanol to obtain pure monastrol.[7]
-
Microwave-Assisted Synthesis
This method utilizes microwave irradiation to significantly reduce reaction times.
-
Materials: An appropriate aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).[2]
-
Procedure:
-
In a microwave-safe vessel, combine the aldehyde, ethyl acetoacetate, urea/thiourea, and sulfamic acid.[2]
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for the optimized time (typically 5-10 minutes), monitoring the reaction by TLC.[2][7] For sealed-vessel conditions, a temperature of 120 °C for 10-30 minutes is common.[6][9]
-
After completion, cool the reaction mixture to room temperature.[7]
-
Pour the mixture into ice-cold water to precipitate the product.[2]
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol.[2]
-
Ultrasound-Assisted Synthesis
This protocol employs ultrasonic irradiation to enhance the reaction rate.
-
Materials: An appropriate aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), samarium perchlorate (Sm(ClO4)3) (10 mol %), and absolute ethanol (10 mL).[4]
-
Procedure:
-
In a Pyrex flask, combine the aldehyde, 1,3-dicarbonyl compound, urea/thiourea, Sm(ClO4)3, and absolute ethanol.[4]
-
Place the flask in an ultrasonic cleaning bath, ensuring the reaction mixture is in the area of maximum energy.[4]
-
Irradiate the mixture at 75–80 °C for the specified time (e.g., 45-60 minutes).[4]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture, which may cause the product to precipitate.
-
Isolate the product by filtration, wash with cold water, and recrystallize from ethanol.
-
Ionic Liquid-Catalyzed Synthesis
This method utilizes an ionic liquid as a recyclable catalyst, often under solvent-free conditions.
-
Materials: Aldehyde (25.0 mmol), β-dicarbonyl compound (25.0 mmol), urea (37.5 mmol), and 1-n-butyl-3-methylimidazolium tetrafluoroborate ([BMIm]BF4) (0.4 mol%).[5]
-
Procedure:
-
In a round-bottomed flask with a magnetic stirrer, add the aldehyde, β-dicarbonyl compound, urea, and [BMIm]BF4.[5]
-
Heat the reaction mixture to 100 °C with stirring for 30 minutes. A solid product will gradually form.[5]
-
After the reaction, cool the mixture to room temperature.
-
Wash the solid mass with water to remove the ionic liquid and any unreacted urea.
-
Collect the crude product by filtration and recrystallize from ethanol to obtain the pure this compound.[11]
-
References
- 1. scielo.br [scielo.br]
- 2. asianpubs.org [asianpubs.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionike.com [ionike.com]
- 6. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. tnsroindia.org.in [tnsroindia.org.in]
Safety Operating Guide
Essential Guide to Dihydropyrimidine Disposal for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of dihydropyrimidine and its derivatives.
Disclaimer: Specific safety data sheets (SDS) and disposal protocols for the parent compound, this compound, were not located. The following guidance is based on the best practices for structurally similar compounds, including various substituted pyrimidines. It is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the use of appropriate personal protective equipment to minimize exposure and prevent injury.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles or a face shield, especially where splashing is a risk.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves before use and dispose of them properly after handling.[1][3] |
| Body Protection | A laboratory coat or a chemical-resistant apron should be worn to prevent skin exposure.[1][2][3] |
| Respiratory Protection | All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation.[3][4] |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its derivatives is through a licensed hazardous waste disposal facility.[3] High-temperature incineration is a typical method to ensure complete destruction of the compound.[3] Do not dispose of this chemical down the drain or in general waste streams. [3]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, absorbent materials), as hazardous waste.[1][2]
-
It is crucial to segregate halogenated pyrimidine waste from non-halogenated waste streams to facilitate proper disposal.[2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1][3]
-
-
Container Selection and Management:
-
Use a designated, compatible, and properly sealed hazardous waste container.[1][2] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
For liquid waste, use a tightly sealed, compatible container.[3] For solid waste, a clearly labeled, sealable plastic bag or a lined container is suitable.[3]
-
-
Labeling:
-
Storage:
-
Disposal Request and Pickup:
-
Documentation:
-
Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as this is often a regulatory requirement.[3]
-
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust.[1][4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).[1]
-
Collect: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1] All cleanup materials should be disposed of as hazardous waste.[1]
IV. Empty Container Disposal
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[2] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2] After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, though institutional policies may vary.[2]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydropyrimidines
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling chemical compounds such as dihydropyrimidines and their derivatives. Adherence to strict safety protocols and the correct use of personal protective equipment (PPE) are critical to mitigate risks of exposure and ensure the integrity of your research. This guide provides essential, step-by-step safety and logistical information for the operational handling and disposal of dihydropyrimidines.
Personal Protective Equipment (PPE) for Dihydropyrimidine Handling
The selection of appropriate PPE is the first line of defense against chemical exposure. The required level of protection depends on the specific this compound derivative and the nature of the procedure being performed. The following table summarizes the recommended PPE based on the potential hazards identified in Safety Data Sheets (SDS) for various this compound compounds.[1][2][3][4][5][6]
| PPE Category | Recommended Equipment | Hazard Consideration |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[4] | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[2][3] A face shield should be used in conjunction with goggles when there is a high potential for splashes. |
| Hand Protection | Chemical-resistant gloves. Butyl rubber or PVA gloves are recommended when handling pyridine, a potential degradation product. Nitrile gloves may not be suitable.[7] Two pairs of chemotherapy gloves are required for administering antineoplastic hazardous drugs.[8] | Prevents skin contact, which can cause irritation or allergic reactions.[2][5] The choice of glove material should be based on the specific chemical being handled and its breakthrough time. Always check the manufacturer's compatibility chart. |
| Body Protection | A fully-buttoned lab coat or a chemical-resistant apron.[4][7] For compounds classified as hazardous drugs, gowns shown to resist permeability are required.[8] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust or aerosols may be generated.[4] For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.[1][3] | Protects against inhalation of harmful dust, vapors, or mists which may cause respiratory tract irritation.[1][2][3] A proper respiratory program, including fit-testing, is required for all staff using respirators.[9] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling dihydropyrimidines is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling cleanup.
Emergency Response: Spill Management Protocol
In the event of a spill, a swift and organized response is critical to prevent wider contamination and exposure.[7]
Small Spills (manageable by trained personnel):
-
Alert and Restrict: Immediately notify others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use an inert, dry absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[7]
-
Collect: Carefully collect the absorbed material into a sealable, airtight, and compatible hazardous waste container.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[4]
Large Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Secure: Secure the area to prevent entry.
-
Notify: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.[7]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. Direct disposal down the drain is strictly prohibited.[7]
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Treat as hazardous waste. Collect in a designated, leak-proof, and sealable hazardous waste container that is chemically compatible (e.g., glass or high-density polyethylene).[7] |
| Contaminated Solids | Includes items like gloves, absorbent pads, and pipette tips. Place these in a designated hazardous waste container. |
| Empty Containers | Even "empty" containers may retain chemical residues and should be treated as hazardous waste unless thoroughly decontaminated. Follow institutional guidelines for the disposal of empty chemical containers. |
| Solutions | Collect all solutions containing this compound in a designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4] |
Waste Disposal Workflow:
-
Segregation: Separate this compound waste from other laboratory waste.
-
Collection: Use designated, compatible, and leak-proof containers for waste collection.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" and any specific derivative), and any other required information as per your institution's policy.[4][7]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[7]
-
Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal contractor.[4][7]
By implementing these comprehensive safety and handling procedures, researchers can significantly minimize the risks associated with handling dihydropyrimidines, fostering a safer and more productive research environment. Always consult the specific Safety Data Sheet for the this compound derivative you are working with and adhere to your institution's safety policies.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. pogo.ca [pogo.ca]
- 9. ashp.org [ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
